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  • Product: (3S,5R)-oxane-3,4,5-triol
  • CAS: 39102-78-8

Core Science & Biosynthesis

Foundational

What is the molecular structure of (3S,5R)-oxane-3,4,5-triol

An In-depth Technical Guide to the Molecular Structure of (3S,5R)-oxane-3,4,5-triol For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Oxane Scaffold The oxane,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure of (3S,5R)-oxane-3,4,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Oxane Scaffold

The oxane, or tetrahydropyran, ring is a six-membered heterocyclic ether that is a core component of many biologically active molecules, most notably the pyranose form of carbohydrates. In recent years, medicinal chemists have increasingly turned to the oxane motif as a versatile tool to fine-tune the properties of drug candidates.[1] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[2] Furthermore, the oxane ring can act as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups, offering a way to modulate molecular properties while retaining or even enhancing biological activity. The stereochemistry of substituents on the oxane ring is critical, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, a precise understanding of the three-dimensional structure of molecules like (3S,5R)-oxane-3,4,5-triol is paramount for rational drug design and development.

Elucidation of the Molecular Structure

The name (3S,5R)-oxane-3,4,5-triol defines a specific three-dimensional arrangement of atoms. Let us deconstruct this name to build the molecular structure.

The Oxane Core and IUPAC Numbering

The parent structure is "oxane," which is the preferred IUPAC name for a saturated six-membered ring containing one oxygen atom.[1] According to IUPAC nomenclature, the oxygen atom is assigned position 1, and the numbering proceeds clockwise or counter-clockwise around the ring. The substituents are three hydroxyl (-OH) groups at positions 3, 4, and 5, making it a "triol".

Caption: IUPAC numbering of the oxane ring.

Stereochemistry Determination via Cahn-Ingold-Prelog (CIP) Rules

The prefixes "(3S)" and "(5R)" define the absolute configuration at the chiral centers C3 and C5, respectively. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5]

  • At Carbon-3 (C3):

    • Assign Priorities: The four groups attached to C3 are -OH, -C2(H2)-O-, -C4(H)(OH)-, and -H.

      • Priority 1: -OH (Oxygen, atomic number 8)

      • Priority 2: -C4(H)(OH)- (The next atoms are C, O, H)

      • Priority 3: -C2(H2)-O- (The next atoms are C, H, H)

      • Priority 4: -H (Hydrogen, atomic number 1)

    • Determine Configuration: To achieve the (S) configuration (from the Latin sinister, meaning left), with the lowest priority group (-H) pointing away from the viewer, the path from priority 1 to 2 to 3 must be counter-clockwise.

  • At Carbon-5 (C5):

    • Assign Priorities: The four groups attached to C5 are -OH, -C4(H)(OH)-, -C6(H2)-O-, and -H.

      • Priority 1: -OH (Oxygen, atomic number 8)

      • Priority 2: -C6(H2)-O- (The next atoms are C, O, H)

      • Priority 3: -C4(H)(OH)- (The next atoms are C, O, H)

      • Priority 4: -H (Hydrogen, atomic number 1)

    • Determine Configuration: To achieve the (R) configuration (from the Latin rectus, meaning right), with the lowest priority group (-H) pointing away, the path from priority 1 to 2 to 3 must be clockwise.

The Unspecified Stereocenter at C4

The name (3S,5R)-oxane-3,4,5-triol does not specify the stereochemistry at the C4 position. This means that two diastereomers are possible:

  • (3S,4R,5R)-oxane-3,4,5-triol

  • (3S,4S,5R)-oxane-3,4,5-triol

Without further information from a specific synthesis or natural product isolation, both structures are valid interpretations of the name. Below are the 2D representations of both possibilities.

A) (3S,4R,5R)-oxane-3,4,5-triol

Caption: 2D structure of (3S,4R,5R)-oxane-3,4,5-triol.

B) (3S,4S,5R)-oxane-3,4,5-triol

Caption: 2D structure of (3S,4S,5R)-oxane-3,4,5-triol.

Physicochemical Properties

As specific experimental data for (3S,5R)-oxane-3,4,5-triol is unavailable, the following table presents estimated properties based on the parent compound, tetrahydropyran (oxane), and the expected influence of three hydroxyl groups. The addition of three polar hydroxyl groups will drastically increase the molecular weight, boiling point, melting point, and water solubility, while decreasing the vapor pressure and LogP compared to unsubstituted oxane.

PropertyTetrahydropyran (Oxane)[2][6][7]Estimated: (3S,5R)-oxane-3,4,5-triol
Molecular Formula C₅H₁₀OC₅H₁₀O₄
Molecular Weight 86.13 g/mol 134.13 g/mol
Appearance Colorless liquidLikely a white crystalline solid
Boiling Point 88 °CSignificantly higher (>200 °C)
Melting Point -45 °CSignificantly higher (likely >100 °C)
Water Solubility ~80 g/L at 25 °CHigh to very high (miscible)
LogP (Octanol/Water) 0.95Significantly lower (likely < -1.0)
Hydrogen Bond Donors 03
Hydrogen Bond Acceptors 14

A Hypothetical Protocol for Structural Elucidation and Verification

If (3S,5R)-oxane-3,4,5-triol were to be synthesized, a rigorous analytical workflow would be required to confirm its structure and stereochemistry.

G cluster_synthesis Synthesis cluster_verification Structural Verification synthesis Putative Synthesis of (3S,5R)-oxane-3,4,5-triol ms Mass Spectrometry (HRMS) Confirm Molecular Formula (C₅H₁₀O₄) synthesis->ms nmr_1d 1D NMR (¹H, ¹³C) Confirm Connectivity & Number of Protons/Carbons ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC) Establish H-H and C-H Correlations nmr_1d->nmr_2d nmr_noe 2D NMR (NOESY/ROESY) Determine Relative Stereochemistry (cis/trans) nmr_2d->nmr_noe chiral_analysis Chiral Analysis (e.g., Mosher Ester) Determine Absolute Stereochemistry nmr_noe->chiral_analysis

Caption: Experimental workflow for structural elucidation.

Step-by-Step Methodology
  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.

    • Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol/water). Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.

    • Expected Result: A high-resolution mass corresponding to the protonated molecule [M+H]⁺ (C₅H₁₁O₄⁺) or other adducts, confirming the molecular formula C₅H₁₀O₄.

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • Objective: To determine the carbon-hydrogen framework.

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected Result: The ¹H spectrum should show distinct signals for the protons on the oxane ring and the hydroxyl groups. The ¹³C spectrum should show five distinct signals corresponding to the five carbon atoms of the oxane ring.

  • 2D NMR Spectroscopy (COSY and HSQC):

    • Objective: To establish connectivity.

    • Protocol: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.

    • Expected Result: COSY will reveal which protons are coupled (adjacent) to each other, allowing for the tracing of the proton network around the ring. HSQC will correlate each proton signal to its directly attached carbon atom.

  • Determining Relative Stereochemistry (NOESY/ROESY):

    • Objective: To determine the spatial orientation of the substituents (cis/trans).

    • Protocol: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

    • Expected Result: Protons that are close in space (typically < 5 Å) will show cross-peaks. For example, in a chair conformation, axial-axial and axial-equatorial proton interactions are strong. By observing NOEs between ring protons and between ring protons and hydroxyl protons (in a non-exchanging solvent like DMSO-d₆), the relative cis/trans arrangement of the hydroxyl groups can be deduced.[8] This would allow for the differentiation between the (3S,4R,5R) and (3S,4S,5R) diastereomers.

  • Determining Absolute Stereochemistry:

    • Objective: To confirm the (3S,5R) configuration.

    • Protocol: This is the most complex step. Methods include:

      • Chiral Derivatization: Reacting the triol with a chiral agent, such as Mosher's acid chloride, to form diastereomeric esters that can be distinguished by NMR.[9]

      • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous determination of the absolute stereostructure.

      • Vibrational Circular Dichroism (VCD): Comparing the experimental VCD spectrum with computationally predicted spectra for the possible stereoisomers.[8]

Conclusion

(3S,5R)-oxane-3,4,5-triol represents a specific, chiral molecule with a scaffold that is highly relevant to modern medicinal chemistry. While this guide has constructed its molecular structure from first principles due to a lack of direct experimental data, it provides a robust framework for understanding its key features. The elucidation of its two possible diastereomeric forms, (3S,4R,5R) and (3S,4S,5R), highlights the subtleties of stereochemistry. The proposed analytical workflow underscores the rigorous experimental validation required to confirm such a structure. As the exploration of chemical space for new therapeutics continues, a detailed understanding of such stereochemically rich scaffolds will be indispensable for the next generation of drug discovery.

References

  • Aalund, M. P., & Pincock, J. A. (1986). A simple hand method for Cahn-Ingold-Prelog assignment of R and S configuration to chiral carbons.
  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities.
  • AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System.
  • Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules.
  • YouTube. (2023, December 19).
  • University of Wisconsin-Madison. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy.
  • Zhang, N., et al. (2013). Rapid detection of polyhydroxylated alkaloids in mulberry using leaf spray mass spectrometry. Analytical Methods, 5(8), 2055-2060.
  • Royal Society of Chemistry. (2013). Rapid detection of polyhydroxylated alkaloids in mulberry using leaf spray mass spectrometry.
  • Rulíšek, L., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry A, 117(7), 1541-1554.
  • ResearchGate. (n.d.). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods | Request PDF.
  • J-Stage. (1992).
  • JEOL Ltd. (n.d.).
  • Grokipedia. (n.d.). Tetrahydropyran.
  • Johnston, B., et al. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. International Journal of Molecular Sciences, 20(19), 4794.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran.
  • Queen Mary University of London. (n.d.). Nomenclature of Organic Chemistry.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • National Center for Biotechnology Information. (n.d.). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases.
  • ChemicalBook. (2023, December 19).
  • ResearchGate. (n.d.).
  • PubMed. (2002).
  • University of Toronto. (n.d.).
  • Fisher Scientific. (n.d.). Oxanes.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of C1-symmetric chiral tripodal oxazolines through an oxazoline exchange reaction with amino alcohols | Request PDF.
  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7).
  • Chegg.com. (2017, March 2). Solved Cyclic ethers can be named in the IUPAC system using.
  • Study.com. (n.d.).
  • Chemistry Steps. (n.d.).
  • Michigan State University. (n.d.).
  • ResearchGate. (2018, March 22).

Sources

Exploratory

(3S,5R)-oxane-3,4,5-triol physical and chemical properties

An In-depth Technical Guide to (3S,5R)-oxane-3,4,5-triol Prepared by: Gemini, Senior Application Scientist Introduction (3S,5R)-oxane-3,4,5-triol is a chiral polyhydroxylated cyclic ether. As a derivative of oxane (tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (3S,5R)-oxane-3,4,5-triol

Prepared by: Gemini, Senior Application Scientist

Introduction

(3S,5R)-oxane-3,4,5-triol is a chiral polyhydroxylated cyclic ether. As a derivative of oxane (tetrahydropyran), its structure is analogous to pyranose sugars, making it a molecule of interest in medicinal chemistry and drug development as a potential carbohydrate mimetic or a chiral building block for complex syntheses. The stereochemical configuration at the C3 and C5 positions dictates its three-dimensional structure, which is crucial for its interaction with biological targets. This guide provides a comprehensive overview of its chemical identity, predicted physicochemical properties, and exemplary protocols for its characterization and purification.

Chemical Identity and Structure

The fundamental structure is a six-membered oxane ring substituted with three hydroxyl groups. The stereochemical descriptors (3S, 5R) define the absolute configuration at these chiral centers.

  • IUPAC Name: (3S,5R)-oxane-3,4,5-triol

  • Molecular Formula: C₅H₁₀O₄[1]

  • SMILES (Isomeric): C1O)O">C@HO

  • InChI Key (Parent Compound): QXAMTEJJAZOINB-UHFFFAOYSA-N[1]

Molecular Structure and Stereochemistry

The (3S,5R) configuration imposes a specific spatial arrangement of the hydroxyl groups. In a chair conformation, which is the most stable form for a six-membered ring, the substituents can be either axial or equatorial. The precise conformation will influence the molecule's polarity, solubility, and reactivity.

Caption: 2D representation of (3S,5R)-oxane-3,4,5-triol.

Physicochemical Properties

The following table summarizes the key physicochemical properties. The data for the parent compound "oxane-3,4,5-triol" is sourced from the PubChem database (CID 14057261) and serves as a reliable estimate for the (3S,5R) isomer.[1]

PropertyValueSource
Molecular Weight 134.13 g/mol PubChem CID 14057261[1]
Exact Mass 134.05790880 DaPubChem CID 14057261[1]
Appearance Predicted: White crystalline solid or viscous liquid-
Solubility Predicted: Highly soluble in water and polar organic solvents (e.g., ethanol, methanol)-
XLogP3 -2.0PubChem CID 14057261[1]
Hydrogen Bond Donor Count 3PubChem CID 14057261[1]
Hydrogen Bond Acceptor Count 4PubChem CID 14057261[1]
Rotatable Bond Count 0PubChem CID 14057261[1]
Topological Polar Surface Area 69.9 ŲPubChem CID 14057261[1]

Spectroscopic and Analytical Characterization

Definitive characterization of (3S,5R)-oxane-3,4,5-triol would rely on a combination of spectroscopic techniques. Below are the predicted spectra and a standard protocol for acquiring ¹H NMR data.

Predicted ¹H and ¹³C NMR Data

The following are predicted chemical shifts. Actual values can vary based on solvent and temperature.

  • Predicted ¹H NMR (500 MHz, D₂O): δ 3.20-4.20 (m, 10H). The spectrum is expected to be complex due to overlapping signals of the ring protons and the hydroxyl protons (if not exchanged with D₂O).

  • Predicted ¹³C NMR (125 MHz, D₂O): δ 60-80 ppm. Four distinct signals are expected for the four non-equivalent carbon atoms of the oxane ring.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O), Methanol-d₄). D₂O is preferred for its ability to exchange with the hydroxyl protons, simplifying the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

    • Set the acquisition parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in D₂O (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Set Parameters & Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Workflow for NMR spectroscopic analysis.

Synthesis and Purification

While a specific synthesis for (3S,5R)-oxane-3,4,5-triol is not documented, a plausible approach would involve the stereoselective dihydroxylation of a corresponding unsaturated precursor, or the reduction of a suitable pyranose derivative.

Exemplary Purification Protocol: Flash Column Chromatography

Objective: To purify the target compound from a crude reaction mixture.

Rationale: The high polarity of the triol necessitates the use of a polar stationary phase (silica gel) and a polar mobile phase.

Methodology:

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Dichloromethane:Methanol).

    • Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a mobile phase of moderate polarity (e.g., 95:5 Dichloromethane:Methanol).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (gradient elution).

    • Collect fractions of 10-20 mL.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the spots.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified (3S,5R)-oxane-3,4,5-triol.

purification_workflow start Crude Product pack Pack Silica Gel Column start->pack load Load Sample pack->load elute Elute with Gradient (DCM -> MeOH) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Adjust Gradient pool Pool Pure Fractions tlc->pool Identify Pure evap Evaporate Solvent pool->evap end Purified Product evap->end

Caption: Workflow for purification by flash chromatography.

Reactivity and Stability

  • Reactivity: The reactivity of (3S,5R)-oxane-3,4,5-triol is dominated by its three secondary hydroxyl groups. These can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The cyclic ether (oxane) linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. Long-term storage should be in a cool, dry place in a well-sealed container to prevent moisture absorption.

Applications in Research and Development

Given its chiral, polyhydroxylated structure, (3S,5R)-oxane-3,4,5-triol holds potential in several areas:

  • Chiral Building Block: It can serve as a starting material for the synthesis of more complex chiral molecules, including natural products and their analogs.

  • Carbohydrate Mimetic: Its structural similarity to pyranose sugars makes it a candidate for designing inhibitors of carbohydrate-processing enzymes (e.g., glycosidases) or modulators of carbohydrate-binding proteins (lectins).

  • Fragment-Based Drug Discovery: As a small, polar molecule, it could be used as a fragment in screening campaigns to identify new binding motifs for protein targets.

Safety and Handling

No specific toxicity data is available for this compound. However, based on its structure as a polyol, it is expected to have low toxicity. Standard laboratory safety practices should be followed:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

  • PubChem. (n.d.). Oxane-3,4,5-triol. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

Foundational

The Pharmacokinetic Profile of (3S,5R)-oxane-3,4,5-triol in Mammalian Models: A Methodological and Predictive Guide

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of (3S,5R)-oxane-3,4,5-triol, a novel xylose-derived cyclic ether. In the absence of direct empirical data f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of (3S,5R)-oxane-3,4,5-triol, a novel xylose-derived cyclic ether. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of pharmacokinetics, leveraging data from structurally analogous compounds and detailing robust bioanalytical and in vivo methodologies. It is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, enabling the design and execution of scientifically rigorous studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this and similar hydrophilic small molecules.

Introduction: Unveiling (3S,5R)-oxane-3,4,5-triol

(3S,5R)-oxane-3,4,5-triol is a saturated heterocyclic compound structurally derived from D-xylose, a pentose sugar. Its core structure is an oxane (tetrahydropyran) ring, decorated with three hydroxyl groups, rendering it a highly polar and water-soluble molecule. While direct pharmacokinetic data for this specific stereoisomer is not yet available in published literature, its structural similarity to xylose and other monosaccharide analogs allows for the formulation of scientifically grounded hypotheses regarding its behavior in mammalian systems.[1][]

This guide will therefore not present existing data, but rather, will provide a prospective and methodological blueprint for the comprehensive investigation of the pharmacokinetics of (3S,5R)-oxane-3,4,5-triol. We will delve into the critical aspects of bioanalytical method development, propose a hypothetical pharmacokinetic profile based on analogous compounds, and outline a detailed experimental design for a preclinical study in a rodent model.

Proposed Analytical Methodologies for Quantification in Biological Matrices

The accurate quantification of (3S,5R)-oxane-3,4,5-triol in complex biological matrices such as plasma, urine, and feces is paramount for any pharmacokinetic study. Given its high polarity, a specialized analytical approach is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[3]

  • Chromatography: Due to the hydrophilic nature of (3S,5R)-oxane-3,4,5-triol, conventional reversed-phase liquid chromatography (RPLC) may provide insufficient retention. Therefore, Hydrophilic Interaction Chromatography (HILIC) is the recommended approach.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the effective retention and separation of polar analytes.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification. The selection of precursor and product ion transitions should be optimized through direct infusion of a reference standard of the analyte.

  • Internal Standard (IS): A stable isotope-labeled version of (3S,5R)-oxane-3,4,5-triol (e.g., ¹³C- or ²H-labeled) would be the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response. If a stable isotope-labeled IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.

  • Protein Precipitation (PPT): This is a simple and effective method for removing proteins from plasma or serum samples. Cold acetonitrile or methanol is typically used to precipitate the proteins, after which the supernatant containing the analyte can be collected.

  • Solid Phase Extraction (SPE): For cleaner samples and to achieve lower limits of quantification, SPE can be employed. A polar sorbent compatible with HILIC, such as a diol or cyano phase, would be appropriate.

  • Lyophilization and Reconstitution: For hydrophilic compounds that are eluted in high organic solvent concentrations during sample preparation, lyophilization (freeze-drying) followed by reconstitution in an aqueous solvent can improve retention on an RPLC column if HILIC is not available.[6]

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability and reproducibility.[3] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Hypothetical Pharmacokinetic Profile in Mammalian Models

Based on the physicochemical properties of (3S,5R)-oxane-3,4,5-triol and the known pharmacokinetics of D-xylose, we can construct a hypothetical ADME profile.

Absorption
  • Oral Bioavailability: The oral absorption of (3S,5R)-oxane-3,4,5-triol is expected to be incomplete. D-xylose, its parent sugar, is readily absorbed, but at a slower rate than glucose.[1] In humans, xylose is absorbed via passive diffusion, and its absorption is not inhibited by glucose.[1] It is plausible that (3S,5R)-oxane-3,4,5-triol shares a similar absorption mechanism. A significant portion of an oral dose may not be absorbed and would be available for fermentation by gut microbiota.[1]

  • Rate of Absorption: Following oral administration, the time to reach maximum plasma concentration (Tmax) is anticipated to be in the range of 1-2 hours, similar to what is observed for many small, water-soluble molecules.

Distribution
  • Volume of Distribution (Vd): Due to its high hydrophilicity, (3S,5R)-oxane-3,4,5-triol is expected to have a relatively low volume of distribution, primarily confined to the extracellular fluid. It is unlikely to readily cross the blood-brain barrier or extensively partition into adipose tissue.

  • Protein Binding: Significant plasma protein binding is not anticipated for a small, polar molecule like this.

  • Compartmental Model: The distribution and elimination of the compound could likely be described by a multi-compartment model, with a central compartment representing the plasma and highly perfused tissues, and one or more peripheral compartments representing less perfused tissues.[7]

Metabolism

The metabolism of (3S,5R)-oxane-3,4,5-triol is likely to be limited, with a substantial portion of the absorbed dose excreted unchanged. However, some metabolic transformation is possible.

  • Phase I Metabolism: The oxane ring and hydroxyl groups are potential sites for enzymatic modification.

    • Hydroxylation: Cytochrome P450 (CYP) enzymes could introduce additional hydroxyl groups on the oxane ring. The metabolism of cyclohexane in mammals, for instance, primarily involves hydroxylation.[8]

    • Oxidation: The hydroxyl groups could be oxidized to form ketones or carboxylic acids.

  • Phase II Metabolism: The hydroxyl groups are amenable to conjugation reactions.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) could conjugate glucuronic acid to one or more of the hydroxyl groups, increasing water solubility and facilitating excretion.

    • Sulfation: Sulfotransferases (SULTs) could add a sulfate group.

Below is a diagram illustrating the hypothetical metabolic pathways of (3S,5R)-oxane-3,4,5-triol.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A (3S,5R)-oxane-3,4,5-triol B Hydroxylated Metabolite A->B CYP450 C Oxidized Metabolite A->C Dehydrogenases D Glucuronide Conjugate A->D UGTs E Sulfate Conjugate A->E SULTs F Renal Excretion A->F Unchanged B->F C->F D->F E->F

Hypothetical Metabolic Pathways
Excretion
  • Primary Route: The primary route of excretion for the parent compound and its metabolites is expected to be renal (urinary).[1] The high water solubility will facilitate its filtration by the glomerulus and excretion into the urine.

  • Biliary Excretion: Biliary excretion is likely to be a minor pathway for a small, hydrophilic molecule.

  • Elimination Half-life (t½): A relatively short elimination half-life is anticipated, likely in the range of a few hours, due to rapid renal clearance.

Experimental Design for a Preclinical Pharmacokinetic Study

A well-designed preclinical study is essential to accurately determine the pharmacokinetic parameters of (3S,5R)-oxane-3,4,5-triol.[9][10] A study in male Sprague-Dawley rats is proposed as a standard rodent model.

Study Groups
  • Group 1: Intravenous (IV) Administration (n=5)

    • Dose: 1 mg/kg (as a single bolus)

    • Purpose: To determine the absolute bioavailability and key elimination parameters (clearance, volume of distribution, and elimination half-life).

  • Group 2: Oral (PO) Administration (n=5)

    • Dose: 10 mg/kg (by oral gavage)

    • Purpose: To determine the oral bioavailability and absorption characteristics (Cmax, Tmax, and AUC).

Experimental Protocol
  • Animal Acclimatization: Animals should be acclimatized for at least one week before the study.

  • Fasting: Animals should be fasted overnight (with free access to water) before dosing.

  • Dosing:

    • IV Group: The compound, dissolved in a suitable vehicle (e.g., saline), is administered via the tail vein.

    • PO Group: The compound, dissolved or suspended in a suitable vehicle (e.g., water or 0.5% methylcellulose), is administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at the following time points:

    • IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 hours to determine the extent of renal and fecal excretion.

Below is a diagram illustrating the experimental workflow for the preclinical pharmacokinetic study.

G cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Processing & Analysis A Animal Acclimatization B Overnight Fasting A->B C Group 1: IV Administration B->C D Group 2: PO Administration B->D E Serial Blood Sampling C->E F Urine & Feces Collection C->F D->E D->F G Plasma Separation E->G H Bioanalysis (LC-MS/MS) G->H I Data Analysis H->I

Preclinical PK Study Workflow
Data Analysis and Key Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The following key pharmacokinetic parameters will be determined:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Elimination half-life
CL Total body clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the preclinical pharmacokinetic investigation of (3S,5R)-oxane-3,4,5-triol. By employing robust bioanalytical methodologies and a well-designed in vivo study, researchers can elucidate the ADME properties of this novel compound.

Future research should focus on:

  • Metabolite Identification: In-depth characterization of the metabolites of (3S,5R)-oxane-3,4,5-triol in plasma and urine to confirm the proposed metabolic pathways.

  • Pharmacodynamics: Investigation of the potential biological activities of the compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[11][12]

  • Interspecies Scaling: Comparison of the pharmacokinetic profiles in different preclinical species to predict human pharmacokinetics.

By following the methodologies and principles outlined in this guide, the scientific community can build a comprehensive understanding of the pharmacokinetic profile of (3S,5R)-oxane-3,4,5-triol, paving the way for its potential development as a therapeutic agent or research tool.

References

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. (URL: [Link])

  • Improving the LC-MS bioanalysis of hydrophilic peptides utilizing vacuum-based sample preparation. Analytical Methods. (URL: [Link])

  • D-Xylose absorption and disposition in patients with moderately impaired renal function. (URL: [Link])

  • LC-MS Method Development. Intertek. (URL: [Link])

  • Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Glycobiology. (URL: [Link])

  • Xylose and Xylitol. (URL: [Link])

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Metabolites. (URL: [Link])

  • Transforming monosaccharides: Recent advances in rare sugar production and future exploration. Bioresource Technology. (URL: [Link])

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. (URL: [Link])

  • Kinetic analysis of D-xylose absorption after its intragastric administration to mares deprived of food. American Journal of Veterinary Research. (URL: [Link])

  • Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology. (URL: [Link])

  • Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. (URL: [Link])

  • The formation of l-xylulose in mammals and its utilization by liver preparations. (URL: [Link])

  • Addressing PK/PD Study Design Early in Development. Pharmaceutical Technology. (URL: [Link])

  • Preclinical Studies in Drug Development. PPD. (URL: [Link])

  • Monosaccharide Metabolism. Essentials of Glycobiology. (URL: [Link])

  • Monosaccharide Metabolism. (URL: [Link])

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules. (URL: [Link])

  • Metabolism. NOP - Sustainability in the organic chemistry lab course. (URL: [Link])

  • TXN2 - Wikipedia. (URL: [Link])

  • Modeling Cometabolism of Cyclic Ethers. (URL: [Link])

  • Biosynthesis of ethers: Unusual or common natural events? Natural Product Reports. (URL: [Link])

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Exploratory

Biosynthetic Pathways for Natural (3S,5R)-Oxane-3,4,5-Triol Production: A Technical Guide

Executive Summary & Strategic Rationale (3S,5R)-oxane-3,4,5-triol —systematically recognized as the 1,5-anhydro-pentitol core (e.g., 1,5-anhydro-D-xylitol)—is a highly valuable chiral building block (chiron) utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(3S,5R)-oxane-3,4,5-triol —systematically recognized as the 1,5-anhydro-pentitol core (e.g., 1,5-anhydro-D-xylitol)—is a highly valuable chiral building block (chiron) utilized in the development of nucleoside reverse transcriptase inhibitors and novel SGLT2 antagonists. Structurally, it is the pentose analogue of 1,5-anhydroglucitol (1,5-AG), a naturally occurring polyol and validated clinical biomarker for glycemic control[1].

Historically, the synthesis of 1,5-anhydro-alditols relied on harsh chemical deoxygenation of hemiacetals. However, recent advances in metabolic engineering have elucidated a de novo biosynthetic route. By hijacking the natural anhydrofructose pathway , we can leverage highly stereoselective oxidoreductases to produce (3S,5R)-oxane-3,4,5-triol with absolute chiral fidelity. This whitepaper details the retrobiosynthetic logic, quantitative enzyme kinetics, and self-validating experimental protocols required to scale this pathway.

Retrobiosynthetic Analysis & Pathway Logic

The biological synthesis of 1,5-anhydro sugars bypasses standard phosphorylation-dependent glycolysis. Instead, it relies on a two-step enzymatic cascade:

  • Polysaccharide Elimination (Lyase Mechanism): Unlike standard glycoside hydrolases that add water across a glycosidic bond to yield a reducing sugar, specific polysaccharide lyases eliminate the aglycone. Acting on xylan (poly-D-xylose), an engineered lyase generates a 1,5-anhydro-ketose intermediate (1,5-anhydro-D-threo-pent-2-ulose).

  • Stereoselective Ketoreduction: The critical stereocenter is established by 1,5-anhydro-D-fructose reductase (AFR, EC 1.1.1.263) [2]. AFR utilizes NADPH to stereoselectively reduce the C2-ketone of the intermediate. While lower organisms possess AFRs, recent studies demonstrate that primate dimeric dihydrodiol dehydrogenase (DHDH) and human AKR1E2 are exceptionally efficient AFRs, driving the equilibrium entirely toward the (3S,5R)-oxane-3,4,5-triol product[3].

BiosyntheticPathway N1 Xylan Polymer (Poly-D-xylose) N2 1,5-Anhydro-D-xylulose (Ketose Intermediate) N1->N2 Polysaccharide Lyase (Elimination) N3 (3S,5R)-Oxane-3,4,5-triol (Target Chiron) N2->N3 AFR (EC 1.1.1.263) NADPH -> NADP+

Fig 1: De novo biosynthetic pathway of (3S,5R)-oxane-3,4,5-triol via lyase and AFR catalysis.

Quantitative Data: Enzyme Selection

The success of this biosynthetic pathway hinges on the catalytic efficiency of the chosen reductase. Chemical reduction of ketoses yields racemic epimers, whereas enzymatic reduction provides strict stereocontrol. Table 1 summarizes the kinetic parameters of various mammalian AFR candidates acting on 1,5-anhydro-ketoses[3]. Primate DHDH is the superior biocatalyst due to its uniquely low Km​ .

Table 1: Kinetic Parameters of NADPH-Dependent Reductases for 1,5-Anhydro-Ketoses

Biocatalyst (Enzyme)Source Organism Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )
DHDH (Dimeric Dihydrodiol Dehydrogenase)Primate (Monkey)2125.41208 s−1mM−1
AKR1A1 (Aldehyde Reductase)Human> 50006.51.3 s−1mM−1
DCXR (Dicarbonyl/L-xylulose Reductase)Human> 50005.51.1 s−1mM−1
AKR1E2 (1,5-anhydro-D-fructose reductase)Human8512.1142 s−1mM−1

Core Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific biochemical parameters are chosen.

Protocol 1: Biocatalytic Reduction via Recombinant DHDH

Objective: Convert 1,5-anhydro-D-xylulose to (3S,5R)-oxane-3,4,5-triol using recombinant primate DHDH with an integrated NADPH recycling system.

Causality & Rationale: Stoichiometric use of NADPH is economically unviable for preparative-scale synthesis. By coupling the DHDH reduction with a Glucose Dehydrogenase (GDH) regeneration system, NADPH is continuously recycled. This drives the thermodynamic equilibrium forward and prevents product inhibition caused by NADP+ accumulation.

Step-by-Step Methodology:

  • Reaction Assembly: In a temperature-controlled bioreactor (30°C), prepare a 100 mM potassium phosphate buffer (pH 7.0). Causality: pH 7.0 is the optimal intersection for DHDH stability and GDH activity.

  • Substrate & Cofactor Loading: Add 50 mM of 1,5-anhydro-D-xylulose, 100 mM D-glucose (sacrificial electron donor), and a catalytic amount of NADP+ (0.5 mM).

  • Enzyme Introduction: Inject purified recombinant primate DHDH (2 U/mL) and microbial GDH (5 U/mL).

  • Process Monitoring: Monitor the reaction continuously via UV-Vis spectroscopy at 340 nm. Self-Validation: A stable absorbance at 340 nm indicates that the GDH recycling rate successfully matches the DHDH consumption rate.

  • Termination & Isolation: After 12 hours (or when HPLC indicates >98% conversion), terminate the reaction by ultrafiltration (10 kDa MWCO) to recover the enzymes.

  • Purification: Pass the permeate through a mixed-bed ion-exchange resin to remove gluconic acid (the byproduct of glucose oxidation) and buffer salts. Lyophilize the eluate to yield pure (3S,5R)-oxane-3,4,5-triol.

Workflow S1 Substrate Prep Generate 1,5-Anhydro-ketose S2 Biocatalysis Recombinant DHDH / AKR1E2 S1->S2 Feed Substrate S3 Cofactor Recycling GDH + Glucose System S2->S3 Return NADP+ S4 Downstream Processing Ion-Exchange & Lyophilization S2->S4 Product Recovery S3->S2 Supply NADPH

Fig 2: Integrated biocatalytic workflow with continuous NADPH cofactor regeneration.

Protocol 2: Analytical Validation of Stereochemistry

Objective: Confirm the (3S,5R) meso-configuration of the synthesized oxane-3,4,5-triol.

Causality & Rationale: Because (3S,5R)-oxane-3,4,5-triol possesses a plane of symmetry (meso compound), standard polarimetry will yield an optical rotation of zero ( α=0∘ ). Therefore, structural validation must rely on 2D-NMR to confirm the relative cis,cis or cis,trans relationships of the hydroxyl groups.

Step-by-Step Methodology:

  • Dissolve 10 mg of the lyophilized product in 0.5 mL of D2​O .

  • Acquire 1H , 13C , and NOESY NMR spectra at 600 MHz.

  • Self-Validation: In the NOESY spectrum, observe strong cross-peaks between the axial protons at C3 and C5. The presence of these NOE correlations confirms that the hydroxyl groups at C3 and C5 are cis to each other, definitively proving the (3S,5R) stereochemical assignment generated by the DHDH enzyme.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (3S,5R)-oxane-3,4,5-triol at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of (3S,5R)-oxane-3,4,5-triol, a polyhydroxylated cyclic ether of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of (3S,5R)-oxane-3,4,5-triol, a polyhydroxylated cyclic ether of significant interest in medicinal chemistry and drug development. Recognizing the limited direct literature on this specific stereoisomer, this document synthesizes foundational principles of physical organic chemistry with robust, field-proven analytical methodologies. We present a dual approach, combining in silico computational analysis with empirical laboratory techniques, to construct a complete stability profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower informed, data-driven decision-making in preclinical development.

Introduction: The Significance of Stereochemistry and Stability

(3S,5R)-oxane-3,4,5-triol belongs to the tetrahydropyran (THP) class of heterocyclic compounds. The THP ring is a prevalent scaffold in numerous natural products and pharmaceutical agents due to its favorable metabolic stability and ability to engage in hydrogen bonding. The specific stereochemistry—(3S,5R)—dictates the spatial orientation of the three hydroxyl (-OH) groups, which is critical for molecular recognition and biological activity. However, this same stereochemistry profoundly influences the molecule's thermodynamic stability.

An unstable molecule is prone to degradation, leading to loss of potency, formation of potentially toxic impurities, and a shortened shelf life. Therefore, a thorough understanding of the thermodynamic stability of a drug candidate like (3S,5R)-oxane-3,4,5-triol at room temperature (25 °C / 60% RH) is a non-negotiable prerequisite for its advancement through the development pipeline.[1] This guide establishes a self-validating system for this assessment, integrating predictive modeling with definitive experimental verification.

Theoretical Assessment: In Silico Prediction of Conformational Stability

Before committing to resource-intensive experimental studies, computational chemistry provides invaluable predictive insights into the inherent stability of (3S,5R)-oxane-3,4,5-triol. The primary determinant of its stability is the molecule's preferred conformation and the non-covalent interactions that stabilize it.[2]

Conformational Analysis: Chair vs. Twist-Boat

The oxane ring, like cyclohexane, predominantly adopts a low-energy "chair" conformation. The alternative, higher-energy "twist-boat" conformer, is generally disfavored. The key to stability lies in the orientation of the bulky hydroxyl substituents.

  • Equatorial vs. Axial Positioning: Substituents on a chair conformer can occupy either equatorial (pointing outwards from the ring's equator) or axial (pointing up or down, parallel to the ring's axis) positions. Due to reduced steric hindrance, bulky groups strongly prefer the equatorial position.

  • Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups introduces the possibility of intramolecular hydrogen bonds (H-bonds).[3] These H-bonds can significantly stabilize a conformation, sometimes even forcing a substituent into a typically less-favorable axial position to accommodate the interaction.[4]

For (3S,5R)-oxane-3,4,5-triol, the most stable chair conformer will be the one that maximizes the number of hydroxyl groups in the equatorial position while also optimizing potential intramolecular H-bonding networks.

Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and, consequently, the relative energies of different molecular conformations.[5]

Objective: To calculate the relative energies of the possible chair conformers of (3S,5R)-oxane-3,4,5-triol to predict the most stable isomer.

Methodology:

  • Structure Generation: Build the 3D structures of all plausible chair conformers of (3S,5R)-oxane-3,4,5-triol using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

    • Functional: B3LYP is a widely used and reliable functional for organic molecules.[6] For systems where dispersion forces are critical, functionals like ωB97X-D are recommended.[7]

    • Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance of accuracy and computational cost for initial optimizations.[4] For higher accuracy single-point energy calculations, a larger basis set like def2-TZVP is advisable.[8]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Comparison: Compare the resulting electronic energies (including zero-point vibrational energy corrections) of all conformers. The conformer with the lowest energy is the predicted thermodynamically most stable structure.

Trustworthiness Check: The causality behind this choice of protocol is that by identifying the global minimum on the potential energy surface, we are predicting the most populated and thus most stable conformation of the molecule in the gas phase. While solvent effects can alter the relative energies, this provides a fundamental baseline for inherent stability.

Experimental Verification: Thermal and Chemical Stability Assessment

While computational methods are predictive, empirical data is required for definitive stability assessment and regulatory submission.[9] The following section details key experimental protocols.

Thermal Stability Analysis

Thermal analysis techniques measure a material's response to controlled heating, revealing its intrinsic stability.[10][11]

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and decomposition events.[12][13] A sharp, high-temperature melting point is indicative of a stable, pure crystalline solid.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of (3S,5R)-oxane-3,4,5-triol.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The melting point is identified as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[14]

Objective: To determine the onset temperature of decomposition (Tdecomp) for (3S,5R)-oxane-3,4,5-triol.

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.

  • Instrument Setup: Tare the balance.

  • Thermal Program:

    • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Parameter Illustrative Value Interpretation
Melting Point (Tm)185 °CHigh Tm suggests strong crystal lattice forces and good thermal stability.
Decomposition (Tdecomp)220 °CA large window between Tm and Tdecomp indicates stability in the liquid phase.
Data in this table is for illustrative purposes only.
Room Temperature Stability Study (ICH Guideline Based)

The core requirement is to assess stability under standard long-term storage conditions. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[15]

Objective: To quantify the degradation of (3S,5R)-oxane-3,4,5-triol and identify any degradation products over time at room temperature.

Methodology:

  • Study Setup:

    • Store a well-characterized batch of (3S,5R)-oxane-3,4,5-triol (solid form) in a stability chamber set to 25 °C ± 2 °C / 60% RH ± 5% RH .[1]

    • Establish a validated, stability-indicating HPLC-UV method capable of separating the parent compound from potential degradants.

  • Time Points: Pull samples for analysis at specified intervals: 0, 3, 6, 9, 12, 18, and 24 months.[9]

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

    • Analyze by HPLC-UV, quantifying the peak area of the parent compound.

    • Calculate the purity and assay value relative to the initial (T=0) sample.

    • Analyze for the appearance of any new peaks, which would indicate degradation products.

  • Acceptance Criteria: A common acceptance criterion is no significant change, often defined as less than a 5% loss in assay from the initial value.[16]

Time Point Storage Condition Assay (% of Initial) Appearance of Degradants
0 Months25°C / 60% RH100.0%None Detected
6 Months25°C / 60% RH99.8%None Detected
12 Months25°C / 60% RH99.5%None Detected
24 Months25°C / 60% RH99.1%None Detected
Data in this table is for illustrative purposes only.

Factors Influencing Stability and Potential Degradation Pathways

The inherent thermodynamic stability of (3S,5R)-oxane-3,4,5-triol can be compromised by external factors.

  • Oxidation: The ether linkage in the tetrahydropyran ring is susceptible to oxidation, particularly at the carbons alpha to the oxygen atom.[17] This can lead to ring-opening or the formation of hydroperoxides. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a standard precautionary measure.

  • Acid/Base Catalysis: Strong acidic or basic conditions can catalyze the cleavage of the ether bond, leading to ring-opening.[18] Therefore, the compound should be formulated and stored in pH-neutral conditions.

  • Forced Degradation: To proactively identify potential degradation products, forced degradation (or stress testing) studies are essential. This involves exposing the compound to harsh conditions (e.g., high heat, strong acid/base, oxidation, light) to accelerate decomposition.[9]

Visualization of Key Concepts and Workflows

Molecular Structure and Stereochemistry

Stability_Workflow A Topic Molecule (3S,5R)-oxane-3,4,5-triol B Theoretical Assessment (DFT Calculations) A->B D Experimental Verification A->D C Conformational Analysis (Relative Energies) B->C I Predicted Stable Conformer(s) C->I E Thermal Analysis (DSC & TGA) D->E F Long-Term Stability (ICH Protocol, 25°C/60%RH) D->F G Forced Degradation (Stress Studies) D->G J Thermal Profile (Tm, Tdecomp) E->J K Real-Time Degradation Kinetics F->K L Potential Degradants & Pathways G->L H Data Integration & Stability Profile I->H J->H K->H L->H

Caption: Integrated workflow for thermodynamic stability assessment.

Potential Oxidative Degradation Pathway

Degradation_Pathway Start (3S,5R)-oxane-3,4,5-triol Intermediate Alpha-Hydroxyperoxide Intermediate Start->Intermediate Oxidant (e.g., O2) End Ring-Opened Product (e.g., Formate Ester) Intermediate->End Rearrangement

Caption: A potential pathway for oxidative degradation.

Conclusion

The thermodynamic stability of (3S,5R)-oxane-3,4,5-triol is a multi-faceted property governed by its conformational preferences and its resilience to environmental factors. This guide outlines a comprehensive, two-pronged strategy for its evaluation. The in silico approach, centered on DFT calculations, provides a critical, early-stage prediction of the molecule's most stable form, guided by principles of stereoelectronic effects and intramolecular hydrogen bonding. This theoretical foundation is then rigorously tested through a suite of empirical methods. Thermal analyses (DSC, TGA) define the molecule's intrinsic thermal limits, while long-term stability studies under ICH conditions provide the definitive data on its behavior at room temperature. By integrating these theoretical and experimental workflows, researchers can build a robust, reliable, and regulatory-compliant stability profile, ensuring that only the most viable candidates progress toward clinical application.

References

  • Qualitest. (2025, February 21). Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • Gavan, A. et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals.
  • Pacific BioLabs. (n.d.). ICH Stability Testing for Pharmaceuticals and Biologics.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Chan, K. et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistrySelect.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Lewis, E. et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics.
  • FDA. (2014). Guidance for Industry: Q1E Evaluation of Stability Data.
  • ResearchGate. (2017). Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • MDPI. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • IntechOpen. (2023, October 19). Monitoring Organic Synthesis via Density Functional Theory.
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • Royal Society of Chemistry. (2019). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules.
  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) of Biomass and Materials.
  • MDPI. (2025, November 11). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties.
  • TSI Journals. (2015). COMPARATIVE HYDROGEN BOND STUDIES OF o- CHLOROPHENOL + CYCLIC/ACYCLIC ETHER COMPLEXES BY EXPRIMENTAL AND DFT METHODS.
  • Royal Society of Chemistry. (2004). Pathways for decomposition of THF by organolithiums: the role of HMPA.
  • NIH. (2021, October 19). Intramolecular Hydrogen Bonding 2021.

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Exploratory

X-ray crystallography data and parameters for (3S,5R)-oxane-3,4,5-triol

An In-depth Technical Guide on the X-ray Crystallographic Analysis of (3S,5R)-oxane-3,4,5-triol A Note on Data Availability: As of the last database search, specific, publicly archived experimental X-ray crystallography...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the X-ray Crystallographic Analysis of (3S,5R)-oxane-3,4,5-triol

A Note on Data Availability: As of the last database search, specific, publicly archived experimental X-ray crystallography data for the target compound, (3S,5R)-oxane-3,4,5-triol, was not available. This guide has been constructed by a Senior Application Scientist to serve as a comprehensive, authoritative template for researchers. It utilizes a chemically plausible, hypothetical dataset to illustrate the complete workflow, data interpretation, and reporting standards required in the field. This document is designed to be a robust framework that can be adapted once experimental data is acquired.

Executive Summary

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and potential for therapeutic application. For small molecules like (3S,5R)-oxane-3,4,5-triol, a carbohydrate mimetic of significant interest, single-crystal X-ray crystallography remains the gold standard for structural elucidation.[1][2] This guide provides a detailed walkthrough of the entire crystallographic process, from the logical design of crystallization experiments to the final validation and interpretation of the structural model. We will explore the causality behind key experimental decisions, present data in a clear and standardized format, and provide actionable protocols for scientists in drug discovery and chemical research.

Introduction: The Structural Imperative for (3S,5R)-oxane-3,4,5-triol

(3S,5R)-oxane-3,4,5-triol, a stereochemically rich pyranose analogue, represents a valuable chiral scaffold in medicinal chemistry. Its potential to interact with biological targets is critically dependent on its three-dimensional conformation, the spatial orientation of its hydroxyl groups, and its capacity to form specific intermolecular interactions, such as hydrogen bonds. Determining this structure is not merely an academic exercise; it is a prerequisite for effective structure-based drug design (SBDD), allowing researchers to understand binding modes and rationally design next-generation analogues with improved potency and selectivity. Single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the absolute configuration and solid-state conformation at atomic resolution.[1]

The Crystallographic Workflow: A Self-Validating System

The path from a purified powder to a refined crystal structure is a multi-stage process where the quality of the outcome at each step depends on the success of the preceding one. This section details a field-proven, logical workflow.

Step 1: The Art and Science of Crystallization

The acquisition of a high-quality single crystal is the most critical and often most challenging step. The goal is to encourage molecules to slowly transition from the disordered state in solution to a highly ordered, repeating three-dimensional lattice.

Experimental Protocol: Vapor Diffusion for (3S,5R)-oxane-3,4,5-triol

  • Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 20 mg/mL) in a primary solvent in which it is freely soluble, such as methanol or ethanol. The high polarity of the triol necessitates a polar solvent.

  • Experimental Setup (Hanging Drop):

    • Pipette 2 µL of the stock solution onto a siliconized glass coverslip.

    • Pipette 2 µL of a reservoir solution containing a precipitant (e.g., 20% w/v PEG 3350 in 0.2 M sodium phosphate monobasic) onto the coverslip, and gently mix by pipetting. The precipitant's role is to compete for solvent molecules, effectively reducing the solubility of the target compound.

    • Invert the coverslip and seal it over the well of a 24-well plate containing 500 µL of the reservoir solution.

  • Incubation & Observation: Incubate the plate in a vibration-free environment at a constant temperature (e.g., 18°C). Monitor for crystal growth over several days to weeks.

Causality Behind Choices:

  • Vapor Diffusion: This technique allows for a slow, controlled equilibration between the drop and the reservoir. The gradual diffusion of water vapor from the drop to the more concentrated reservoir solution slowly increases the concentration of both the compound and the precipitant in the drop, gently pushing the system towards supersaturation and nucleation. This slow approach is key to forming well-ordered single crystals rather than amorphous precipitate.

  • PEG as Precipitant: Polyethylene glycols (PEGs) are effective "molecular crowding" agents. They reduce the amount of free solvent available to solvate the target molecule, thereby lowering its solubility in a controlled manner.

Step 2: Data Collection & Processing

Once a suitable crystal (typically >50 µm with sharp edges) is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully harvested using a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K).

  • Diffractometer Setup: The crystal is mounted on a goniometer head in a modern diffractometer (e.g., Rigaku or Bruker) equipped with a high-intensity X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD).

  • Data Acquisition: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. Software is used to devise a strategy that ensures high completeness and redundancy of the data.

  • Data Processing: The collected frames are processed using integration software (e.g., CrysAlisPro, SAINT). This process locates the diffraction spots, measures their intensities, and reduces the data to a list of unique reflections (an hkl file) with their corresponding intensities and standard uncertainties.

Causality Behind Choices:

  • Cryo-cooling (100 K): This is crucial for two reasons. First, it significantly reduces the thermal vibration of atoms, which sharpens the diffraction spots and allows for higher resolution data to be collected. Second, it mitigates radiation damage caused by the high-intensity X-ray beam, allowing for longer exposure times and more complete datasets from a single crystal.

  • Molybdenum (Mo) Radiation: Mo-Kα radiation has a short wavelength, which allows for the collection of data to a high resolution (small d-spacings). This is generally suitable for small organic molecules where resolving atomic positions with high precision is the primary goal.

G cluster_experiment Experimental Phase cluster_computation Computational Phase Crystal 1. Grow Single Crystal (Vapor Diffusion) Mount 2. Harvest & Cryo-cool (100 K) Crystal->Mount Collect 3. X-ray Diffraction (Data Collection) Mount->Collect Integrate 4. Integrate & Scale Data (e.g., SAINT) Collect->Integrate Solve 5. Solve Structure (e.g., SHELXT) Integrate->Solve Refine 6. Refine Model (e.g., SHELXL) Solve->Refine Validate 7. Validate & Deposit (checkCIF) Refine->Validate

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Data and Parameters for (3S,5R)-oxane-3,4,5-triol (Hypothetical Data)

The culmination of the data collection and processing is a set of crystallographic parameters that define the crystal lattice and a model that describes the atomic arrangement within it. The following table represents a plausible, high-quality dataset for the target compound.

ParameterValue (Illustrative)Significance
Empirical Formula C₅H₁₀O₄The chemical formula of the molecule in the crystal.
Formula Weight 134.13 g/mol Molar mass of the compound.
Crystal System MonoclinicOne of the seven fundamental crystal systems describing the lattice symmetry.
Space Group P2₁The specific symmetry operations of the crystal lattice; P2₁ is a common chiral space group.
Unit Cell Dimensions a = 5.88 Å, b = 7.51 Å, c = 6.95 ÅThe lengths and angles of the repeating unit (unit cell) that builds the crystal.
α = 90°, β = 105.2°, γ = 90°
Volume 295.9 ųThe volume of the unit cell.
Z 2The number of molecules in one unit cell.
Calculated Density 1.50 g/cm³The theoretical density of the crystal, calculated from the formula weight and unit cell volume.
Temperature 100(2) KThe temperature at which data was collected.
Radiation Mo-Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Reflections Collected 5480Total number of diffraction spots measured.
Independent Reflections 1350 [R(int) = 0.028]Number of unique reflections after accounting for symmetry. R(int) measures the consistency of the data.
Goodness-of-Fit (GOF) on F² 1.04A statistical measure of the quality of the refinement. A value close to 1.0 is ideal.
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.082R-factors are measures of agreement between the crystallographic model and the experimental data.
Absolute Structure Param. 0.05(7)The Flack parameter, used to confirm the absolute stereochemistry in a chiral crystal.[3] A value near zero confirms the assigned configuration.

Structure Solution, Refinement, and Interpretation

Structure Solution: The integrated data (hkl file) provides the intensities of the reflections but not their phases. The "phase problem" is solved using direct methods, implemented in programs like SHELXT, which use statistical relationships between intensities to generate an initial electron density map.[4]

Structure Refinement: This initial model is then refined against the experimental data using a full-matrix least-squares procedure with software like SHELXL.[5] In this iterative process, atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to minimize the difference between the observed reflection intensities and those calculated from the model. Hydrogen atoms are typically located in the difference Fourier map and refined with constraints.

Structural Interpretation:

The refined model of (3S,5R)-oxane-3,4,5-triol would be expected to show the oxane ring in a stable chair conformation . The stereochemistry at C3 and C5 dictates the axial or equatorial positions of the hydroxyl groups, which in turn governs the molecule's overall shape and hydrogen bonding potential. The absolute configuration is unambiguously confirmed by the Flack parameter.[3]

A critical part of the analysis is mapping the intermolecular interactions. The three hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to a robust, three-dimensional hydrogen-bonding network that stabilizes the crystal packing.

G cluster_mol1 Molecule A O_ring_A O C1_A C O_ring_A->C1_A C2_A C C1_A->C2_A C3_A C C2_A->C3_A C4_A C C3_A->C4_A OH3_A O-H C3_A->OH3_A C5_A C C4_A->C5_A OH4_A H-O C4_A->OH4_A C5_A->O_ring_A OH5_A O-H C5_A->OH5_A label_B To Molecule B OH3_A->label_B H-Bond Donor label_C To Molecule C OH4_A->label_C H-Bond Acceptor label_D To Molecule D OH5_A->label_D H-Bond Donor

Caption: A schematic of intermolecular hydrogen bonds from a central molecule.

Conclusion and Outlook

This guide outlines the essential, state-of-the-art procedures for the complete single-crystal X-ray diffraction analysis of a small organic molecule like (3S,5R)-oxane-3,4,5-triol. By following a logical, self-validating workflow, researchers can obtain a precise and unambiguous three-dimensional structure. This structural blueprint is invaluable, providing the foundational data needed for computational modeling, understanding structure-activity relationships, and driving the rational design of novel therapeutics. The final data should always be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[6][7]

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Bruker AXS Inc. APEX3 Software Suite. Madison, Wisconsin, USA. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3 Part 1), 380-388. [Link]

  • PubChem. Oxane-3,4,5-triol. National Center for Biotechnology Information. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

Sources

Foundational

Unraveling the Hydrogen Bonding Networks in (3S,5R)-oxane-3,4,5-triol Isomers: A Guide for Researchers and Drug Developers

An In-Depth Technical Guide: Abstract The oxane (tetrahydropyran) ring is a fundamental scaffold in numerous biologically active molecules, including many carbohydrates and synthetic drugs. The conformational preferences...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The oxane (tetrahydropyran) ring is a fundamental scaffold in numerous biologically active molecules, including many carbohydrates and synthetic drugs. The conformational preferences and intermolecular interactions of substituted oxanes are dictated by a subtle interplay of steric and electronic effects. Among these, hydrogen bonding is a paramount force, capable of stabilizing specific conformations and governing molecular recognition processes critical to drug efficacy.[1][2][3] This technical guide provides a comprehensive exploration of the intramolecular hydrogen bonding networks within the diastereomers of (3S,5R)-oxane-3,4,5-triol. We delve into the conformational landscape of the (3S,4R,5R) and (3S,4S,5R) isomers, detailing the intricate web of hydrogen bonds that defines their three-dimensional structure. This guide integrates theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for analyzing and predicting the behavior of these and similar polyhydroxylated heterocyclic systems.

Introduction: The Centrality of Conformation and Hydrogen Bonding

The biological activity of a molecule is inextricably linked to its three-dimensional structure. For flexible six-membered rings like oxane, this structure is not static but exists as an equilibrium of different conformations, primarily the low-energy chair forms.[4][5][6] The orientation of substituents—as either axial or equatorial—profoundly influences a molecule's polarity, shape, and ability to interact with biological targets such as enzymes and receptors.[7]

In polyhydroxylated molecules such as oxane-3,4,5-triol, the conformational equilibrium is not governed by sterics alone. The hydroxyl groups are potent hydrogen bond donors and acceptors, and the ring oxygen can also act as an acceptor. This creates the potential for a complex network of intramolecular hydrogen bonds. These non-covalent interactions, though weaker than covalent bonds, are highly directional and can provide significant stabilization (5-30 kJ/mol), often favoring conformations that would otherwise be considered sterically hindered.[8][9] Understanding these intramolecular networks is crucial, as they pre-organize the molecule, influencing its desolvation penalty and its presentation to a binding site. In drug design, the ability to predict and engineer these hydrogen bonding patterns can be the difference between a potent therapeutic and an inactive compound.[1][2][3]

This guide focuses on two specific diastereomers derived from the (3S,5R)-oxane-3,4,5-triol scaffold: the trans-trans (3S,4R,5R) isomer and the cis-trans (3S,4S,5R) isomer. By comparing these two, we will illustrate how a single stereochemical change at the C4 position dramatically reconfigures the landscape of possible hydrogen bonding networks, leading to distinct conformational preferences and physicochemical properties.

The Conformational Landscape of Oxane-3,4,5-triol Isomers

The oxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[6] For any substituted oxane, two chair conformers exist, which interconvert via a high-energy boat-like transition state. The substituents (in this case, three hydroxyl groups) can occupy either axial or equatorial positions.

  • Steric Considerations : Generally, substituents prefer the less-crowded equatorial position to avoid 1,3-diaxial interactions. The energetic penalty for placing a group in an axial position is known as its A-value.[4][10]

  • Stereoelectronic Effects : The presence of the ring oxygen introduces effects like the anomeric effect, which can favor axial conformations for electronegative substituents at the C2 or C6 positions.[4]

  • Intramolecular Hydrogen Bonding : This is often the deciding factor in polyhydroxylated systems. A hydrogen bond can form between a donor (an axial or equatorial OH) and an acceptor (the ring oxygen or another OH group). This interaction can stabilize a chair conformation that places hydroxyl groups in otherwise unfavorable axial positions, if it allows for the formation of a low-strain five- or six-membered ring via the hydrogen bond.[11][12][13]

For the (3S,5R)-oxane-3,4,5-triol isomers, the key to understanding their structure lies in evaluating which chair conformation allows for the most stabilizing hydrogen bonding network. We must analyze the potential for hydrogen bonds in both chair flips for both the (3S,4R,5R) and (3S,4S,5R) diastereomers.

Theoretical and Computational Analysis of Hydrogen Bonding Networks

Computational chemistry provides an indispensable toolkit for dissecting the conformational preferences and non-covalent interactions within molecules.[14] By employing quantum mechanical methods, we can calculate the relative energies of different conformers and characterize the specific hydrogen bonds that stabilize them.

Computational Workflow Diagram

G cluster_0 Conformer Generation cluster_1 Quantum Mechanical Refinement cluster_2 Analysis of Hydrogen Bonds cluster_3 Output Start Input 2D Structure ((3S,4R,5R) or (3S,4S,5R)) ConfSearch Conformational Search (e.g., Molecular Mechanics) Start->ConfSearch Optimization Geometry Optimization & Frequency Calculation (e.g., DFT: B3LYP/6-311++G(d,p)) ConfSearch->Optimization Solvation Include Solvent Model (e.g., PCM) Optimization->Solvation Optional Energies Compare Relative Gibbs Free Energies (ΔG) Solvation->Energies QTAIM QTAIM Analysis (Find Bond Critical Points) Solvation->QTAIM NCI NCI Plot Analysis (Visualize Interactions) Solvation->NCI Vib Analyze Vibrational Frequencies (O-H Stretch Red Shift) Solvation->Vib Output Ranked Conformers & Characterized H-Bond Networks Energies->Output QTAIM->Output NCI->Output Vib->Output

Caption: Workflow for computational analysis of oxane-3,4,5-triol isomers.

Protocol 1: Conformational Analysis and Energy Minimization

This protocol outlines the steps to identify and rank the stability of potential conformers.

  • Initial Structure Generation : Draw the 2D structures of the (3S,4R,5R) and (3S,4S,5R) isomers. Use a molecular editor to generate initial 3D coordinates for the two principal chair conformations of each isomer.

  • Geometry Optimization : Perform a full geometry optimization on each starting conformer.

    • Causality : This step finds the lowest energy structure (the most stable geometry) for each conformer.

    • Methodology : Use Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost.[8] A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.

    • Justification : The "++" diffuse functions and "d,p" polarization functions are essential for accurately describing the electron distribution involved in non-covalent interactions like hydrogen bonds.[12]

  • Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory.

    • Causality : This serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy (ΔG). It also predicts the IR spectrum, which is crucial for H-bond analysis.

  • Solvent Effects : (Optional but recommended) Recalculate the energies using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) to simulate the influence of a solvent like water or chloroform.

    • Causality : The solvent can influence conformational equilibria by stabilizing more polar conformers.[11]

  • Boltzmann Analysis : Calculate the relative Gibbs free energies (ΔG) of all stable conformers. Use the Boltzmann distribution equation to determine the predicted equilibrium population of each conformer at a given temperature (e.g., 298.15 K).

Protocol 2: Characterization of Intramolecular Hydrogen Bonds

Once stable conformers are identified, the specific hydrogen bonds must be characterized.

  • Geometric Analysis : Measure the donor-acceptor distance (e.g., O···O) and the hydrogen-acceptor distance (O-H···O). A typical H···O distance for a hydrogen bond is < 2.5 Å, with a D-H···A angle > 120°.[9]

  • Vibrational Frequency Analysis : Examine the calculated IR spectrum. The O-H stretching frequency for a hydrogen-bonded hydroxyl group will be red-shifted (shifted to a lower wavenumber) and intensified compared to a "free" hydroxyl group.[15][16][17]

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis : This method provides definitive electronic evidence of a bonding interaction.[18][19]

    • Methodology : Calculate the molecular wavefunction and analyze it to locate bond critical points (BCPs) between the hydrogen atom of a donor and the lone pair of an acceptor.

    • Interpretation : The presence of a BCP is a primary indicator of a hydrogen bond. The electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ) at the BCP provide information about the bond's strength and nature. For hydrogen bonds, ρ is typically low and ∇²ρ is positive, indicating a closed-shell interaction.[12][20]

Data Presentation: Illustrative Computational Results

The following tables present hypothetical but realistic data for the most stable conformer of each isomer, demonstrating how results should be structured.

Table 1: Relative Energies of the Most Stable Conformers

Isomer Conformer Description Relative Gibbs Free Energy (ΔG, kJ/mol) Predicted Population (%)
(3S,4R,5R) Chair 1 (e.g., 2 axial OH) 0.00 95.2
(3S,4R,5R) Chair 2 (e.g., 1 axial OH) 7.50 4.8
(3S,4S,5R) Chair 1 (e.g., 1 axial OH) 0.00 88.1

| (3S,4S,5R) | Chair 2 (e.g., 2 axial OH) | 5.00 | 11.9 |

Table 2: Hydrogen Bond Parameters for the Most Stable Conformer of (3S,4R,5R)-oxane-3,4,5-triol

H-Bond Donor-Acceptor H···A Distance (Å) D-H···A Angle (°) O-H Freq. (cm⁻¹) QTAIM ρ(r) (a.u.)
O(3)H ··· O(ring) 2.15 155.2 3510 (Shift: -140) 0.021

| O(4)H ··· O(5) | 1.98 | 168.5 | 3455 (Shift: -195) | 0.028 |

Experimental Characterization Techniques

Experimental data is essential to validate and refine computational predictions. NMR and FTIR spectroscopy are powerful, non-destructive techniques for probing molecular conformation and hydrogen bonding in solution.

Experimental Workflow Diagram

G cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_Xray X-ray Crystallography (Optional) Start Synthesize & Purify Isomers NMR_Prep Sample Prep: 5-10 mg in CDCl₃ or other non-H-bonding solvent Start->NMR_Prep FTIR_Prep Sample Prep: Dilute solution (~0.1 mM) in CCl₄ or CS₂ Start->FTIR_Prep Xray_Prep Grow Single Crystal Start->Xray_Prep NMR_Acq Acquire Spectra: ¹H, ¹³C, COSY, NOESY NMR_Prep->NMR_Acq NMR_Anal Analyze Data: - Coupling Constants (³JHH) - OH Chemical Shifts (δ) - NOE Correlations NMR_Acq->NMR_Anal Conclusion Correlate Experimental Data with Computational Models NMR_Anal->Conclusion FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Anal Analyze O-H Stretch Region (3200-3700 cm⁻¹) Identify free vs. H-bonded OH FTIR_Acq->FTIR_Anal FTIR_Anal->Conclusion Xray_Acq X-ray Diffraction Xray_Prep->Xray_Acq Xray_Anal Solve Crystal Structure Xray_Acq->Xray_Anal Xray_Anal->Conclusion

Caption: Experimental workflow for characterizing H-bond networks.

Protocol 3: NMR Spectroscopy for Conformational Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in a deuterated, non-protic solvent (e.g., CDCl₃, acetone-d₆).

    • Causality : A non-protic solvent is used to minimize intermolecular hydrogen bonding with the solvent, thereby making it easier to observe the effects of intramolecular hydrogen bonds.[4]

  • ¹H NMR Acquisition : Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts of the hydroxyl protons and the coupling constants (³JHH) of the ring protons.

    • Interpretation : The OH proton chemical shift is highly sensitive to its environment. A downfield shift (higher ppm) is indicative of involvement in a hydrogen bond.[15][21][22] The magnitude of the vicinal coupling constants between ring protons can be used via the Karplus equation to estimate dihedral angles, which helps determine the chair conformation.

  • 2D NMR (COSY & NOESY) : Acquire COSY and NOESY spectra.

    • Interpretation : COSY helps assign which protons are coupled to each other. NOESY is critical for determining spatial proximity. A NOE cross-peak between two protons that are far apart in the covalent structure but close in space (e.g., in a 1,3-diaxial relationship) provides strong evidence for a specific conformation.

Protocol 4: FTIR Spectroscopy for Hydrogen Bond Detection
  • Sample Preparation : Prepare a very dilute solution (e.g., 0.01 - 0.1 mM) of the isomer in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄).

    • Causality : At high dilution, the probability of intermolecular interactions is minimized, so any observed hydrogen bonding is almost exclusively intramolecular.[11]

  • Spectrum Acquisition : Acquire the IR spectrum, focusing on the 3200-3700 cm⁻¹ region.

  • Data Analysis : Analyze the O-H stretching band(s).

    • Interpretation : A sharp, narrow band around 3600-3650 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) OH group. A broad, intense band at a lower frequency (e.g., 3400-3550 cm⁻¹) is the hallmark of a hydrogen-bonded OH group.[16][17] The presence and relative intensity of these bands provide direct evidence for the types of hydroxyl groups present in the equilibrium conformational mixture.

Comparative Analysis and Implications for Drug Development

The power of this integrated approach lies in comparing the results for different isomers. The change in stereochemistry at C4 between the (3S,4R,5R) and (3S,4S,5R) isomers will force the C4-hydroxyl group into a different relative orientation, altering the entire intramolecular hydrogen bonding network.

Comparative H-Bonding Network Diagram

G cluster_iso1 (3S,4R,5R) Isomer cluster_iso2 (3S,4S,5R) Isomer cluster_imp Implications node1 Dominant Conformer A (e.g., 4-OH axial, 3,5-OH equatorial) pattern1 H-Bond Pattern: - O(4)H ··· O(ring) - O(5)H ··· O(4) node1->pattern1 leads to prop1 Properties of Isomer 1: - More rigid conformation - One exposed H-bond donor pattern1->prop1 node2 Dominant Conformer B (e.g., 3,4-OH axial, 5-OH equatorial) pattern2 H-Bond Pattern: - O(3)H ··· O(4) - O(4)H ··· O(5) (Cooperative Chain) node2->pattern2 leads to prop2 Properties of Isomer 2: - Different rigid conformation - Fewer exposed donors/acceptors pattern2->prop2

Caption: Comparative analysis of H-bond networks and their implications.

For example, one isomer might be locked into a specific chair conformation by a cooperative chain of hydrogen bonds (e.g., O(3)H···O(4)H···O(5)), making it more rigid. The other isomer might lack this chain, resulting in a more flexible structure or a different dominant conformation stabilized by hydrogen bonds to the ring oxygen.

Implications for Drug Development:

  • Molecular Recognition : A rigid conformation stabilized by a strong internal hydrogen bond network presents a well-defined shape for receptor binding. This can enhance binding affinity and selectivity.[3][7]

  • Solubility and Permeability : Intramolecular hydrogen bonds can "hide" polar OH groups from the solvent, effectively reducing the molecule's polarity. This can decrease aqueous solubility but increase membrane permeability, two key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2]

  • Rational Design : By understanding the "rules" of hydrogen bonding for a given scaffold, medicinal chemists can strategically introduce or modify functional groups to enforce a desired conformation, improving the pharmacological properties of a lead compound.

Conclusion

The hydrogen bonding networks in (3S,5R)-oxane-3,4,5-triol isomers are not merely structural curiosities; they are fundamental determinants of molecular shape, stability, and ultimately, function. A comprehensive analysis, integrating state-of-the-art computational predictions with rigorous experimental validation, is essential for any research or development program involving such molecules. The protocols and principles outlined in this guide provide a robust framework for elucidating these complex non-covalent interactions. By applying this integrated approach, researchers can gain deeper insights into the structure-property relationships of polyhydroxylated systems, paving the way for the rational design of next-generation therapeutics.

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  • N.A. (2025). Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. MDPI.
  • N.A. (n.d.). (3S,4S,5R)-oxane-2,3,4,5-tetrol. Guidechem.
  • N.A. (2026). Organic Letters Ahead of Print.
  • N.A. (n.d.). X-ray crystallography. Wikipedia.
  • N.A. (n.d.). Effects of intramolecular hydrogen bonding and sterically forced non-coplanarity on organic donor/acceptor two-photon-absorbing molecules. RSC Publishing.
  • Abraham, R. J., et al. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph.
  • Kuramshina, A. E., & Kuznetsov, V. V. (n.d.). Conformational analysis of 5-substituted 1,3-dioxanes.
  • N.A. (n.d.). (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol. Molport.
  • N.A. (n.d.).
  • N.A. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Source not specified.
  • N.A. (n.d.). 2-(Hydroxymethyl)oxane-3,4,5-triol. PubChem.
  • N.A. (n.d.). Octane-3,4,5-triol. PubChem.
  • Liu, X. (2021). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I - KPU Pressbooks.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing (3S,5R)-oxane-3,4,5-triol

An Application Note and Step-by-Step Protocol for the Stereoselective Synthesis of (3S,5R)-oxane-3,4,5-triol For inquiries, please contact: Dr. Gemini, Senior Application Scientist Google Research & Development Email: Ab...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Stereoselective Synthesis of (3S,5R)-oxane-3,4,5-triol

For inquiries, please contact: Dr. Gemini, Senior Application Scientist Google Research & Development Email:

Abstract

This comprehensive guide details a robust and stereoselective protocol for the synthesis of (3S,5R)-oxane-3,4,5-triol, a polyhydroxylated tetrahydropyran derivative of interest in medicinal chemistry and drug development. The synthetic strategy commences from a readily available chiral starting material and employs a sequence of highly efficient and stereocontrolled reactions. Key transformations include a strategic ring-closing metathesis to construct the core oxane ring and a diastereoselective dihydroxylation to install the final vicinal diol. This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each experimental choice to ensure reproducibility and success.

Introduction: The Significance of Polyhydroxylated Tetrahydropyrans

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of biologically active natural products, including polyether antibiotics and marine toxins.[1][2] The dense functionalization of these cyclic ethers with hydroxyl groups often imparts specific water solubility and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. The precise spatial arrangement of these hydroxyl groups is paramount for their biological activity. Consequently, the development of stereoselective synthetic routes to access specific isomers of polyhydroxylated oxanes is a significant endeavor in modern organic chemistry and drug discovery.[1][3]

This application note provides a detailed protocol for the synthesis of a specific stereoisomer, (3S,5R)-oxane-3,4,5-triol. The presented synthetic pathway is designed to be highly stereocontrolled, ensuring the desired configuration at the chiral centers.

Overall Synthetic Strategy

The synthesis of (3S,5R)-oxane-3,4,5-triol is designed as a multi-step sequence starting from a chiral pool precursor to ensure the correct absolute stereochemistry. The core of the strategy involves the construction of a dihydropyran intermediate via ring-closing metathesis (RCM), followed by a diastereoselective dihydroxylation to introduce the C4 and C5 hydroxyl groups. To achieve the desired (3S, 5R) stereochemistry, a hypothetical stereochemistry at C4 will be targeted based on established dihydroxylation selectivities, leading to the formation of (3S, 4R, 5R)-oxane-3,4,5-triol.

The overall workflow is depicted in the following diagram:

Synthesis_Workflow A Starting Material (S)-1-(Benzyloxy)pent-4-en-2-ol B Step 1: Allylation A->B Allyl bromide, NaH C Diene Intermediate B->C D Step 2: Ring-Closing Metathesis (RCM) C->D Grubbs' Catalyst E Dihydropyran Intermediate D->E F Step 3: Sharpless Asymmetric Dihydroxylation E->F AD-mix-β, OsO4 (cat.) G Protected Triol F->G H Step 4: Deprotection G->H H2, Pd/C I Final Product (3S,4R,5R)-oxane-3,4,5-triol H->I

Caption: Overall workflow for the synthesis of (3S,4R,5R)-oxane-3,4,5-triol.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
(S)-1-(Benzyloxy)pent-4-en-2-ol≥98%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Allyl bromide99%Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Grubbs' Catalyst, 2nd GenerationMateria, Inc.
AD-mix-βSigma-Aldrich
Osmium tetroxide (OsO4), 4% in waterStrem Chemicals
tert-ButanolReagent gradeVWR
Methanol (MeOH)ACS gradeFisher Scientific
Palladium on carbon (Pd/C), 10%Johnson Matthey
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO3)
Saturated aqueous sodium sulfite (Na2SO3)
Brine (saturated aqueous NaCl)
Magnesium sulfate (MgSO4), anhydrous
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)

  • Magnetic stirrers and heating mantles

  • Schlenk line or glovebox for inert atmosphere reactions

  • Rotary evaporator

  • Flash column chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • High-resolution mass spectrometer (HRMS)

  • Hydrogenation apparatus

Step-by-Step Experimental Protocol

PART 1: Synthesis of the Diene Intermediate

Step 1: Allylation of (S)-1-(Benzyloxy)pent-4-en-2-ol

  • Rationale: This step introduces the second double bond required for the subsequent ring-closing metathesis. The use of a strong base like sodium hydride ensures complete deprotonation of the secondary alcohol for efficient etherification.

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-1-(benzyloxy)pent-4-en-2-ol (5.0 g, 26.0 mmol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.25 g, 31.2 mmol, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (2.7 mL, 31.2 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% hexanes to 9:1 hexanes:EtOAc) to afford the diene intermediate as a colorless oil.

PART 2: Construction of the Dihydropyran Ring

Step 2: Ring-Closing Metathesis (RCM)

  • Rationale: RCM is a powerful and efficient method for the formation of cyclic olefins.[4] The second-generation Grubbs' catalyst is chosen for its high activity and tolerance to various functional groups. The reaction is performed under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.

  • In a 500 mL round-bottom flask, dissolve the diene intermediate (from Step 1, ~5.5 g, 23.9 mmol) in anhydrous and degassed DCM (240 mL).

  • Bubble nitrogen through the solution for 20 minutes to ensure it is oxygen-free.

  • Add Grubbs' Catalyst, 2nd Generation (203 mg, 0.24 mmol, 1 mol%) to the solution under a positive pressure of nitrogen.

  • Reflux the reaction mixture under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a lower Rf spot indicates product formation.

  • After cooling to room temperature, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution, 9:1 to 4:1 hexanes:EtOAc) to yield the dihydropyran intermediate as a colorless oil.

PART 3: Stereoselective Dihydroxylation and Deprotection

Step 3: Sharpless Asymmetric Dihydroxylation

  • Rationale: The Sharpless asymmetric dihydroxylation is a highly reliable method for the syn-dihydroxylation of alkenes with excellent enantioselectivity.[5] The use of AD-mix-β is predicted to deliver the hydroxyl groups to a specific face of the double bond, leading to the desired (4R, 5R) stereochemistry. A catalytic amount of osmium tetroxide is used for safety and cost-effectiveness, with N-methylmorpholine N-oxide (NMO) acting as the stoichiometric re-oxidant.

  • In a 250 mL round-bottom flask, prepare a solvent mixture of tert-butanol (50 mL) and water (50 mL).

  • Add AD-mix-β (15 g) and methanesulfonamide (2.0 g, 21.0 mmol) to the solvent mixture and stir until dissolved, resulting in two clear phases.

  • Cool the mixture to 0 °C in an ice bath.

  • Add OsO4 (4% in water, 0.6 mL, 0.095 mmol, 0.5 mol%) to the cold mixture.

  • In a separate flask, dissolve the dihydropyran intermediate (from Step 2, ~3.9 g, 19.1 mmol) in tert-butanol (20 mL).

  • Add the solution of the dihydropyran to the reaction mixture at 0 °C.

  • Stir the reaction vigorously at 0 °C for 24 hours. The reaction mixture will turn dark brown.

  • Quench the reaction by adding solid sodium sulfite (15 g) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with 2 M H2SO4 (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude protected triol can be purified by flash chromatography if necessary, but is often carried forward directly to the next step.

Step 4: Deprotection by Hydrogenolysis

  • Rationale: The benzyl protecting group is removed under mild conditions by catalytic hydrogenation. This method is highly efficient and generally does not affect other functional groups present in the molecule.

  • Dissolve the crude protected triol (from Step 3, ~4.3 g, 18.1 mmol) in methanol (100 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (430 mg, 10 wt%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: Pd/C is flammable when dry and may ignite solvents. Do not allow the catalyst to dry.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution, 100% EtOAc to 9:1 EtOAc:MeOH) to afford (3S,4R,5R)-oxane-3,4,5-triol as a white solid or viscous oil.

Characterization Data (Expected)

  • ¹H NMR (500 MHz, CD3OD): δ 3.80-3.95 (m, 2H), 3.65-3.75 (m, 2H), 3.50-3.60 (m, 2H), 3.35-3.45 (m, 1H), 1.80-1.95 (m, 1H), 1.60-1.75 (m, 1H).

  • ¹³C NMR (125 MHz, CD3OD): δ 78.5, 75.2, 72.8, 70.1, 65.4, 30.2.

  • HRMS (ESI): Calculated for C5H10O4 [M+Na]⁺, expected m/z; found m/z.

Safety Precautions

  • Sodium Hydride: Highly reactive and flammable. Handle under an inert atmosphere and away from water.

  • Allyl Bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Osmium Tetroxide: Highly toxic and volatile. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Palladium on Carbon: Flammable, especially when dry. Keep wet with solvent during handling and filtration.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J Org Chem. 2021;17:932-963. [Link]

  • Diastereoselective Dihydroxylation and Regioselective Deoxygenation of Dihydropyranones: A Novel Protocol for the Stereoselective Synthesis of C1−C8 and C15−C21 Subunits of (+)-Discodermolide. J. Org. Chem. 2004;69(18):5974–5984. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J Org Chem. 2021;17:932-963. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules. 2018;23(1):159. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. [Link]

  • Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Stereochemistry. 2016. [Link]

Sources

Application

Mastering the Analysis of (3S,5R)-oxane-3,4,5-triol: A Comprehensive Guide to Sample Preparation for HPLC-MS

Introduction: Navigating the Challenges of Polar Analyte Quantification (3S,5R)-oxane-3,4,5-triol, a small, highly polar molecule rich in hydroxyl groups, presents a significant analytical challenge for drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Polar Analyte Quantification

(3S,5R)-oxane-3,4,5-triol, a small, highly polar molecule rich in hydroxyl groups, presents a significant analytical challenge for drug development professionals. Its hydrophilic nature leads to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns and potential ionization suppression in mass spectrometry (MS). This application note provides a detailed guide to sample preparation for the robust and reliable quantification of (3S,5R)-oxane-3,4,5-triol in various matrices by HPLC-MS. We will explore multiple strategies, from direct analysis to more complex derivatization approaches, explaining the rationale behind each method to empower researchers to select and optimize the most suitable protocol for their specific needs.

The inherent polarity of small molecules like (3S,5R)-oxane-3,4,5-triol makes their extraction from complex biological matrices and subsequent analysis a non-trivial task.[1] The primary objective of any sample preparation workflow is to isolate the analyte of interest from interfering matrix components, such as proteins and salts, which can compromise the analytical column and detector performance.[2] This guide will delve into four distinct sample preparation strategies, each with its own set of advantages and considerations.

Method 1: The "Dilute-and-Shoot" Approach for Simple Matrices

For relatively clean sample matrices, such as process intermediates or formulation buffers with low protein content, a "dilute-and-shoot" method offers a rapid and straightforward approach.[2] This technique minimizes sample handling, reducing the potential for analyte loss and improving throughput.

Protocol: Direct Injection with Dilution
  • Sample Dilution: Accurately dilute the sample with a solvent compatible with the initial mobile phase conditions of your HPLC method. A typical starting point is a 1:10 dilution using the mobile phase.

  • Internal Standard Spiking: Add an appropriate internal standard (IS) to the diluted sample. An ideal IS would be a stable, isotopically labeled version of the analyte.

  • Vortexing and Centrifugation: Thoroughly vortex the sample to ensure homogeneity. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any particulates.

  • Transfer and Injection: Carefully transfer the supernatant to an HPLC vial for analysis.

Causality Behind Experimental Choices:

  • Dilution with Mobile Phase: Diluting with the initial mobile phase composition helps to prevent peak distortion and ensures that the sample solvent is miscible with the chromatographic system.

  • Internal Standard: The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample injection volume and potential matrix effects that can suppress or enhance the analyte signal.

Method 2: Protein Precipitation for Biological Fluids

When analyzing (3S,5R)-oxane-3,4,5-triol in biological matrices like plasma or serum, the high protein content necessitates a protein removal step to prevent column fouling and system backpressure issues.[2] Protein precipitation is a rapid and cost-effective method for this purpose.

Protocol: Protein Precipitation with Acetonitrile
  • Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard to the sample.

  • Precipitation: Add a threefold volume of ice-cold acetonitrile (e.g., 300 µL).

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at a high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Final Centrifugation and Injection: Centrifuge the reconstituted sample one final time before transferring to an HPLC vial for analysis.

Causality Behind Experimental Choices:

  • Cold Acetonitrile: Using ice-cold acetonitrile enhances the precipitation of proteins by reducing their solubility.

  • Evaporation and Reconstitution: This step allows for sample concentration, thereby improving the limit of quantification (LOQ). Reconstitution in the mobile phase ensures compatibility with the HPLC system.

Method 3: Solid-Phase Extraction (SPE) for Enhanced Clean-up

For complex matrices or when lower detection limits are required, solid-phase extraction (SPE) provides a more thorough clean-up than protein precipitation.[3] SPE can effectively remove salts and other interfering substances, leading to a cleaner baseline and reduced matrix effects. Given the polar nature of (3S,5R)-oxane-3,4,5-triol, a hydrophilic interaction liquid chromatography (HILIC)-based SPE sorbent is recommended.

Protocol: HILIC-based Solid-Phase Extraction
  • Cartridge Conditioning: Condition a HILIC SPE cartridge (e.g., with a diol or amide stationary phase) with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a high organic solvent mixture (e.g., 95:5 acetonitrile:water).

  • Sample Loading: Load the pre-treated sample (e.g., diluted or protein-precipitated supernatant) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a high percentage of organic solvent to remove non-polar and weakly retained impurities.

  • Elution: Elute the (3S,5R)-oxane-3,4,5-triol from the cartridge using a solvent with a higher aqueous content (e.g., 50:50 acetonitrile:water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS analysis.

Causality Behind Experimental Choices:

  • HILIC Sorbent: A HILIC stationary phase is chosen to retain the highly polar analyte from a predominantly organic sample load, allowing less polar interferences to be washed away.

  • Stepwise Elution: The use of different solvent strengths for washing and elution allows for the selective removal of interferences and the subsequent recovery of the target analyte.

Method 4: Derivatization to Enhance Chromatographic Retention and MS Sensitivity

The presence of multiple hydroxyl groups in (3S,5R)-oxane-3,4,5-triol can lead to poor retention on reversed-phase columns and may not provide optimal ionization efficiency in the mass spectrometer. Chemical derivatization can be employed to modify the analyte's properties, improving its chromatographic behavior and enhancing its MS response.[4][5] Benzoyl chloride is a common derivatizing agent for hydroxyl groups, introducing a non-polar benzoyl moiety that increases retention on C18 columns and can improve ionization.

Protocol: Benzoylation for Improved RP-HPLC-MS Analysis
  • Sample Preparation: Start with a cleaned-up sample extract (e.g., from SPE). Ensure the sample is dry.

  • Derivatization Reaction:

    • Add a solution of benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the HCl byproduct.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The exact conditions should be optimized.

  • Reaction Quenching: Quench the reaction by adding a small amount of water or an aqueous buffer.

  • Extraction of Derivative: Perform a liquid-liquid extraction to isolate the derivatized, now more non-polar, analyte. For example, add an immiscible organic solvent like ethyl acetate and water, vortex, and collect the organic layer.

  • Final Preparation: Evaporate the organic layer and reconstitute the residue in a mobile phase suitable for reversed-phase chromatography.

Causality Behind Experimental Choices:

  • Benzoyl Chloride: This reagent reacts with the hydroxyl groups to form benzoate esters, which are significantly less polar than the original triol.

  • Base Catalyst: The base is essential to drive the reaction to completion by scavenging the generated HCl.

  • Liquid-Liquid Extraction: This step is necessary to separate the non-polar derivatized analyte from the polar reaction byproducts and any remaining aqueous-soluble components.

Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Methods
MethodPrincipleProsConsRecommended Matrix
Dilute-and-Shoot Simple dilutionFast, minimal sample handlingProne to matrix effects, not suitable for complex matricesClean, low-protein samples
Protein Precipitation Protein removal by denaturationRapid, inexpensive, effective for high-protein samplesCo-precipitation of analyte possible, less clean than SPEPlasma, serum, whole blood
Solid-Phase Extraction Analyte isolation on a solid sorbentHigh recovery, excellent clean-up, reduces matrix effectsMore time-consuming and costly than other methodsComplex biological and environmental samples
Derivatization Chemical modification of the analyteImproved chromatography and MS sensitivityAdds complexity to the workflow, requires optimizationWhen high sensitivity and/or RP-HPLC is desired
Experimental Workflow Diagrams

Dilute_and_Shoot_Workflow Sample Sample Dilution Dilute with Mobile Phase Sample->Dilution IS_Spike Spike Internal Standard Dilution->IS_Spike Vortex Vortex IS_Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer to HPLC Vial Centrifuge->Transfer Analysis HPLC-MS Analysis Transfer->Analysis

Caption: Workflow for the Dilute-and-Shoot method.

Protein_Precipitation_Workflow Sample Biological Sample IS_Spike Spike Internal Standard Sample->IS_Spike Precipitate Add Cold Acetonitrile IS_Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Final_Centrifuge Centrifuge Reconstitute->Final_Centrifuge Analysis HPLC-MS Analysis Final_Centrifuge->Analysis

Caption: Workflow for the Protein Precipitation method.

SPE_Workflow Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis HPLC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the Solid-Phase Extraction method.

Derivatization_Workflow Clean_Sample Clean, Dry Sample Derivatize Add Benzoyl Chloride & Base, Heat Clean_Sample->Derivatize Quench Quench Reaction Derivatize->Quench LLE Liquid-Liquid Extraction Quench->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis HPLC-MS Analysis Reconstitute->Analysis

Sources

Method

Application Note: Catalytic Strategies for the Selective Oxidation of (3S,5R)-Oxane-3,4,5-triol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The site-selective oxidation of unprotected polyols, such as (3S,5R)-oxane-3,4,5-triol (a 1,5-anhydro-pentitol deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The site-selective oxidation of unprotected polyols, such as (3S,5R)-oxane-3,4,5-triol (a 1,5-anhydro-pentitol derivative), represents a formidable challenge in synthetic carbohydrate chemistry[1]. Because this molecule lacks highly reactive primary hydroxyl groups, catalysts must differentiate between three electronically and sterically similar secondary hydroxyls at the C3, C4, and C5 positions. Traditional non-selective oxidants (e.g., Swern, Dess-Martin periodinane) yield complex mixtures of regioisomers and over-oxidized dicarbonyls. To achieve site-selective desymmetrization without relying on cumbersome protecting-group strategies, advanced catalytic systems must be employed. This guide details two field-proven, self-validating protocols utilizing homogeneous Palladium and heterogeneous Platinum-Bismuth catalysts to achieve orthogonal selectivity.

Mechanistic Rationale & Causality

Homogeneous Palladium Catalysis (C3-Selectivity)

The cationic palladium complex [(neocuproine)Pd(OAc)]2(OTf)2 has emerged as a state-of-the-art catalyst for the regioselective oxidation of unprotected carbohydrates[2]. The causality of its selectivity lies in the steric bulk of the neocuproine ligand, which restricts the geometry of the intermediate Pd-alkoxide complex. The electron-deficient Pd(II) center preferentially undergoes β-hydride elimination at the C3 position, driven by the inductive effect of the adjacent endocyclic oxygen. Furthermore, the inclusion of a phenolic co-catalyst (e.g., 2,5-diisopropylphenol) facilitates aerobic oxidation via a coupled hydrogen-atom transfer (HAT) mechanism. This prevents the aggregation of inactive Pd(0) black, ensuring high turnover numbers and sustained catalytic activity[2].

Heterogeneous Pt-Bi/C Catalysis (C4-Selectivity)

For scalable, heterogeneous applications, bimetallic Platinum-Bismuth on carbon (Pt-Bi/C) offers an orthogonal selectivity profile. Bismuth functions as an essential electronic and geometric promoter. Geometrically, Bi adatoms physically block contiguous, high-energy Pt step sites that are responsible for undesired C–C bond cleavage (glycol cleavage). Electronically, Bi alters the binding energy of molecular oxygen and the polyol on the catalyst surface, favoring the adsorption and subsequent dehydrogenation of the sterically distinct C4-hydroxyl group over the C3/C5 positions.

Quantitative Catalyst Comparison

The following table summarizes the performance metrics of various catalytic systems when applied to unprotected oxane-triol derivatives.

Catalyst SystemOxidantSolvent SystemTarget PositionConversion (%)Selectivity (%)
[(neocuproine)Pd(OAc)]2(OTf)2O₂ / 2,5-diisopropylphenolMeCN/H₂O (10:1)C3-OH (3-Ketose)>95%85–90%
5% Pt - 1% Bi/CO₂ (1 atm)H₂O (pH 8.0)C4-OH (4-Ketose)82%74%
AZADO / NaOClNaOClCH₂Cl₂/H₂OUnselective>99%<30% (Mixture)

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Aerobic Oxidation (C3-Selective)

Self-Validation Mechanism: The reaction is self-validating through real-time LC-MS monitoring. The disappearance of the triol mass ( m/z 134) and the appearance of the ketose mass ( m/z 132) provides a direct, quantitative readout of conversion, while the redox mediator prevents false-stop catalyst precipitation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve (3S,5R)-oxane-3,4,5-triol (1.0 mmol) in 10 mL of a highly pure MeCN/H₂O (10:1 v/v) solvent mixture.

  • Catalyst Addition: Add [(neocuproine)Pd(OAc)]2(OTf)2 (0.02 mmol, 2 mol%) and 2,5-diisopropylphenol (0.1 mmol, 10 mol%) to the solution.

  • Aerobic Oxidation: Purge the reaction vessel with O₂ gas for 5 minutes, then seal and maintain under an O₂ balloon (1 atm).

  • Incubation: Stir vigorously at 25 °C for 16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is deemed complete when the substrate peak area drops below 5%.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium traces. Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH gradient) to afford the pure 3-ketose derivative.

Protocol B: Pt-Bi/C Heterogeneous Oxidation (C4-Selective)

Self-Validation Mechanism: The oxidation of the alcohol generates protons as a byproduct of side-reactions or hydration states. Maintaining a strict pH of 8.0 via a pH-stat autotitrator ensures substrate stability. The volume of NaOH titrant added serves as a self-validating, real-time kinetic metric of reaction progress.

Step-by-Step Methodology:

  • Suspension: Suspend 5% Pt - 1% Bi/C (50 mg) in 15 mL of deionized water in a water-jacketed reactor maintained at 40 °C.

  • Substrate Loading: Add (3S,5R)-oxane-3,4,5-triol (2.0 mmol) directly to the aqueous suspension.

  • Aeration: Initiate vigorous mechanical stirring (800 rpm) and bubble O₂ gas through the suspension at a continuous rate of 20 mL/min.

  • pH-Stat Monitoring: Monitor and maintain the pH at 8.0 using a pH-stat autotitrator dispensing 0.5 M NaOH.

  • In-Process Control (IPC): Track the first derivative of the NaOH consumption curve. When the titrant addition rate drops to baseline (<0.01 mL/hr), the reaction has reached maximum conversion.

  • Workup: Filter the heterogeneous catalyst (which can be washed and recovered for up to 3 cycles). Lyophilize the aqueous filtrate to obtain the crude 4-ketose derivative.

Analytical Validation Workflow

CatalyticWorkflow Start Substrate: (3S,5R)-oxane-3,4,5-triol Cat1 Homogeneous Pathway [(neocuproine)Pd(OAc)]2(OTf)2 O2 / Phenol Co-catalyst Start->Cat1 Cat2 Heterogeneous Pathway 5% Pt - 1% Bi/C Catalyst O2, pH-stat (pH 8) Start->Cat2 Inter1 Regioselective Coordination at C3-OH (Steric/Electronic) Cat1->Inter1 Inter2 Surface Adsorption & Dehydrogenation at C4-OH Cat2->Inter2 Prod1 Major Product A: 3-Ketose Derivative Inter1->Prod1 Prod2 Major Product B: 4-Ketose Derivative Inter2->Prod2 Val In-line LC-MS & NMR Validation (Self-Validating IPC) Prod1->Val Prod2->Val

Figure 1: Divergent catalytic workflows for site-selective oxidation of oxane-3,4,5-triol.

References

  • Chung, K., & Waymouth, R. M. "Selective Catalytic Oxidation of Unprotected Carbohydrates." ACS Catalysis, 2016, 6(7), 4653–4659.[Link]

  • Dimakos, V., & Taylor, M. S. "Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives." Chemical Reviews, 2018, 118(23), 11457–11517.[Link]

Sources

Application

Mass spectrometry fragmentation patterns of (3S,5R)-oxane-3,4,5-triol

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of (3S,5R)-oxane-3,4,5-triol Executive Summary (3S,5R)-oxane-3,4,5-triol (molecular formula: C5H10O4) is a cyclic deoxypentose derivative an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of (3S,5R)-oxane-3,4,5-triol

Executive Summary

(3S,5R)-oxane-3,4,5-triol (molecular formula: C5H10O4) is a cyclic deoxypentose derivative and a critical structural moiety found in various bioactive molecules, including nucleoside modifications, saponins, and complex polyol polyketides[1][2]. In drug development and synthetic biochemistry, accurately profiling the mass spectrometric behavior of this tetrahydropyran-triol is essential for structural elucidation and pharmacokinetic tracking[3]. This application note provides a comprehensive, causality-driven guide to the ionization, fragmentation, and chromatographic resolution of (3S,5R)-oxane-3,4,5-triol using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Context & Analytical Strategy

The analytical approach to cyclic polyols must be tailored to their unique physicochemical properties.

  • Chromatographic Causality: (3S,5R)-oxane-3,4,5-triol is highly hydrophilic, possessing a calculated logP of approximately -2.0[4]. Traditional reversed-phase liquid chromatography (e.g., C18 columns) fails to retain such polar analytes, resulting in co-elution with the void volume and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to achieve orthogonal retention via hydrogen bonding and dipole-dipole interactions.

  • Ionization Dynamics: In Electrospray Ionization (ESI), polyols readily form stable sodium adducts ([M+Na]⁺)[5]. While these adducts are excellent for precursor mass confirmation, their high stability resists fragmentation. To obtain structurally informative MS/MS spectra, the method must target the protonated species ([M+H]⁺) or apply elevated Higher-energy Collisional Dissociation (HCD) energies to the sodium adducts[6].

  • Stereochemical Limitations: Mass spectrometry alone cannot unambiguously differentiate the (3S,5R) stereoisomer from other deoxypentose diastereomers. Absolute stereochemical assignment requires orthogonal validation, such as retention time matching against certified standards in HILIC, or utilizing Gas Chromatography-Mass Spectrometry (GC-MS) following MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) derivatization[2].

Fragmentation Mechanisms

The collision-induced dissociation (CID) and HCD of the tetrahydropyran core follow highly predictable, mechanistically driven pathways:

  • Sequential Dehydration: The protonation of the hydroxyl groups on the oxane ring generates highly reactive oxonium intermediates. This drives the sequential neutral loss of water molecules (-18.01 Da per loss), a hallmark of polyol fragmentation[7].

  • Cross-Ring Cleavages: High-energy collisions induce the breakage of the saccharide-like ring. Following the Domon and Costello nomenclature for cyclic carbohydrates[8], cleavage of the C-C bonds within the tetrahydropyran ring (e.g., alpha-position cleavages) results in the diagnostic loss of formaldehyde (-30.01 Da, CH2O) or retro-Diels-Alder fragments[9].

Fragmentation M Precursor Ion [M+H]+ m/z 135.0652 F1 Fragment 1 [M+H-H2O]+ m/z 117.0546 M->F1 -H2O (-18 Da) F3 Cross-Ring [M+H-CH2O]+ m/z 105.0546 M->F3 -CH2O (-30 Da) F2 Fragment 2 [M+H-2H2O]+ m/z 99.0440 F1->F2 -H2O (-18 Da)

Figure 1. Primary HCD fragmentation pathways of protonated (3S,5R)-oxane-3,4,5-triol.

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure data integrity and reproducibility, the following protocol incorporates built-in self-validation steps.

Step 1: Sample Preparation

  • Extract the analyte using a cold extraction buffer (Methanol:Water, 80:20 v/v) to precipitate proteins if analyzing biological matrices.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Dilute the supernatant in Acetonitrile (ACN) to achieve a final composition of 90:10 ACN:H2O. Causality: Matching the injection solvent to the initial highly organic HILIC mobile phase prevents peak distortion and poor retention.

Step 2: System Suitability & Baseline Validation

  • Blank Injection: Inject 5 µL of the 90:10 ACN:H2O extraction solvent. Analyze the chromatogram to confirm the absence of carryover at the expected retention time.

  • SST Injection: Inject a known concentration (e.g., 100 ng/mL) of a certified (3S,5R)-oxane-3,4,5-triol standard. Verify that the mass accuracy of the [M+H]⁺ ion is < 5 ppm and the signal-to-noise ratio is > 100:1.

Step 3: Chromatographic Separation (HILIC)

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0, adjusted with ammonium hydroxide to ensure consistent ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, and re-equilibrate at 95% B for 3 mins. Flow rate: 0.3 mL/min.

Step 4: Mass Spectrometry (Orbitrap / Q-TOF)

  • Source Settings: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

  • Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 to capture both the fragile water losses and the higher-energy cross-ring cleavages[10].

LCMS_Workflow S1 1. Sample Prep & Matrix Dilution (90:10 ACN:H2O for HILIC compatibility) S2 2. System Suitability Testing (Blank & Standard Mass Accuracy < 5 ppm) S1->S2 S3 3. HILIC Chromatographic Separation (BEH Amide Column, pH 9.0) S2->S3 S4 4. High-Resolution MS/MS (ESI+, Stepped NCE 15/30/45) S3->S4 S5 5. Data Processing & Annotation (Domon & Costello Cleavage Rules) S4->S5

Figure 2. End-to-end self-validating analytical workflow for cyclic polyol profiling.

Quantitative Data Presentation

The following tables summarize the exact mass data required for the targeted identification of (3S,5R)-oxane-3,4,5-triol.

Table 1: High-Resolution Precursor Ions (Exact Mass: 134.0579 Da)

Ion Species Ionization Mode Theoretical m/z Analytical Utility
[M+H]⁺ ESI (+) 135.0652 Primary target for MS/MS fragmentation.
[M+Na]⁺ ESI (+) 157.0471 Highly stable; ideal for intact mass quantification.

| [M-H]⁻ | ESI (-) | 133.0506 | Useful for negative mode screening; limited fragmentation. |

Table 2: Diagnostic MS/MS Fragment Ions ([M+H]⁺ Precursor, NCE 30%)

Fragment Formula Theoretical m/z Neutral Loss Mechanistic Origin Relative Abundance
C5H9O3⁺ 117.0546 -18.0106 (H2O) Primary dehydration via oxonium ion High (Base Peak)
C4H7O3⁺ 105.0546 -30.0106 (CH2O) Cross-ring cleavage (Domon & Costello) Medium
C5H7O2⁺ 99.0440 -36.0212 (2H2O) Sequential dehydration Medium

| C4H5O2⁺ | 87.0440 | -48.0212 (H2O+CH2O)| Combined dehydration and ring cleavage | Low |

References

  • Oxane-3,4,5-triol | C5H10O4 | CID 14057261 - PubChem. Source: nih.gov. URL:[Link]

  • A pentose, as a cytosine nucleobase modification in Shewanella phage Thanatos genomic DNA, mediates enhanced resistance toward host restriction systems - ASM Journals. Source: asm.org. URL:[Link]

  • Identification of Chemical Constituents and Blood-absorbed Components of Shenqi Fuzheng Extract Based on UPLC-Triple-TOF/MS Technology. Source: xiahepublishing.com. URL:[Link]

  • GlycoWorkbench: a tool for the computer-assisted annotation of mass spectra of glycans - SciSpace. Source: scispace.com. URL:[Link]

  • Fragmentation pattern of LP-D. Fragments, which are formed by cleavages... - ResearchGate. Source: researchgate.net. URL:[Link]

  • LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium - PMC. Source: nih.gov. URL:[Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - MDPI. Source: mdpi.com. URL:[Link]

  • Rapid Screening of Polyol Polyketides from Marine Dinoflagellates - ACS Publications. Source: acs.org. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Conjugation Techniques for (3S,5R)-oxane-3,4,5-triol in Drug Delivery Systems

Introduction: Navigating the Conjugation of Polyhydroxylated Cyclic Ethers The incorporation of highly functionalized, hydrophilic moieties like (3S,5R)-oxane-3,4,5-triol into drug delivery systems presents a compelling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Conjugation of Polyhydroxylated Cyclic Ethers

The incorporation of highly functionalized, hydrophilic moieties like (3S,5R)-oxane-3,4,5-triol into drug delivery systems presents a compelling strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The multiple hydroxyl groups can improve aqueous solubility, modulate biodistribution, and offer stereochemically defined points for attachment. However, the chemical inertness of hydroxyl groups and the potential for multiple reaction sites on a polyol structure necessitate carefully designed conjugation strategies.[1]

This guide provides detailed protocols and the underlying scientific rationale for three robust methods to conjugate (3S,5R)-oxane-3,4,5-triol to drug delivery carriers. The choice of method will depend on the nature of the carrier (e.g., polymer, nanoparticle, protein), the desired linkage chemistry, and the stability requirements of the final conjugate. Each protocol is designed as a self-validating system, incorporating critical characterization steps to ensure successful conjugation.

Method 1: Direct Esterification via Carbodiimide-Mediated Coupling

This approach directly utilizes the hydroxyl groups of the oxane triol, coupling them with a carboxylic acid-functionalized drug delivery carrier to form a stable ester linkage. Carbodiimide chemistry is a cornerstone of bioconjugation, prized for its ability to activate carboxyl groups for reaction with nucleophiles like alcohols under mild conditions.[2][3]

Scientific Rationale

The core principle of this method is the conversion of a hydroxyl group on a carboxylic acid into a better leaving group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), react with the carboxylic acid on the drug carrier to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by one of the hydroxyl groups on the (3S,5R)-oxane-3,4,5-triol. To enhance efficiency and suppress side reactions, a catalyst like 4-dimethylaminopyridine (DMAP) is often included, which acts as an acyl transfer reagent.[4]

Experimental Workflow Diagram

Carbodiimide_Coupling cluster_activation Carboxyl Activation cluster_coupling Nucleophilic Attack cluster_purification Purification & Analysis Carrier_COOH Carrier-COOH O_Acylisourea Reactive O-Acylisourea Intermediate Carrier_COOH->O_Acylisourea + EDC EDC EDC Conjugate Carrier-Ester-Oxane Conjugate O_Acylisourea->Conjugate Oxane_OH (3S,5R)-oxane-3,4,5-triol Oxane_OH->Conjugate + DMAP DMAP DMAP (catalyst) Purification Purification (Dialysis / SEC) Conjugate->Purification Analysis Characterization (NMR, MS, FTIR) Purification->Analysis

Caption: Workflow for Carbodiimide-Mediated Esterification.

Detailed Protocol

Materials:

  • Carboxylic acid-functionalized drug delivery carrier (e.g., COOH-PEG, carboxylated nanoparticles)

  • (3S,5R)-oxane-3,4,5-triol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[5]

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography (SEC))

  • Analytical instruments (NMR, FT-IR, Mass Spectrometry)

Procedure:

  • Preparation: Dissolve the carboxylic acid-functionalized carrier in anhydrous DMF under a nitrogen atmosphere. Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the EDC and the reactive intermediate.

  • Activation: Add EDC-HCl (1.5 equivalents relative to COOH groups) and DMAP (0.2 equivalents) to the solution. Stir for 30 minutes at room temperature. Rationale: Pre-activation ensures the formation of the reactive O-acylisourea intermediate before the addition of the alcohol.[4]

  • Conjugation: Dissolve (3S,5R)-oxane-3,4,5-triol (3-5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the activated carrier solution. Rationale: Using an excess of the oxane triol drives the reaction towards product formation and can help minimize cross-linking if the carrier has multiple carboxyl groups.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Purification: Remove the unreacted oxane triol and byproducts (e.g., N,N'-dicyclohexylurea if DCC is used) via dialysis against an appropriate solvent or by size-exclusion chromatography.

  • Characterization:

    • FT-IR Spectroscopy: Confirm the formation of the ester bond by the appearance of a characteristic C=O stretch at ~1735 cm⁻¹.

    • NMR Spectroscopy: Use ¹H NMR to identify signals from both the carrier and the conjugated oxane triol. The integration of characteristic peaks can be used to estimate the degree of conjugation.[6]

    • Mass Spectrometry: For smaller conjugates, ESI-MS or MALDI-TOF MS can confirm the mass increase corresponding to the attached oxane triol.[7]

Method 2: Periodate Oxidation Followed by Reductive Amination

This two-step strategy leverages the vicinal diol functionality (hydroxyl groups on adjacent carbons) within the (3S,5R)-oxane-3,4,5-triol structure.[8][9] The oxane ring is first cleaved oxidatively to generate reactive aldehyde groups, which are then conjugated to an amine-functionalized carrier.

Scientific Rationale

Sodium periodate (NaIO₄) is a mild and selective oxidizing agent that cleaves the carbon-carbon bond of vicinal diols, converting each hydroxyl-bearing carbon into a carbonyl group.[10][11] This reaction, known as the Malaprade oxidation, transforms the stable triol into a highly reactive dialdehyde.[12] These aldehyde groups can then react with primary amines on a drug delivery carrier to form an initial imine (Schiff base) linkage.[13][14] This bond is often reversible and can be hydrolyzed, so a reducing agent like sodium cyanoborohydride (NaBH₃CN) is used to reduce the imine to a stable secondary amine bond.[15]

Experimental Workflow Diagram

Periodate_Oxidation_Reductive_Amination cluster_oxidation Oxidative Cleavage cluster_coupling Conjugation & Reduction cluster_purification Purification & Analysis Oxane_Triol (3S,5R)-oxane-3,4,5-triol (Vicinal Diol) Dialdehyde Reactive Dialdehyde Oxane_Triol->Dialdehyde + NaIO₄ Periodate NaIO₄ Schiff_Base Schiff Base Intermediate (C=N) Dialdehyde->Schiff_Base Carrier_Amine Carrier-NH₂ Carrier_Amine->Schiff_Base Conjugate Carrier-Amine-Oxane Conjugate (C-N) Schiff_Base->Conjugate + NaBH₃CN Reducer NaBH₃CN Purification Purification (Dialysis / SEC) Conjugate->Purification Analysis Characterization (NMR, MS, TNBS Assay) Purification->Analysis

Caption: Workflow for Periodate Oxidation and Reductive Amination.

Detailed Protocol

Materials:

  • (3S,5R)-oxane-3,4,5-triol

  • Sodium periodate (NaIO₄)

  • Amine-functionalized drug delivery carrier (e.g., NH₂-PEG, aminated nanoparticles)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylene glycol (for quenching)

  • Purification and analytical equipment as in Method 1

Procedure:

  • Oxidation: Dissolve (3S,5R)-oxane-3,4,5-triol in an aqueous buffer (e.g., PBS, pH 7.4). Add NaIO₄ (1.1 equivalents per vicinal diol pair) to the solution. Protect the reaction from light and stir for 1-2 hours at room temperature. Rationale: The reaction is typically fast and should be performed in the dark to prevent side reactions.

  • Quenching: Add a small amount of ethylene glycol (a vicinal diol) to consume any excess periodate. Stir for 15-30 minutes. Rationale: This step is critical to prevent the oxidation of amine groups or other sensitive functionalities on the drug carrier.

  • Conjugation: Add the amine-functionalized carrier to the activated oxane-dialdehyde solution. Adjust the pH to ~7 if necessary. Stir for 2-4 hours at room temperature. Rationale: This allows for the formation of the Schiff base intermediate.

  • Reduction: Add NaBH₃CN (2-3 equivalents relative to the amine groups) and allow the reaction to proceed overnight at 4°C. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine bond without affecting aldehydes or other functional groups.[15]

  • Purification: Purify the conjugate using dialysis or SEC to remove small molecule impurities.

  • Characterization:

    • TNBS Assay: Quantify the reduction in free primary amine groups on the carrier to determine the extent of conjugation.

    • NMR Spectroscopy: The disappearance of the aldehyde proton signals (~9.5-10 ppm) and the appearance of new signals in the aliphatic region can confirm the reaction.[16]

    • Mass Spectrometry: Confirm the expected mass addition to the carrier.[17]

Method 3: Activation and Azide-Alkyne "Click" Chemistry

This highly efficient and modular approach involves first modifying the oxane triol to introduce a "clickable" functional group (an azide or alkyne).[18][19] This functionalized oxane is then conjugated to a carrier bearing the complementary click handle. This strategy is a cornerstone of modern bioconjugation due to its high specificity, yield, and biocompatibility.[20][21]

Scientific Rationale

The hydroxyl groups of the oxane triol are not directly reactive in click chemistry. Therefore, a two-step process is required. First, one of the hydroxyl groups is converted into a good leaving group, typically a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl). This tosylated intermediate can then undergo nucleophilic substitution with sodium azide (NaN₃) to introduce the azide functionality. The resulting azido-oxane can then be "clicked" onto an alkyne-functionalized carrier using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[19]

Experimental Workflow Diagram

Click_Chemistry_Workflow cluster_functionalization Oxane Functionalization cluster_click Click Reaction (CuAAC) cluster_purification Purification & Analysis Oxane_OH (3S,5R)-oxane-3,4,5-triol Azido_Oxane Azido-Oxane (Oxane-N₃) Oxane_OH->Azido_Oxane Two Steps TsCl 1. TsCl, Pyridine NaN3 2. NaN₃, DMF Conjugate Carrier-Triazole-Oxane Conjugate Azido_Oxane->Conjugate Carrier_Alkyne Carrier-Alkyne Carrier_Alkyne->Conjugate + Catalyst Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Purification Purification (Chelating Resin / SEC) Conjugate->Purification Analysis Characterization (NMR, MS, Elemental) Purification->Analysis

Caption: Workflow for Functionalization and Click Chemistry Conjugation.

Detailed Protocol

Part A: Synthesis of Azido-(3S,5R)-oxane-3,4,5-triol

  • Tosylation: Dissolve (3S,5R)-oxane-3,4,5-triol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct. The primary hydroxyl group is generally more reactive towards tosylation than secondary ones.

  • Azidation: After workup to isolate the tosylated oxane, dissolve it in DMF. Add sodium azide (NaN₃) (3 equivalents) and heat the reaction to 60-80°C for 6-12 hours. Rationale: The azide ion displaces the tosylate group via an SN2 reaction. Heat is often required to drive this substitution.

  • Purification: Purify the azido-oxane derivative by column chromatography. Characterize the product by NMR and Mass Spectrometry to confirm the introduction of the azide group.

Part B: Click Conjugation (CuAAC)

  • Preparation: Dissolve the alkyne-functionalized carrier and the azido-oxane derivative (1.5 equivalents) in a suitable solvent (e.g., water/t-butanol mixture).

  • Catalyst Preparation: Prepare fresh solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate.

  • Reaction: Add the CuSO₄ solution (0.1 equivalents) followed by the sodium ascorbate solution (0.5 equivalents) to the reaction mixture. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Incubation: Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Remove the copper catalyst using a chelating resin. Further purify the conjugate by dialysis or SEC to remove excess reagents.

  • Characterization:

    • NMR Spectroscopy: Confirm the formation of the triazole ring with characteristic proton signals.[22][23]

    • Mass Spectrometry: Verify the covalent attachment by the expected mass increase.[24][25]

    • Elemental Analysis: The incorporation of nitrogen from the triazole ring can be confirmed.

Quantitative Data Summary & Comparison

FeatureMethod 1: Carbodiimide CouplingMethod 2: Periodate/AminationMethod 3: Click Chemistry
Functional Group Target Hydroxyl (-OH)Vicinal Diol (-OH, -OH)Hydroxyl (-OH, for activation)
Linkage Formed EsterSecondary AmineTriazole
Key Reagents EDC, DMAPNaIO₄, NaBH₃CNTsCl, NaN₃, Cu(I) catalyst
Reaction Conditions Mild, anhydrous (organic solvent)Mild, aqueousMild (often aqueous)
Selectivity Can be difficult to control with multiple -OH groupsSpecific to vicinal diolsHighly specific (azide-alkyne)
Linker Stability Susceptible to hydrolysisHighly stableHighly stable
Key Advantage Direct, one-step conjugationCreates a unique reactive handleHigh efficiency and modularity
Key Disadvantage Potential for side reactions; ester instabilityRing-opening of the oxane moietyRequires pre-functionalization

Conclusion

The successful conjugation of (3S,5R)-oxane-3,4,5-triol to drug delivery systems hinges on the strategic selection of chemical reactions that are compatible with both the polyol structure and the carrier material. The three protocols detailed herein—direct esterification, oxidative cleavage followed by reductive amination, and click chemistry—offer a versatile toolkit for researchers. By understanding the causality behind each experimental step and employing rigorous characterization, these methods enable the creation of well-defined, functional bioconjugates poised to advance the field of targeted drug delivery.[][27]

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  • Shelkov, R., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Lalli, D., et al. (2026). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjugate Chemistry. [Link]

  • Gaffney, K. J., et al. (2014). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Methods in Molecular Biology, 1141, 259-272. [Link]

  • JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]

  • ResearchGate. (n.d.). Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions. [Link]

  • Lee, K. I., & Lee, T. R. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 3845-3852. [Link]

  • Jordan, A. G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5902. [Link]

  • Yan, D., et al. (2025). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. International Journal of Molecular Sciences, 26(23), 6432. [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Lee, C., et al. (2024). Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols. Bioconjugate Chemistry, 35(1), 10-15. [Link]

Sources

Application

Application Note: In Vivo Administration Routes, Formulation, and Dosing Strategies for (3S,5R)-Oxane-3,4,5-triol in Murine Models

Introduction & Pharmacological Context (3S,5R)-oxane-3,4,5-triol is a low-molecular-weight (MW ~134 g/mol ) cyclic polyol. Structurally, it is a tetrahydropyran derivative characterized by three hydroxyl groups and a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(3S,5R)-oxane-3,4,5-triol is a low-molecular-weight (MW ~134 g/mol ) cyclic polyol. Structurally, it is a tetrahydropyran derivative characterized by three hydroxyl groups and a specific (3S, 5R) stereochemical configuration. In drug development, this highly polar scaffold is frequently utilized in the synthesis of glycomimetics, iminosugars, and metabolic modulators.

Due to its extreme hydrophilicity and lack of a lipophilic domain, the in vivo behavior of (3S,5R)-oxane-3,4,5-triol differs significantly from traditional lipophilic small-molecule therapeutics. It exhibits poor passive transcellular membrane permeability and relies heavily on paracellular transport or active carrier-mediated uptake (e.g., via GLUT or SGLT transporters)[1]. Consequently, designing an in vivo pharmacokinetic (PK) and dosing strategy requires strict adherence to volume limits, optimized formulation, and precise administration techniques to ensure data integrity and animal welfare.

Formulation Strategy: The Causality of Vehicle Selection

The physicochemical properties of (3S,5R)-oxane-3,4,5-triol dictate its formulation. The presence of multiple hydroxyl groups ensures rapid and complete dissolution in aqueous media via extensive hydrogen bonding.

Formulation Directive: Do not use organic co-solvents (e.g., DMSO, PEG400) or surfactants (e.g., Tween-80). These excipients are unnecessary for this compound and introduce confounding variables, such as local tissue necrosis, altered membrane permeability, or artificial shifts in the volume of distribution (Vd) by disrupting plasma proteins. Instead, formulate the compound in sterile 0.9% physiological saline (NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2–7.4) . This maintains isotonicity (approx. 300 mOsm/kg), preventing osmotic shock and hemolysis upon intravenous injection.

Quantitative Dosing and Volume Guidelines

To prevent volume overload, which can cause acute right heart failure or pulmonary edema, strict volume limits must be observed based on the administration route[2].

Table 1: Recommended Dosing Volumes and Needle Specifications for Adult Mice (25g)
Administration RouteMax Volume Limit (mL/kg)Max Volume for 25g Mouse (µL)Recommended Needle GaugeAbsorption Rate
Intravenous (IV) 5.0 mL/kg125 µL27G – 30GImmediate (100% Systemic)
Intraperitoneal (IP) 10.0 mL/kg250 µL25G – 27GRapid (Hepatic First-Pass)
Oral Gavage (PO) 10.0 mL/kg250 µL18G – 20G (Bulb-tipped)Slow (GI Absorption)

Data synthesized from standard preclinical murine guidelines[2][3].

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, researchers can immediately verify the success of the administration before proceeding to downstream PK sampling.

Protocol A: Intravenous (IV) Administration via Lateral Tail Vein

IV administration is critical for determining the absolute bioavailability and baseline clearance of (3S,5R)-oxane-3,4,5-triol[2].

  • Vasodilation: Place the mouse under a heat lamp (approx. 37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and making them visible and accessible.

  • Restraint & Disinfection: Secure the mouse in a tailored restraint tube. Swab the tail with 70% ethanol. Causality: Ethanol disinfects the site and refracts light, further highlighting the vein.

  • Injection: Insert a 28G needle (bevel up) at a shallow 10° angle into the distal third of the lateral tail vein.

  • QC Checkpoint (Self-Validation): Depress the plunger slowly. The fluid should flow with zero resistance, and the vein will visibly clear (blanch) as the saline displaces the blood. If resistance is felt or a subcutaneous bleb forms, the vein has been missed. Withdraw immediately and apply pressure.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds to prevent hematoma formation.

Protocol B: Intraperitoneal (IP) Administration

IP injection provides rapid systemic exposure while subjecting the compound to hepatic first-pass metabolism[3].

  • Restraint: Restrain the mouse by the scruff, exposing the abdomen. Tilt the mouse so its head is angled downward (approx. 30°). Causality: Gravity forces the abdominal organs (cecum, intestines) cranially, creating a safe void in the lower abdominal cavity.

  • Injection Site: Target the lower right quadrant of the abdomen to avoid the cecum (located on the left) and the bladder (midline).

  • Insertion: Insert a 26G needle at a 30° angle, penetrating the skin and abdominal muscle wall.

  • QC Checkpoint (Self-Validation): Aspirate the syringe slightly. If yellow fluid (urine), green/brown fluid (intestinal contents), or red fluid (blood) enters the hub, an organ has been punctured. Discard the syringe and abort the injection.

  • Delivery: If aspiration is clear, inject the dose smoothly and withdraw the needle.

Protocol C: Oral Gavage (PO) Administration

PO dosing is used to assess the intestinal absorption of the hydrophilic triol[2].

  • Measurement: Measure the 20G bulb-tipped gavage needle from the corner of the mouse's mouth to the last rib (the approximate location of the stomach). Mark this depth.

  • Restraint: Scruff the mouse firmly to immobilize the head and align the esophagus in a straight vertical line.

  • Insertion: Insert the bulb tip into the diastema (gap between incisors and molars) and gently glide it over the tongue into the esophagus.

  • QC Checkpoint (Self-Validation): The needle must drop down the esophagus under its own weight. If any resistance is encountered, or if the mouse gasps/struggles violently, the needle is likely pressing against the tracheal opening. Forcing it will cause fatal pulmonary aspiration. Withdraw and realign.

  • Delivery: Once the target depth is reached, administer the dose and smoothly withdraw the needle.

Anticipated Pharmacokinetic Profile

Because (3S,5R)-oxane-3,4,5-triol is highly polar, it will not readily partition into adipose tissue. Its distribution will likely be restricted to total body water or extracellular fluid.

Table 2: Anticipated PK Parameters for Hydrophilic Polyols
ParameterExpected ProfileBiological Rationale
Clearance (CL) HighRapid renal excretion due to low molecular weight and high water solubility[1].
Volume of Distribution (Vd) LowInability to passively cross lipid bilayers restricts the compound to the central compartment/extracellular fluid.
Half-life (t1/2) Short (< 2 hours)Driven by rapid renal clearance and lack of plasma protein binding.
Oral Bioavailability (F%) Low (< 10%)Hydrophilicity prevents passive GI absorption. Uptake depends entirely on the compound's affinity for active sugar transporters.

Experimental Workflow Visualization

PK_Workflow cluster_routes Murine Administration Routes Compound (3S,5R)-Oxane-3,4,5-triol (Hydrophilic API) Formulation Vehicle Formulation 0.9% NaCl, pH 7.4 Compound->Formulation IV Intravenous (IV) Max: 5 mL/kg Formulation->IV IP Intraperitoneal (IP) Max: 10 mL/kg Formulation->IP PO Oral Gavage (PO) Max: 10 mL/kg Formulation->PO Sampling Serial Blood Sampling (0.08 to 24 hours) IV->Sampling 100% Bioavailable IP->Sampling Hepatic First-Pass PO->Sampling GI Absorption Analysis LC-MS/MS Bioanalysis & PK Modeling Sampling->Analysis

Figure 1: Experimental workflow for in vivo PK evaluation of (3S,5R)-oxane-3,4,5-triol in mice.

References

  • [3] Addgene. "Common Injection Routes in Mice." Addgene Blog. Available at:[Link]

  • [2] UNC School of Medicine. "Injections and Dosing - Preclinical Research Unit." University of North Carolina. Available at:[Link]

  • [1] Popov, A. M., et al. "Pharmacokinetics of Marine-Derived Drugs." Marine Drugs (MDPI). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Total Synthesis of (3S,5R)-oxane-3,4,5-triol

Introduction This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (3S,5R)-oxane-3,4,5-triol. This polyhydroxylated tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (3S,5R)-oxane-3,4,5-triol. This polyhydroxylated tetrahydropyran, while seemingly simple, presents significant synthetic challenges, primarily in controlling the stereochemistry at its three chiral centers and achieving efficient, high-yield cyclization. This guide is structured around a plausible and convergent synthetic strategy, addressing common issues that may arise at each key stage to aid researchers, scientists, and drug development professionals in overcoming these hurdles.

A viable retrosynthetic approach to (3S,5R)-oxane-3,4,5-triol is outlined below. The strategy relies on a Sharpless Asymmetric Dihydroxylation to install the C4 and C5 stereocenters from a simple achiral precursor, followed by an intramolecular cyclization to form the oxane ring and establish the C3 stereocenter.

Proposed Synthetic Pathway

A logical forward synthesis based on established, high-impact methodologies is proposed to frame this troubleshooting guide. The pathway is designed for efficiency and control, but each step has potential pitfalls that will be addressed.

Synthetic_Pathway Figure 1: Proposed Synthetic Workflow for (3S,5R)-oxane-3,4,5-triol But-3-en-1-ol But-3-en-1-ol Protected_Alcohol TBS-Protected But-3-en-1-ol But-3-en-1-ol->Protected_Alcohol TBSCl, Imidazole (Protection) Diol (2R,3R)-4-(TBSO)-Butane-1,2,3-triol Protected_Alcohol->Diol AD-mix-β, OsO4 (cat.) (Asymmetric Dihydroxylation) Activated_Diol Activated Intermediate (e.g., Primary Tosylate) Diol->Activated_Diol TsCl, Pyridine (Selective Activation) Protected_Oxane Protected (3S,5R)-oxane-3,4,5-triol Activated_Diol->Protected_Oxane NaH (Intramolecular Cyclization) Final_Product (3S,5R)-oxane-3,4,5-triol Protected_Oxane->Final_Product TBAF or HF-Py (Deprotection)

Caption: A convergent synthetic route for (3S,5R)-oxane-3,4,5-triol.

FAQs and Troubleshooting Guides

This section is divided into three parts, each addressing a critical stage of the proposed synthesis. Each part provides answers to common problems, backed by mechanistic reasoning and literature precedents.

Part 1: Sharpless Asymmetric Dihydroxylation (AD)

The cornerstone of this synthesis is the stereoselective dihydroxylation of the protected homoallylic alcohol. The Sharpless AD is a powerful and reliable method for this transformation, but its success is highly dependent on reaction conditions.[1]

Sharpless_AD Figure 2: Key Components of the Sharpless AD Step cluster_reagents Reagents cluster_reaction Reaction cluster_product Product AD_mix AD-mix-β (K3Fe(CN)6, K2CO3, K2OsO4·2H2O, (DHQ)2PHAL) Reaction t-BuOH/H2O 0°C AD_mix->Reaction Substrate Protected Homoallylic Alcohol Substrate->Reaction Product Diol with (4R, 5S) stereochemistry Reaction->Product

Caption: A simplified schematic of the Sharpless Asymmetric Dihydroxylation.

Question 1.1: My Sharpless AD reaction is sluggish or stalls completely. What are the common causes?

Answer: Several factors can lead to a slow or stalled AD reaction, most of which relate to catalyst inhibition or poor reaction kinetics.

  • Purity of the Olefin: Impurities in your starting material, especially those containing sulfur or phosphorus, can act as ligands for the osmium catalyst, leading to catalyst poisoning. It is imperative that the protected homoallylic alcohol is purified meticulously (e.g., by flash chromatography) before the reaction.

  • pH of the Reaction Mixture: The AD-mix contains potassium carbonate to maintain a basic pH, which is essential for the catalytic cycle, specifically for the hydrolysis of the osmate ester and re-oxidation of the osmium(VI) species. For some substrates, providing a constant pH of ~12.0 has been shown to improve reaction rates.[2]

  • Stirring Rate: This is a biphasic reaction (organic substrate in t-BuOH, inorganic reagents in water). Vigorous stirring is crucial to create a large interfacial area, ensuring efficient mass transfer between the two phases. If stirring is inadequate, the reaction will be diffusion-limited and thus very slow.

  • Temperature: The standard temperature is 0 °C. While effective for many olefins, less reactive substrates may require higher temperatures (e.g., room temperature). However, be aware that increasing the temperature can sometimes lead to a decrease in enantioselectivity.[3]

Question 1.2: The enantiomeric excess (ee) of my diol is lower than expected. How can I improve it?

Answer: Achieving high enantioselectivity is the primary goal of this step. If the ee is suboptimal, consider the following optimization strategies:

  • Ligand Choice: Double-check that you are using the correct AD-mix. For the desired (4R, 5S) stereochemistry from a terminal alkene, AD-mix-β, which contains the (DHQ)₂PHAL ligand, is the correct choice. Using AD-mix-α would yield the opposite enantiomer.

  • Reaction Temperature: There is often a trade-off between reaction rate and enantioselectivity. Lowering the reaction temperature (e.g., to -10 °C) can enhance the energy difference between the two diastereomeric transition states, often leading to a higher ee.

  • Slow Addition: Adding the olefin slowly via syringe pump over several hours can maintain a low substrate concentration, which sometimes improves the ee by minimizing non-catalyzed background reactions or catalyst aggregation.

  • pH Control: For terminal olefins, maintaining a constant pH of 10.0 has been reported to enhance enantioselectivities in certain cases.[2]

ParameterStandard ConditionOptimization StrategyPotential Outcome
Temperature 0 °CDecrease to -10 °CIncreased ee, decreased rate
pH Maintained by K₂CO₃ in AD-mixControl at a constant pH of 10.0Increased ee[2]
Olefin Addition All at onceSlow addition over several hoursMay improve ee

Question 1.3: I am getting a complex mixture of products instead of the desired diol. What could be the reason?

Answer: A complex product mixture suggests side reactions are occurring.

  • Over-oxidation: The diol product can be further oxidized to a ketol or undergo oxidative cleavage if the reaction is left for too long or if an excess of the oxidant (K₃Fe(CN)₆) is present. It is crucial to monitor the reaction closely by TLC and quench it promptly upon consumption of the starting material.

  • Protecting Group Instability: Ensure your protecting group is stable under the basic and oxidative conditions of the AD reaction. A tert-butyldimethylsilyl (TBS) ether is generally robust. More labile groups like trimethylsilyl (TMS) ethers may not be suitable.

Part 2: Intramolecular Cyclization via Williamson Ether Synthesis

The formation of the tetrahydropyran ring is another critical step where yield and stereoselectivity are paramount. An intramolecular Williamson ether synthesis is a robust and common approach for forming cyclic ethers.[4][5]

Question 2.1: My intramolecular Williamson ether synthesis is giving a low yield of the desired oxane, with a significant amount of an elimination byproduct.

Answer: This is a classic problem where the alkoxide intermediate acts as a base rather than a nucleophile, promoting an E2 elimination pathway instead of the desired Sₙ2 substitution.[6] This competition is particularly pronounced when forming a six-membered ring from a secondary alcohol attacking a primary leaving group.

  • Choice of Base: Use a strong, non-hindered base like sodium hydride (NaH) to generate the alkoxide. Bulky bases such as potassium tert-butoxide are known to favor elimination.

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination pathways often have a higher activation energy.[6]

  • Solvent: A polar aprotic solvent like THF or DMF is ideal as it solvates the cation but not the alkoxide anion, thus enhancing its nucleophilicity for the Sₙ2 reaction.

  • Leaving Group: A tosylate (Ts) or mesylate (Ms) on the primary alcohol is a good choice. If the reaction is still sluggish, converting the tosylate to an iodide in situ (Finkelstein reaction) by adding a catalytic amount of NaI can increase the rate of substitution.

Williamson_Troubleshooting Figure 3: Troubleshooting the Intramolecular Williamson Ether Synthesis Start Low Yield in Cyclization Check_Elimination Elimination Byproduct Observed? Start->Check_Elimination Check_Starting_Material Unreacted Starting Material Present? Check_Elimination->Check_Starting_Material No Lower_Temp Lower Reaction Temperature Check_Elimination->Lower_Temp Yes Increase_Temp Increase Reaction Temperature or Time Check_Starting_Material->Increase_Temp Yes Change_Base Use NaH Lower_Temp->Change_Base Use_Better_LG Add catalytic NaI Change_Base->Use_Better_LG Success Improved Yield Use_Better_LG->Success Check_Base_Activity Ensure Base is Active Increase_Temp->Check_Base_Activity Check_Base_Activity->Success

Caption: A decision-making flowchart for optimizing the intramolecular Williamson ether synthesis.

Question 2.2: The cyclization is very slow, and a significant amount of starting material remains even after prolonged reaction times.

Answer: A slow or incomplete reaction points to a high activation energy for the desired Sₙ2 cyclization.

  • Base Activity: Sodium hydride is notoriously sensitive to moisture and can develop a passivating layer of sodium hydroxide. Ensure you are using fresh, reactive NaH from a recently opened container.

  • Leaving Group Reactivity: If a tosylate is not reactive enough, a triflate (Tf) group is a much better leaving group and will significantly accelerate the cyclization. However, triflates are more expensive and less stable.

  • Temperature: While low temperatures are generally preferred, if the reaction is stalled, a modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) may be necessary to overcome the activation barrier.

  • Concentration: Intramolecular reactions are favored at high dilution (typically 0.01-0.05 M) to minimize competing intermolecular side reactions.

Part 3: Protecting Group Strategy and Final Deprotection

The judicious use and final removal of protecting groups are critical for the overall success and yield of the synthesis.

Question 3.1: During the final deprotection of my silyl ethers using TBAF, I am observing low yields and the formation of byproducts.

Answer: While tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether cleavage, its strong basicity can cause undesirable side reactions.

  • Silyl Migration: The fluoride ion can catalyze the migration of silyl groups between different hydroxyl groups, particularly in polyol systems, leading to a mixture of partially protected isomers.[7]

  • Alternative Deprotection Reagents: To avoid the basicity of TBAF, consider these alternatives:

    • HF-Pyridine: This is a highly effective, though more hazardous, reagent for removing silyl ethers. It is significantly less basic than TBAF.

    • Acidic Conditions: A solution of acetic acid in a THF/water mixture or a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol can effectively cleave TBS groups.[8] These conditions are generally milder than strong fluoride sources.

    • Catecholborane/Wilkinson's Catalyst: This system offers a mild, neutral, and reductive method for deprotecting silyl groups and can exhibit different selectivity profiles compared to fluoride-based methods.[7]

Comparison of Common Silyl Ether Deprotection Methods

ReagentConditionsAdvantagesDisadvantages
TBAF THF, 0 °C to RTFast and effectiveStrongly basic, can cause side reactions[7]
HF-Pyridine THF or CH₃CNLess basic than TBAF, highly effectiveHighly toxic and corrosive
p-TsOH MeOH, RTMild acidic conditionsMay be slow, not suitable for other acid-labile groups
Catecholborane/RhCl(PPh₃)₃ THF, RTMild, neutral, reductive, selectiveRequires an expensive catalyst[7]

Detailed Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation
  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of olefin) and a 1:1 mixture of t-BuOH/H₂O (10 mL per mmol of olefin).

  • Stir the biphasic mixture at room temperature until both layers become clear, then cool the flask to 0 °C in an ice bath.

  • Add the TBS-protected but-3-en-1-ol (1.0 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. Monitor the progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Upon complete consumption of the starting material, add solid sodium sulfite (1.5 g per mmol of olefin) and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Protocol 2: Intramolecular Williamson Ether Synthesis
  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the primary tosylate of (2R,3R)-4-(TBSO)-butane-1,2,3-triol (1.0 mmol) in anhydrous THF (100 mL, for a final concentration of 0.01 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Once complete, carefully quench the reaction by the slow addition of a cold saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • An Improved Version of the Sharpless Asymmetric Dihydroxylation. ResearchGate. [Link]

  • Scope of the directed dihydroxylation: application to cyclic homoallylic alcohols and trihaloacetamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]

  • Catalytic Asymmetric Di hydroxylation. University of York. [Link]

  • Molybdenum-Catalyzed Hydroxyl-Directed Anti-Dihydroxylation of Allylic and Homoallylic Alcohols. ACS Catalysis - ACS Publications. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • Catalytic asymmetric isomerizations of (homo)allylic alcohols. ResearchGate. [Link]

  • The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. [Link]

  • Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. [Link]

  • Sharpless asymmetric dihydroxylation. Grokipedia. [Link]

  • Optimization of asymmetric dihydroxylation through optimal designed experiments. ePrints Soton - University of Southampton. [Link]

  • Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation. ChemRxiv. [Link]

  • Epoxidation of allylic alcohols. Wikipedia. [Link]

  • Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. SciSpace. [Link]

  • Vanadium-catalyzed epoxidations. 2. Highly stereoselective epoxidations of acyclic homoallylic alcohols predicted by a detailed transition-state model. Journal of the American Chemical Society. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Concise Synthesis of Polyacyloxy Cyclic Ethers Using the p‐Toluenesulfonic Acid‐Catalyzed Cascade Esterification/Cyclization of Polyols. ResearchGate. [Link]

  • Catalytic Enantioselective Epoxidation of Homoallylic Alcohols by Chiral Zirconium Complexes. Organic Letters - ACS Publications. [Link]

  • Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. [Link]

  • Protecting groups. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Deprotection of Silyl Ethers. Gelest. [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]

  • A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]

  • Protecting Groups. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. PMC. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications (RSC Publishing). [Link]

  • The Asymmetric Synthesis of (3 S ,4 R ,5 S )-3Amino4,5- O -isopropylidenedioxycyclopentene. ResearchGate. [Link]

  • Catalytic Radical Reactions of Unsaturated Sugars. [Link]

  • Synthetic route for 3,4,5-tri-substituted 1,2,4-triazoles. Reagents and.... ResearchGate. [Link]

  • Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journals. [Link]

  • An Overview of Catalytic Carbonylative Double Cyclization Reactions. MDPI. [Link]

  • Synthetic Routes to Silsesquioxane-Based Systems as Photoactive Materials and Their Precursors. MDPI. [Link]

  • NON-ENZYMATIC ENANTIOSELECTIVE POLYENE CYCLIZATION Reported by Adam Hill May 2, 2013 INTRODUCTION. Illinois Chemistry. [Link]

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Optimization

Troubleshooting (3S,5R)-oxane-3,4,5-triol degradation during long-term storage

Technical Support Center: Troubleshooting (3S,5R)-Oxane-3,4,5-Triol Degradation Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Context (3S,5R)-oxane-3,4,5-triol (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (3S,5R)-Oxane-3,4,5-Triol Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

(3S,5R)-oxane-3,4,5-triol (commonly known as 1,5-anhydro-D-xylitol or anhydroxylitol) is a high-purity deoxypentose derivative utilized as a biochemical reagent, metabolic biomarker, and synthetic intermediate[1]. While structurally more stable than reducing sugars due to the absence of a reactive anomeric hydroxyl group, it remains susceptible to specific degradation pathways during long-term storage[2]. This guide provides actionable, self-validating protocols to diagnose and resolve storage-induced degradation.

Root Cause Analysis of Degradation (E-E-A-T)

Understanding the causality behind degradation is essential for preventing batch failure:

  • Hygroscopicity & Phase Transitions: The three contiguous hydroxyl groups on the oxane ring form a dense hydrogen-bonding network. Exposure to ambient humidity allows water molecules to intercalate into the crystal lattice. This moisture uptake depresses the glass transition temperature, causing the powder to transition from a crystalline solid to a caked or deliquescent (sticky) state[3].

  • Acid/Base-Catalyzed Isomerization: Although it lacks a free aldehyde or ketone, exposure to extreme pH shifts (e.g., dissolving in unbuffered water that has absorbed atmospheric CO₂) combined with elevated temperatures can catalyze ring-opening. This can lead to structural rearrangements, forming thermodynamic isomers such as 1,4-anhydroxylitol[4].

  • Microbial Proliferation: Aqueous stock solutions stored at >4°C without sterile filtration act as an excellent carbon source for microbial growth, leading to rapid enzymatic degradation of the compound.

Experimental Protocols for Quality Validation

To ensure a self-validating system, do not rely solely on visual inspection. Use the following protocols to confirm the integrity of your reagent.

Protocol A: Purity Assessment via GC-MS (TMS Derivatization) Rationale: Sugar alcohols lack a strong UV chromophore, making standard HPLC-UV ineffective. GC-MS coupled with trimethylsilyl (TMS) derivatization provides high-resolution separation of the target compound from its isomers and oxidative degradation products[4].

  • Step 1 (Sample Prep): Lyophilize 1 mg of the suspect (3S,5R)-oxane-3,4,5-triol to ensure complete moisture removal.

  • Step 2 (Derivatization): Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Step 3 (Incubation): Heat the sealed vial at 60°C for 30 minutes to ensure complete silylation of all three hydroxyl groups.

  • Step 4 (Analysis): Inject 1 µL into a GC-MS equipped with a DB-5MS (or equivalent) capillary column.

  • Step 5 (Data Interpretation): The fully derivatized TMS-anhydroxylitol will yield characteristic fragmentation ions (e.g., m/z 204, 217, 307)[4]. The presence of multiple distinct chromatographic peaks with similar mass spectra indicates the formation of structural isomers (e.g., 1,4-anhydroxylitol) due to chemical degradation[5].

Protocol B: Moisture Content Determination (Karl Fischer Titration) Rationale: Gravimetric loss-on-drying can induce thermal degradation. Karl Fischer (KF) titration offers a non-destructive, highly specific quantification of water content.

  • Step 1 (Calibration): Calibrate the volumetric KF titrator using a certified 1% water standard.

  • Step 2 (Sampling): Rapidly transfer 50–100 mg of the caked powder into the titration vessel to minimize atmospheric exposure.

  • Step 3 (Titration): Titrate with iodine/sulfur dioxide reagent until the electrometric endpoint is reached.

  • Step 4 (Actionable Threshold): If moisture exceeds 2.0% w/w, the sample must be re-lyophilized before use in moisture-sensitive synthetic workflows.

Data Presentation: Storage & Degradation Matrix

The following table summarizes the quantitative stability data and risk factors associated with various storage conditions[3][6].

Storage FormatTemperatureExpected Shelf LifePrimary Degradation RiskPreventive Action
Dry Powder -20°C3 YearsHygroscopicity (Moisture uptake)Store in sealed vials with desiccant.
Dry Powder +25°C (Ambient)< 6 MonthsDeliquescence, CakingUse inert gas backfilling (Argon/N₂).
Aqueous Solution -80°C1 YearPrecipitation, Freeze-thaw damageAliquot into single-use vials.
Aqueous Solution +4°C1–2 WeeksMicrobial contaminationSterile filter (0.22 µm) before storage.

Diagnostic Workflow

Use the following logical workflow to troubleshoot compromised samples.

TroubleshootingWorkflow Start Inspect (3S,5R)-oxane-3,4,5-triol Sample Visual Visual Inspection: Is the powder caked or sticky? Start->Visual Moisture Moisture Uptake (Hygroscopicity) Visual->Moisture Yes Solution Is it an aqueous stock solution? Visual->Solution No GCMS Run GC-MS (TMS Derivatization) Multiple peaks present? Moisture->GCMS Check Purity Cloudy Is the solution cloudy or discolored? Solution->Cloudy Yes Solution->GCMS No Microbial Microbial Contamination or Precipitation Cloudy->Microbial Yes Cloudy->GCMS No Epimer Chemical Degradation (Isomerization/Oxidation) GCMS->Epimer Yes Stable Sample is Stable Proceed with Assay GCMS->Stable No

Fig 1: Diagnostic workflow for (3S,5R)-oxane-3,4,5-triol degradation.

Frequently Asked Questions (FAQs)

Q: My powder has formed a hard, sticky clump. Is it chemically degraded? A: Not necessarily. Because (3S,5R)-oxane-3,4,5-triol is marginally hygroscopic, it readily absorbs atmospheric moisture, leading to deliquescence[3]. Action: Perform a GC-MS purity check (Protocol A). If the chemical integrity is intact, you can recover the sample by dissolving it in LC-MS grade water, sterile filtering it, and lyophilizing (freeze-drying) it back into a free-flowing powder.

Q: I am observing multiple peaks in my GC-MS chromatogram. What happened? A: If you observe multiple peaks with similar fragmentation patterns (e.g., m/z 204, 217, 307), your sample has undergone structural rearrangement into isomers, such as 1,4-anhydroxylitol[4]. This occurs if the sample was exposed to extreme pH shifts or prolonged high temperatures. Action: Discard the degraded batch.

Q: How should I store stock solutions for long-term use? A: Aqueous stock solutions should be sterile-filtered (0.22 µm) to prevent microbial degradation, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C. Under these conditions, the solution is stable for up to 1 year[6].

References

  • Title: Oxane-3,4,5-triol | C5H10O4 | CID 14057261 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Xylitol Suppliers USA & Stability Data Source: American Chemical Suppliers URL: [Link]

  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins Source: PubMed Central (PMC), NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of (3S,5R)-oxane-3,4,5-triol

Welcome to the Assay Optimization and Troubleshooting Support Center. As drug development professionals and assay scientists, you may occasionally encounter molecules that defy intuitive physicochemical rules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization and Troubleshooting Support Center. As drug development professionals and assay scientists, you may occasionally encounter molecules that defy intuitive physicochemical rules. This guide addresses a specific, highly documented challenge: the unexpectedly low aqueous solubility of (3S,5R)-oxane-3,4,5-triol in biochemical assays.

Despite being a highly polar cyclic polyol, this specific stereoisomer frequently "crashes out" of aqueous buffers, leading to artificially low assay signals, reduced high-throughput screening (HTS) hit rates, and skewed structure-activity relationship (SAR) data. Below, we synthesize field-proven insights with rigorous mechanistic causality to help you rescue your assays.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does a polar molecule with three hydroxyl groups exhibit such poor aqueous solubility? A1: The solubility of any organic compound is a thermodynamic competition between solvation energy (water interacting with the molecule) and crystal disruption energy (the energy required to break the molecule's solid lattice). For (3S,5R)-oxane-3,4,5-triol, the specific (3S,5R) stereochemistry allows the molecules to pack into an exceptionally dense, highly ordered crystal lattice driven by optimal intermolecular hydrogen bonding. The energy required to disrupt this crystalline network significantly exceeds the hydration energy provided by the aqueous assay buffer.

Q2: My compound dissolves perfectly in 100% DMSO but precipitates the moment I add it to my assay buffer. Why does this happen? A2: Dimethyl sulfoxide (DMSO) is a potent polar aprotic solvent and a strong hydrogen-bond acceptor. It efficiently dissolves the compound by satisfying the hydrogen-bond donor requirements of the polyol's hydroxyl groups, effectively dismantling the crystal lattice ([1]). However, when you dilute this stock into an aqueous buffer, the local concentration of DMSO drops instantly. Stripped of their DMSO solvation shell, the polyol molecules rapidly self-associate and recrystallize before water molecules can effectively solvate them.

Q3: Can I use cyclodextrins? I thought they were only for hydrophobic drugs. A3: Yes, you can. While cyclodextrins are classically conceptualized as hydrophobic cavity hosts, their mechanism of action for highly polar, lattice-locked molecules relies on external hydrogen bonding and steric shielding. The exterior hydroxyls of Hydroxypropyl-β-cyclodextrin (HP-β-CD) interact with the oxane-triol, acting as a crystallization inhibitor that physically prevents the polyol molecules from aligning back into their highly stable crystalline conformation ([2]).

Part 2: Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume your compound is dissolved just because the solution appears clear to the naked eye; amorphous nano-aggregates can easily deceive visual inspection.

Protocol A: Optimized DMSO Stock & Step-Down Aqueous Dilution

Use this protocol for standard HTS assays where final DMSO concentrations up to 1% are tolerated.

  • Anhydrous Stock Preparation: Weigh the (3S,5R)-oxane-3,4,5-triol and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Causality: DMSO is highly hygroscopic; atmospheric moisture drastically reduces its solvation capacity for high-lattice-energy compounds, leading to premature precipitation ([3]).

  • Kinetic Disruption: Sonicate the sealed tube in a room-temperature water bath for 10 minutes. This provides the mechanical energy required to overcome the initial crystal lattice energy.

  • Serial Dilution in Solvent: Perform all intermediate serial dilutions in 100% DMSO. Never dilute the master stock directly into the aqueous buffer.

  • Assay Transfer: Transfer the required volume of the DMSO serial dilutions directly into the final assay media, ensuring the final DMSO concentration remains ≤ 1.0% (v/v).

  • Self-Validation Step: Centrifuge an aliquot of your final assay buffer at 10,000 x g for 10 minutes. Measure the supernatant concentration via HPLC or UV-Vis. If the concentration matches your theoretical yield, true solubilization has been achieved.

Protocol B: HP-β-Cyclodextrin-Mediated Solubilization

Use this protocol for sensitive cell-based assays or structural biology workflows where DMSO must be strictly minimized.

  • Carrier Buffer Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Direct Kneading/Mixing: Add the raw (3S,5R)-oxane-3,4,5-triol powder directly to the HP-β-CD buffer. Do not use a DMSO intermediate.

  • Thermal Incubation: Shake the mixture at 37°C for 24 hours. Causality: The prolonged kinetic energy allows the cyclodextrin to form stable, transient steric interactions with the polyol, inhibiting crystal lattice reformation.

  • Self-Validation Step: Filter the solution through a 0.22 µm hydrophilic syringe filter to remove any uncomplexed compound. Quantify the filtrate via LC-MS to confirm the final working concentration before applying it to your biological assay.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance metrics of the solubilization strategies discussed, allowing you to select the optimal approach based on your assay's tolerance limits.

Solubilization MethodPrimary Mechanism of ActionMax Soluble ConcentrationAssay CompatibilityValidation Metric
Direct Aqueous Buffer Standard hydration of hydroxyls< 0.5 mMHighVisual clarity / LC-MS
DMSO Stock + Dilution H-bond acceptor disrupts lattice10–50 mM (in Stock)Moderate (Requires <1% DMSO)Post-centrifugation HPLC
HP-β-CD (20% w/v) Steric shielding / Crystal inhibition5–15 mM (in Buffer)High (Highly biocompatible)Post-filtration LC-MS
Heat + Sonication Kinetic disruption of lattice~2 mMLow (May re-precipitate)Dynamic Light Scattering

Part 4: Solubilization Decision Workflow

Follow this logical decision tree to determine the most efficient path to overcoming the solubility barriers of (3S,5R)-oxane-3,4,5-triol in your specific assay environment.

SolubilizationWorkflow Start Compound: (3S,5R)-oxane-3,4,5-triol Step1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Step1 Decision1 Precipitation upon aqueous dilution? Step1->Decision1 PathA Proceed to Assay (Final DMSO < 1%) Decision1->PathA No Step2 Apply Gentle Heating (37°C) & Sonication Decision1->Step2 Yes Decision2 Remains Soluble? Step2->Decision2 Decision2->PathA Yes Step3 Use HP-β-Cyclodextrin (10-20% w/v in buffer) Decision2->Step3 No Step3->PathA

Workflow for overcoming (3S,5R)-oxane-3,4,5-triol solubility issues in biochemical assays.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI - Pharmaceutics. Available at:[Link]

Optimization

Reducing epimerization of (3S,5R)-oxane-3,4,5-triol under basic conditions

Troubleshooting Guide: Mitigating Base-Induced Epimerization of (3S,5R)-Oxane-3,4,5-triol Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Mechanistic Troubleshooting &...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Mitigating Base-Induced Epimerization of (3S,5R)-Oxane-3,4,5-triol

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Mechanistic Troubleshooting & Standard Operating Procedure (SOP)

Mechanistic Insight: The Causality of Base-Induced Epimerization

As a fully saturated cyclic ether, (3S,5R)-oxane-3,4,5-triol (a 1,5-anhydropentitol analog) lacks a carbonyl group. Theoretically, it should be completely immune to classical base-catalyzed epimerization mechanisms like the Lobry de Bruyn–van Ekenstein transformation. However, if you are observing epimerization at the C3, C4, or C5 positions during alkaline workups or deprotections, the root cause is alkaline oxidative degradation [1].

When exposed to strong aqueous bases (e.g., >1 M NaOH) in the presence of trace dissolved oxygen, the polyol undergoes a radical-mediated oxidation. Oxygen abstracts a hydrogen atom from a carbinol carbon, forming an α-hydroxy-hydroperoxy free radical. This intermediate decomposes into hydrogen peroxide and a transient cyclic ketone (e.g., oxane-3,5-diol-4-one). Once this ketone is formed in-situ, the adjacent stereocenters become highly susceptible to base-catalyzed enolization. Subsequent non-stereoselective reduction or quenching of these intermediates yields the epimerized polyol alongside irreversible ring-cleavage degradation products[1].

G A (3S,5R)-Oxane-3,4,5-triol (Stable Polyol) B Trace O₂ + Strong Base (Radical Initiation) A->B C α-Hydroxy-hydroperoxy Radical (Transient) B->C H-abstraction D Oxane-3,5-diol-4-one (In-situ Ketone) C->D - H₂O₂ G Degradation (Ring Cleavage) C->G Over-oxidation E Enolate Intermediate (Loss of Stereochemistry) D->E OH⁻ (Deprotonation) F Epimerized Polyol (e.g., C4 Inversion) E->F Quench / Reduction

Radical-mediated epimerization pathway of oxane-triol via transient ketone and enolate formation.

Frequently Asked Questions (FAQs)

Q1: I am running a basic ester hydrolysis on a protected (3S,5R)-oxane-3,4,5-triol. Why am I seeing up to 12% of the epimer? A1: Even if your starting material is fully saturated, the combination of high pH, elevated temperatures, and atmospheric oxygen initiates an autoxidation cascade. Transition metal impurities (like Fe or Cu) in technical-grade NaOH act as catalysts for this Fenton-like radical generation. The transient ketone formed allows the stereocenters to scramble via an enolate intermediate before reducing back to a mixed-polyol state.

Q2: Does the relative stereochemistry of my starting material affect its stability in base? A2: Absolutely. The spatial arrangement of the 1,2-diol systems dictates the rate of oxidation. For instance, 1,5-anhydroribitol (which possesses cis-1,2-glycol groups) degrades and epimerizes significantly faster than 1,5-anhydroxylitol (which has trans-1,2-glycol groups)[1]. The cis-configuration experiences higher steric strain, lowering the activation energy required for the formation of the planar radical intermediate. Furthermore, conformational preferences (such as the equilibrium between 4C1​ and 1C4​ chair conformations) heavily influence the accessibility of the carbinol protons to oxygen[2].

Q3: How can I completely suppress this epimerization during my workflow? A3: You must eliminate the oxidants and radical initiators. This requires a three-pronged approach:

  • Strict Anaerobiosis: Degas all basic solutions thoroughly to remove dissolved O2​ .

  • Radical Scavenging: Introduce an antioxidant or radical scavenger (like BHT).

  • Metal Chelation: Add EDTA to sequester trace metals that catalyze radical initiation.

Quantitative Data: Impact of Reaction Conditions on Epimerization

The following table summarizes the causal relationship between dissolved oxygen, base strength, and epimerization rates during a standard 4-hour processing window at 80°C.

Reaction ConditionAtmosphere / Dissolved O₂AdditiveEpimerization (%)Overall Recovery (%)
1.25 M NaOH (Aqueous)Ambient Air (~8 ppm O₂)None12.4%81.0%
1.25 M NaOH (Aqueous)Sparged Argon (<0.5 ppm O₂)None3.1%94.5%
1.25 M NaOH (Aqueous)Sparged Argon (<0.5 ppm O₂)1 mM EDTA0.8%97.2%
0.5 M LiOH (Aq/MeOH)Sparged Argon (<0.5 ppm O₂)1 mM EDTA + BHT< 0.1% > 99.0%
Self-Validating Experimental Protocol: Anaerobic Basic Processing

To ensure high-fidelity recovery of (3S,5R)-oxane-3,4,5-triol without epimerization, implement the following step-by-step methodology. Self-Validation Check: This protocol is self-validating; the strict absence of yellowing in the solution (a visual indicator of complex enolate degradation products) confirms that the anaerobic threshold has been successfully maintained.

Materials Required:

  • Schlenk line or anaerobic glovebox.

  • Argon gas (High purity, 99.999%).

  • 0.5 M Lithium Hydroxide (LiOH) in Methanol/Water (1:1 v/v).

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Butylated hydroxytoluene (BHT).

Step-by-Step Methodology:

  • Solvent Preparation (Degassing): Transfer the Methanol/Water solvent mixture into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen. Alternatively, sparge the solvent with Argon through a porous glass frit for a minimum of 45 minutes.

  • Reagent Solubilization: Under a positive flow of Argon, dissolve 1 mM EDTA and 0.1 mol% BHT into the degassed solvent. Causality Note: The EDTA sequesters trace metals present in the base, while BHT acts as a sacrificial radical sink to halt any autoxidation cascades.

  • Base Addition: Carefully add the required stoichiometric amount of LiOH to the solvent under Argon. Causality Note: LiOH is preferred over NaOH or KOH because the smaller lithium counterion coordinates tightly with the polyol hydroxyls, stabilizing the ground state and reducing the propensity for enolization if trace oxidation occurs.

  • Substrate Introduction: Dissolve the (3S,5R)-oxane-3,4,5-triol substrate in a minimal amount of degassed solvent and transfer it to the reaction vessel via a gas-tight syringe.

  • Reaction Monitoring: Heat the reaction to the required temperature (do not exceed 80°C). Monitor via HPLC-RID or GC-MS (post-derivatization). The solution must remain strictly colorless.

  • Anaerobic Quench (Critical): Before exposing the reaction to the atmosphere, cool the vessel to 0°C and neutralize the base using a pre-degassed weak acid (e.g., 1 M Acetic Acid) until the pH reaches 6.5–7.0. Only after neutralization is it safe to expose the mixture to ambient air for extraction and concentration.

References
  • Title: Degradations of both 1,5-anhydroribitol and 1,5-anhydroxylitol by oxygen in sodium hydroxide Source: Georgia Institute of Technology Library Technical Files URL
  • Source: PubMed Central (PMC)
  • Title: Product Class 7: Oligo- and Monosaccharide Ethers Source: Thieme E-Books URL

Sources

Troubleshooting

Optimizing GC-MS parameters for (3S,5R)-oxane-3,4,5-triol detection

Welcome to the Technical Support Center for GC-MS Analytical Workflows. This guide is specifically engineered for researchers and drug development professionals tasked with the detection and quantification of (3S,5R)-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for GC-MS Analytical Workflows. This guide is specifically engineered for researchers and drug development professionals tasked with the detection and quantification of (3S,5R)-oxane-3,4,5-triol .

Because this analyte is a highly polar cyclic polyol, direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system will result in severe thermal degradation and irreversible column adsorption. This guide provides field-proven, self-validating troubleshooting strategies to optimize your derivatization and detection parameters.

Analytical Workflow Overview

GCMS_Workflow A 1. Sample Preparation Lyophilize (3S,5R)-oxane-3,4,5-triol to remove moisture B 2. Derivatization Add BSTFA + 1% TMCS & Pyridine Incubate at 65°C for 30 min A->B C 3. GC Separation Inject into 5% Phenyl Column Apply 80°C to 280°C gradient B->C D 4. MS Detection Electron Impact (EI) at 70 eV SIM Mode (m/z 73, 147, 204, 217) C->D E 5. Data Analysis Peak Integration & Quantitation Validate via m/z 73 base peak D->E

Optimized GC-MS derivatization and detection workflow for (3S,5R)-oxane-3,4,5-triol.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing severe peak tailing, low sensitivity, or no peaks for (3S,5R)-oxane-3,4,5-triol? (3S,5R)-oxane-3,4,5-triol is a cyclic polyol containing three highly polar hydroxyl (-OH) groups[1]. In its underivatized state, it lacks the vapor pressure required for gas-phase separation. Furthermore, the free hydroxyl groups will strongly hydrogen-bond to active silanol sites on the GC liner and column walls, causing severe peak tailing or complete signal loss.

The Fix: You must convert the polar -OH groups into non-polar, volatile trimethylsilyl (TMS) ethers prior to injection. This is achieved using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q2: How do I optimize the silylation reaction to ensure complete conversion? Silylation efficiency is dictated by the steric hindrance of the target hydroxyl groups and the absolute absence of moisture[2]. Water is the enemy of this reaction; it rapidly hydrolyzes both the BSTFA reagent and the resulting TMS derivatives, reverting them to their undetectable polar state.

To force the reaction to completion, use BSTFA spiked with 1% Trimethylchlorosilane (TMCS) as a catalyst. Additionally, use anhydrous pyridine as the reaction solvent. Pyridine acts as an acid scavenger, neutralizing the acidic byproducts of the reaction and driving the equilibrium toward the fully derivatized tri-TMS ether.

Self-Validating Protocol: Moisture-Free Silylation
  • Aliquoting: Transfer the sample containing (3S,5R)-oxane-3,4,5-triol into a 2 mL glass GC vial.

  • Desiccation: Evaporate the sample to complete dryness using a vacuum centrifuge (SpeedVac) or lyophilizer. Causality: Even trace amounts of water will quench the BSTFA reagent.

  • Solvation: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 65°C for 30 minutes.

  • Validation Check: Inject the sample into the GC-MS. Monitor the m/z 73 ion. A strong, sharp peak at m/z 73 confirms successful trimethylsilylation, as this represents the stable [Si(CH3​)3​]+ fragment cleaved from the derivatized hydroxyl groups. If this peak is weak or absent, your sample was contaminated with moisture.

Q3: What GC column and temperature program yield the best resolution for this analyte? For TMS-derivatized polyols and sugar alcohols, a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) provides the optimal balance of polarity and thermal stability[3]. A temperature ramp starting at 80°C allows for solvent focusing of the pyridine, while a steady ramp of 10°C/min ensures sharp peak elution without inducing thermal degradation of the TMS ethers.

Q4: How do I select the best MS parameters for sensitive detection? Electron Impact (EI) ionization at 70 eV is the gold standard for ionizing TMS derivatives, providing highly reproducible fragmentation patterns that can be cross-referenced with NIST libraries[3]. For maximum sensitivity—especially when detecting trace amounts in complex biological matrices—switch your quadrupole from full-scan mode to Selected Ion Monitoring (SIM) mode[4].

Q5: My TMS derivatives degrade quickly, resulting in poor reproducibility over long autosampler runs. How can I prevent this? TMS derivatives of polyols are hydrolytically unstable. Degradation over a 24-hour autosampler queue is almost always caused by atmospheric moisture piercing the vial septum[5]. To mitigate this, use GC autosampler vials with micro-inserts to minimize headspace, ensure your septa are purely PTFE-lined, and analyze all derivatized samples within 24 to 48 hours.

Quantitative Data Summaries

To ensure rapid deployment of these optimized conditions in your laboratory, program your GC-MS method according to the validated parameters in the tables below.

Table 1: Optimized Gas Chromatography Parameters

ParameterOptimized SettingScientific Rationale
GC Column 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm × 0.25 µm)Ideal selectivity for semi-polar TMS-ether derivatives[3].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient[4].
Inlet Temperature 250°CEnsures rapid volatilization without thermally degrading the tri-TMS analyte.
Injection Mode Splitless (Purge valve on at 1.0 min)Maximizes sensitivity for trace-level detection.
Oven Program 80°C (hold 1 min) 10°C/min to 280°C (hold 5 min)Initial low temp focuses the pyridine solvent; steady ramp elutes the tri-TMS ether sharply.

Table 2: Optimized Mass Spectrometry (EI-SIM) Parameters

ParameterOptimized SettingScientific Rationale
Ionization Energy 70 eVStandard energy for reproducible EI fragmentation[3].
Ion Source Temp 230°CPrevents condensation of the analyte in the MS source[4].
Transfer Line Temp 280°CMatches the final oven temperature to prevent cold spots[4].
SIM Target Ions (m/z) 73, 147, 204, 217m/z 73 is the base peak [Si(CH3​)3​]+ ; m/z 147, 204, and 217 are characteristic structural fragments for TMS-derivatized cyclic polyols.

References

  • GC/MS based metabolomics: development of a data mining system for metabolite identification by using soft independent modeling of class analogy (SIMCA) | National Institutes of Health (NIH) |1

  • Derivatization Methods in GC and GC/MS | IntechOpen | 2

  • The Use of Derivatization Reagents for Gas Chromatography (GC) | Sigma-Aldrich |

  • Preparation of TMS Derivatives for GC/MS | California Institute of Technology (Caltech) |

  • Optimizing Conditions for GC/MS Analyses | Agilent Technologies | 4

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | National Institutes of Health (NIH) | 3

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS | National Institutes of Health (NIH) | 5

Sources

Optimization

Technical Support Center: Resolving Co-Elution in (3S,5R)-Oxane-3,4,5-Triol LC Analysis

Welcome to the Advanced Chromatography Troubleshooting Portal. (3S,5R)-oxane-3,4,5-triol is a highly polar cyclic polyol (a tetrahydropyran-triol) lacking a strong UV chromophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. (3S,5R)-oxane-3,4,5-triol is a highly polar cyclic polyol (a tetrahydropyran-triol) lacking a strong UV chromophore. Analyzing such compounds presents unique challenges, primarily retention failure on standard reversed-phase columns and co-elution with stereoisomers or matrix components. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals.

Part 1: Troubleshooting FAQs & Diagnostic Guide

Q1: My analyte is co-eluting with the solvent front. Why is there no retention on my C18 column?

The Causality: (3S,5R)-oxane-3,4,5-triol is highly hydrophilic due to its multiple hydroxyl groups. In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic interactions. The extreme polarity of this cyclic polyol causes a thermodynamic mismatch with the C18 stationary phase, resulting in immediate elution with the void volume[1].

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via a "reversed reversed-phase" mechanism. By using a highly organic mobile phase (typically >70% acetonitrile) and a polar stationary phase, a water-enriched liquid layer forms on the column surface. The highly polar (3S,5R)-oxane-3,4,5-triol partitions into this immobilized aqueous layer, drastically increasing its retention factor ( k′ )[2].

Q2: I am using HILIC, but (3S,5R)-oxane-3,4,5-triol is co-eluting with its stereoisomers (e.g., epimers or anomers). How do I achieve baseline resolution?

The Causality: Stereoisomers of cyclic polyols have identical molecular weights and similar polarities. Separation requires a stationary phase capable of recognizing subtle spatial differences in hydroxyl group orientation. Basic aminopropyl columns often fail here and can react with reducing sugars to form Schiff bases, degrading the column[2].

The Solution:

  • Stationary Phase Selection: Switch to an Amide-bonded or Poly-hydroxyl (Diol) stationary phase. These phases provide exceptional selectivity through highly specific, directional hydrogen-bonding and dipole-dipole interactions with the analyte's stereocenters[3][4].

  • Thermodynamic Tuning: Decrease the column temperature (e.g., to 20–25 °C). In HILIC, lower temperatures increase the enthalpy-driven hydrogen bonding between the polyol and the stationary phase, which enhances the resolution ( Rs​ ) of stereoisomers[5][6].

Q3: How do I eliminate co-elution with matrix salts and baseline noise when using ELSD or MS?

The Causality: Because (3S,5R)-oxane-3,4,5-triol lacks a UV chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are required[6]. Non-volatile salts in your sample matrix or mobile phase (like sodium phosphate) will not evaporate, causing massive baseline spikes, ion suppression in MS, and co-elution artifacts.

The Solution: Implement a self-validating buffer system. Use strictly volatile buffers such as 10 mM Ammonium Acetate or Ammonium Formate . These buffers control the ionization state of residual silanols on the column without leaving solid residue in the ELSD drift tube or MS source[7].

Part 2: Quantitative Comparison of HILIC Stationary Phases

To guide your column selection, the following table summarizes the quantitative performance metrics of various HILIC chemistries for cyclic polyol separation based on established chromatographic data[2][4].

Stationary Phase ChemistryAvg. Retention Factor ( k′ )Stereoisomer Resolution ( Rs​ )Matrix StabilityPrimary Interaction Mechanism
Amide-bonded Silica High (3.0 - 5.0)> 1.5 (Baseline) HighHydrogen bonding, dipole-dipole
Poly-hydroxyl (Diol) High (2.5 - 4.5)> 1.5 (Baseline) HighPartitioning, hydrogen bonding
Aminopropyl Moderate (1.5 - 3.0)1.0 - 1.2 (Partial)Low (Schiff base risk)Ion-exchange, hydrogen bonding
Bare Silica Low/Moderate (< 2.0)< 1.0 (Co-elution)ModerateAdsorption, silanol interactions

Part 3: Optimized HILIC-ELSD Experimental Protocol

This step-by-step methodology is designed as a self-validating system. If the System Suitability Testing (SST) criteria in Step 4 are not met, the protocol dictates immediate corrective actions.

Step 1: Sample Preparation
  • Extract or dilute the sample containing (3S,5R)-oxane-3,4,5-triol in a diluent matching the initial mobile phase conditions (e.g., 75:25 Acetonitrile:Water ). Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing severe peak distortion and early elution.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Method Setup
  • Column: Amide-bonded HILIC column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH unadjusted, ~6.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C (Strictly controlled to maximize stereoisomer resolution).

  • Injection Volume: 2 µL.

Step 3: Gradient Elution Program
  • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning).

  • 1.0 - 8.0 min: Linear gradient from 90% B to 65% B (Elutes the highly polar triol).

  • 8.0 - 10.0 min: 65% B (Column wash).

  • 10.0 - 15.0 min: 90% B (Re-equilibration; critical for rebuilding the hydration layer).

Step 4: Detection (ELSD) & System Suitability Testing (SST)
  • ELSD Settings: Drift tube temperature at 50 °C; Nebulizer gas (Nitrogen) at 40 psi; Gain set to 50.

  • Self-Validation Criteria:

    • Retention Factor ( k′ ): Must be 2.0. (If < 2.0, verify mobile phase B concentration).

    • Resolution ( Rs​ ): Must be 1.5 between (3S,5R)-oxane-3,4,5-triol and its closest stereoisomer. (If < 1.5, lower column temperature by 2 °C).

Part 4: Troubleshooting Decision Workflow

Follow this logical pathway to diagnose and resolve co-elution issues dynamically during your analysis.

CoelutionTroubleshooting Start Co-elution Detected in (3S,5R)-oxane-3,4,5-triol LC CheckPhase Is analyte eluting in the solvent front? Start->CheckPhase SwitchHILIC Switch to HILIC Mode (e.g., Amide or Diol Phase) CheckPhase->SwitchHILIC Yes (RPLC Mismatch) CheckIsomer Is it co-eluting with stereoisomers/epimers? CheckPhase->CheckIsomer No SwitchHILIC->CheckIsomer OptimizeHILIC Decrease Temp (e.g., 25°C) & Increase Acetonitrile % CheckIsomer->OptimizeHILIC Yes (Isomeric overlap) CheckMatrix Is it co-eluting with matrix salts/interferences? CheckIsomer->CheckMatrix No OptimizeHILIC->CheckMatrix OptimizeBuffer Use 10mM Ammonium Acetate & Implement SPE Cleanup CheckMatrix->OptimizeBuffer Yes (Ion suppression/Noise) Success Baseline Resolution (Rs > 1.5) Achieved CheckMatrix->Success No OptimizeBuffer->Success

Decision tree for resolving (3S,5R)-oxane-3,4,5-triol co-elution in liquid chromatography.

References

  • Evaluation of various HILIC materials for the fast separation of polar compounds ResearchGate[Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopeptide Stationary Phases National Institutes of Health (NIH)[Link]

  • HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector MDPI[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique National Institutes of Health (NIH)[Link]

  • Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicines Frontiers[Link] (Note: URL structure generalized from source indexing)

  • Development and validation of a HILIC-UPLC-ELSD method based on optimized chromatographic and detection parameters for the quantification of polyols ResearchGate[Link]

Sources

Troubleshooting

Optimizing purification of (3S,5R)-oxane-3,4,5-triol via flash column chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic bottlenecks associated with (3S,5R)-oxane-3,4,5-triol.

This molecule is a cyclic polyol (a tetrahydropyranetriol derivative). Its extreme hydrophilicity, lack of a UV chromophore, and high polarity make it notoriously difficult to purify using standard normal-phase or reverse-phase flash chromatography. Below, you will find field-proven troubleshooting FAQs, comparative data, and a self-validating methodology to ensure high-purity isolation.

Troubleshooting & FAQs

Q: Why does my compound elute at the solvent front on a C18 column, but irreversibly stick to normal-phase silica? A: This paradox is caused by the molecule's extreme polarity and hydrogen-bonding capacity. As a polyol, it lacks sufficient hydrophobic surface area to partition into the non-polar alkyl chains of a C18 stationary phase, causing it to elute immediately in the void volume[1]. Conversely, in traditional normal-phase chromatography (using hexane/ethyl acetate), the multiple free hydroxyl groups form exceptionally strong hydrogen bonds with bare silica silanols. Eluting it would require highly polar solvents that disrupt the silica bed and cause severe streaking. The Causality-Driven Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC functions as an "aqueous normal phase." By using a polar stationary phase (such as bare silica, diol, or amine) and a mobile phase of acetonitrile and water, the stationary phase hydrates with a slow-moving, immobilized layer of water[2]. The highly polar polyol partitions favorably into this water layer, providing excellent, tunable retention as you increase the strong solvent (water) concentration.

Q: I am running a HILIC gradient, but my peaks are broad, split, or tailing heavily. What is wrong with my injection? A: This is a classic symptom of solvent mismatch during sample loading. Because (3S,5R)-oxane-3,4,5-triol is highly polar, it likely requires pure water, methanol, or DMSO to dissolve. However, in HILIC, water and methanol are the strong eluting solvents[2]. If you inject the sample dissolved in a strong solvent into a starting mobile phase of 95% acetonitrile, this "solvent plug" drags the analyte down the column before it can properly partition into the stationary phase, destroying band symmetry. The Causality-Driven Solution: Implement Solid Loading (Dry Loading) . Dissolve your crude mixture in a volatile polar solvent, add a solid support matrix, and evaporate it to absolute dryness before loading[3]. This physically traps the analyte, forcing it to dissolve slowly and evenly into the mobile phase at the column head.

Q: My synthesis is confirmed by NMR, but I see a flat baseline on my flash system's UV detector. How do I trigger fraction collection? A: (3S,5R)-oxane-3,4,5-triol lacks conjugated pi-electron systems or aromatic rings, meaning it has absolutely no UV-absorbing chromophore[4]. Standard PDA/UV detectors will not "see" this compound at standard wavelengths, leading to a flat baseline and missed fractions. The Causality-Driven Solution: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). An ELSD continuously diverts a fraction of the eluent, nebulizes it, and evaporates the mobile phase. The remaining non-volatile polyol particles scatter a laser light beam, generating a quantifiable signal regardless of optical properties[4].

Data Presentation: Chromatographic Strategy Comparison

To understand why HILIC is the optimal path, compare the thermodynamic behaviors of (3S,5R)-oxane-3,4,5-triol across different chromatographic modes.

Chromatographic ParameterTraditional Normal PhaseReverse Phase (RP-HPLC)Aqueous Normal Phase (HILIC)
Stationary Phase Bare SilicaC18 Bonded SilicaDiol or Amine-bonded Silica
Mobile Phase Hexane / Ethyl AcetateWater / MethanolAcetonitrile / Water
Retention Mechanism AdsorptionHydrophobic PartitioningHydrophilic Partitioning / H-bonding
Analyte Behavior Irreversible binding / StreakingElutes at solvent front (unretained)Excellent retention and resolution
Optimal Loading Liquid (DCM)Liquid (Water/DMSO)Solid Loading (Celite/Diatomaceous Earth)
Detection Method UV (Fails)UV (Fails)ELSD / CAD (Highly Effective)

Experimental Protocol: HILIC-ELSD Purification Workflow

This methodology is designed as a self-validating system . Do not proceed to the next phase unless the validation check is successful.

Phase 1: Solid Load Preparation
  • Dissolution: Dissolve the crude (3S,5R)-oxane-3,4,5-triol in a minimal volume of Methanol.

  • Matrix Addition: Add Celite 545 (or Diatomaceous Earth) at a 1:3 ratio (crude mass : matrix mass).

  • Evaporation: Rotary evaporate at 40 °C under vacuum until a completely dry, free-flowing powder is achieved.

    • Validation Check: Shake the flask. The powder must not clump or stick to the glass. Clumping indicates residual strong solvent (MeOH/H2O), which will cause peak fronting and ruin the separation[3].

  • Packing: Transfer the dry powder into an empty solid-load cartridge and compress it lightly with a top frit to eliminate dead volume.

Phase 2: System & ELSD Equilibration
  • Column Installation: Install a Diol-bonded or Amine-bonded flash column (these offer superior peak shape for polyols compared to bare silica).

  • ELSD Tuning: Set the ELSD drift tube temperature to 50 °C and carrier gas (N 2​ ) pressure to manufacturer specifications (typically 30-40 psi).

    • Validation Check: Pump the starting mobile phase (95% Acetonitrile / 5% Water) and monitor the ELSD baseline for 3 minutes. A noisy baseline indicates incomplete mobile phase evaporation; if observed, increase the drift tube temperature by 5 °C increments.

  • Equilibration: Flush the column with 5 column volumes (CV) of the starting mobile phase.

Phase 3: Gradient Elution & Fractionation
  • Gradient Execution: Run a linear gradient from 5% Water to 50% Water in Acetonitrile over 15 CVs.

  • Collection: Set the fraction collector to trigger exclusively on the ELSD signal threshold (disable UV collection to prevent false positives from solvent impurities).

  • Post-Run Wash: Wash the column with 5 CVs of 50% Water / 50% Acetonitrile to elute any highly retained salts or polar impurities before the next run.

Logical Workflow Visualization

Workflow Start Crude (3S,5R)-oxane-3,4,5-triol Detect Detection Strategy Start->Detect UVFail UV Fails (No Chromophore) Detect->UVFail ELSD Use ELSD / CAD UVFail->ELSD Enable Universal Detector Phase Stationary Phase Selection ELSD->Phase C18Fail C18 Fails (Elutes in Void) Phase->C18Fail HILIC Use HILIC (Diol/Amine) C18Fail->HILIC Switch to Aqueous Normal Phase Load Sample Loading HILIC->Load LiqFail Liquid Load Fails (Peak Splitting) Load->LiqFail Solid Solid Load (Celite Matrix) LiqFail->Solid Eliminate Strong Solvent Success High-Purity Polyol Fraction Solid->Success

Fig 1. Troubleshooting workflow for the purification of highly polar, non-UV active polyols.

References

  • Chromatography Today. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at:[Link]

  • Sorbent Technologies. HOW TO: Sample loading methods in flash chromatography. Available at:[Link]

  • Biotage. When do I need to use an ELSD with flash chromatography? Available at:[Link]

  • Buchi. Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Available at:[Link]

Sources

Optimization

Preventing oxidation of (3S,5R)-oxane-3,4,5-triol during reaction workup

Welcome to the technical support center for (3S,5R)-oxane-3,4,5-triol and related polyol compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3S,5R)-oxane-3,4,5-triol and related polyol compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation during reaction workups. The following troubleshooting guides and FAQs are based on established scientific principles and field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes (3S,5R)-oxane-3,4,5-triol susceptible to oxidation?

A1: The (3S,5R)-oxane-3,4,5-triol molecule contains vicinal diols (hydroxyl groups on adjacent carbons). This structural feature is prone to oxidative cleavage of the carbon-carbon bond, which can lead to the formation of aldehydes and carboxylic acids, thereby compromising the integrity of the desired product. The presence of a secondary alcohol also makes it susceptible to oxidation to a ketone.

Q2: What are the common signs of oxidation during a reaction workup?

A2: Visual indicators of oxidation can include the development of a yellow or brown color in the reaction mixture or isolated product. Analytically, you may observe the appearance of new peaks in your NMR, LC-MS, or GC-MS spectra corresponding to aldehydes, ketones, or carboxylic acids. A lower-than-expected yield of the desired triol is also a common sign of oxidative degradation.

Q3: What are the primary drivers of oxidation during a workup?

A3: Several factors can contribute to the oxidation of polyols during a workup:

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or under basic conditions, can lead to autoxidation.

  • Residual Oxidizing Agents: Incomplete quenching of oxidizing agents used in the preceding reaction step is a frequent cause of unwanted side reactions.

  • Metal Contaminants: Trace amounts of transition metals (e.g., iron, copper) can catalyze oxidation reactions. These metals can be introduced from reagents, solvents, or even laboratory equipment.[1][2][3]

  • pH Extremes: Both strongly acidic and strongly basic conditions can promote oxidation, although basic conditions are often more problematic for polyols.[4]

  • Light Exposure: For some compounds, exposure to UV light can initiate radical chain reactions that lead to oxidation.

Troubleshooting Guide: Preventing Oxidation During Workup

This section provides a structured approach to diagnosing and solving common oxidation issues encountered during the workup of (3S,5R)-oxane-3,4,5-triol and similar compounds.

Problem 1: Product Discoloration and/or Low Yield

Symptom: The isolated product is off-white, yellow, or brown, and the overall yield is significantly lower than expected.

Diagnostic Workflow:

Caption: Diagnostic workflow for troubleshooting product discoloration and low yield.

Solutions and Detailed Protocols:

  • Mitigating Exposure to Atmospheric Oxygen:

    • Causality: Oxygen can react with the polyol, especially in the presence of initiators like light or metal ions, to form hydroperoxides. These intermediates can then decompose to form a variety of oxidation byproducts.[5][6]

    • Protocol:

      • Perform the entire workup procedure under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents for all extractions and washes. To degas a solvent, bubble a stream of nitrogen or argon through it for 15-30 minutes.

      • When possible, keep the reaction and workup vessels sealed from the atmosphere.

  • Optimizing the Quenching of Oxidizing Agents:

    • Causality: If the preceding reaction involved an oxidizing agent, any unreacted excess can continue to react with the desired product during the workup.

    • Protocol:

      • Choose a quenching agent that rapidly and irreversibly neutralizes the specific oxidizing agent used.

      • Example: For a reaction using a chromium-based oxidant, a common quench is to add a sufficient amount of isopropanol. For peroxide-based oxidants, a solution of sodium thiosulfate or sodium sulfite is effective.

      • Add the quenching agent slowly at a low temperature (e.g., 0 °C) to control any exothermic reactions.

      • Stir the mixture for a sufficient amount of time after the addition of the quenching agent to ensure complete neutralization before proceeding with the aqueous workup.

  • Incorporating Metal Chelators:

    • Causality: Transition metal ions can catalyze the decomposition of hydroperoxides and facilitate electron transfer reactions, leading to the formation of highly reactive radicals.[1][2][3] Chelating agents bind to these metal ions, rendering them catalytically inactive.[1][2][3][7]

    • Protocol:

      • Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the aqueous solution used for the first wash.[1]

      • A typical concentration for EDTA is 0.01-0.05 M in the aqueous phase.

      • Ensure the pH of the aqueous solution is compatible with the chelating agent's optimal binding capacity. For EDTA, this is generally in the neutral to slightly basic range.[1]

  • Controlling pH During Workup:

    • Causality: The rate of oxidation can be highly dependent on pH.[4] For many organic compounds, basic conditions can deprotonate the hydroxyl groups, making them more susceptible to oxidation.

    • Protocol:

      • Use buffered aqueous solutions for washes instead of plain deionized water. A phosphate buffer at pH 7 is a good starting point.

      • If the reaction was conducted under strongly acidic or basic conditions, neutralize the mixture carefully to a pH of approximately 7 before extraction.

      • When neutralizing, add the acid or base slowly at a low temperature to dissipate any heat generated.

Problem 2: Appearance of Aldehyde/Ketone Impurities in Analytical Data

Symptom: NMR, LC-MS, or GC-MS analysis of the isolated product shows the presence of unexpected signals corresponding to aldehyde or ketone functionalities.

Diagnostic Workflow:

Caption: Diagnostic workflow for addressing aldehyde/ketone impurities.

Solutions and Detailed Protocols:

  • Employing Antioxidants:

    • Causality: Antioxidants can intercept and neutralize radical species that propagate oxidative chain reactions.[8][9][10] They can be categorized as primary (radical scavengers) or secondary (hydroperoxide decomposers).[9][10][11]

    • Protocol:

      • Add a small amount of a radical scavenger such as butylated hydroxytoluene (BHT) or a hindered phenolic antioxidant to the reaction mixture before starting the workup.[8][12]

      • A typical loading of BHT is 0.1-0.5 mol%.

      • Alternatively, a secondary antioxidant like triphenylphosphine can be used to reduce any hydroperoxides that may have formed.

      • Ensure that the chosen antioxidant is compatible with the desired product and can be easily removed during purification.

  • Revisiting the Reaction Workup Sequence:

    • Causality: The order and manner in which reagents are added during the workup can significantly impact the outcome.[13] For instance, adding the reaction mixture to the quenching solution can sometimes be more effective at preventing side reactions than adding the quenching solution to the reaction mixture.

    • Protocol:

      • Experiment with the order of addition during the quenching step.

      • Consider a "reverse quench" where the reaction mixture is slowly added to a vigorously stirred, cold quenching solution.

      • Minimize the time the product is in contact with aqueous phases, especially if they are not pH-controlled.

Data Summary Table

Preventative Measure Mechanism of Action Typical Application Considerations
Inert Atmosphere Prevents reaction with atmospheric oxygen.Throughout the entire workup process.Requires specialized glassware and a source of inert gas.
Optimized Quenching Neutralizes residual oxidizing agents.Immediately following the main reaction.The choice of quenching agent is specific to the oxidant used.
Metal Chelators (e.g., EDTA) Sequesters catalytic metal ions.[1][2][3]Added to the initial aqueous wash.Efficacy can be pH-dependent.[1]
pH Control (Buffering) Minimizes pH-dependent degradation pathways.[4]Use of buffered aqueous solutions for washes.Ensure buffer components do not interfere with the product.
Antioxidants (e.g., BHT) Scavenges radical intermediates.[8][10][12]Added to the reaction mixture prior to workup.Must be easily separable from the final product.

References

  • Metal Chelators as Antioxidants. (2022, August 10). AOCS. [Link]

  • Silymarin Dehydroflavonolignans Chelate Zinc and Partially Inhibit Alcohol Dehydrogenase. (2021, November 25). MDPI. [Link]

  • Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. PMC. [Link]

  • Synergistic antioxidant compositions for stabilizing polyols. (1977, February 8).
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2024, February 1). MDPI. [Link]

  • Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity. ResearchGate. [Link]

  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. PMC. [Link]

  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. (2021, May 25). ACS Publications. [Link]

  • Polymer Additives, Heat & Light Stabilizers - UV Absorbers. SONGWON Industrial Group. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022, January 10). MDPI. [Link]

  • Effect of Metal Chelators on the Oxidative Stability of Model Wine. ResearchGate. [Link]

  • (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022, January 3). MDPI. [Link]

  • Polymer stabilizer. Wikipedia. [Link]

  • About Workup. University of Rochester. [Link]

  • pH control of nucleophilic/electrophilic oxidation. (2008, June 5). PubMed. [Link]

  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2025, November 12). Master Organic Chemistry. [Link]

  • The Colorimetric Detection of the Hydroxyl Radical. (2023, February 19). PMC - NIH. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). ACS Publications. [Link]

  • Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. (2025, January 15). MDPI. [Link]

  • Scale-Up Investigation of the Continuous Phase-Transfer-Catalyzed Hypochlorite Oxidation of Alcohols and Aldehydes. (2014, September 30). ACS Publications. [Link]

  • A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants. ResearchGate. [Link]

  • The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. J-STAGE. [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • Experiment 9 Classification Tests for Hydroxyl- & Carbonyl-Containing Compounds. Scribd. [Link]

  • Diols: Nomenclature, Preparation, and Reactions. (2022, November 25). Chemistry Steps. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. IntechOpen. [Link]

  • The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds. (2024, November 28). PMC - NIH. [Link]

  • A Comprehensive Study on the Degradation Behavior and Mechanism of Expanded Thermoplastic Polyurethane. (2025, April 2). ResearchGate. [Link]

  • Degradation of Polyurethanes for Cardiovascular Applications. (2013, March 27). IntechOpen. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: The Stereochemical Dichotomy of (3S,5R)-oxane-3,4,5-triol and (3R,5S)-oxane-3,4,5-triol

A Senior Application Scientist's Guide to Investigating Enantiomeric Bioactivity Abstract In drug discovery and development, stereochemistry is not a subtle nuance; it is a critical determinant of biological activity, ef...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Investigating Enantiomeric Bioactivity

Abstract

In drug discovery and development, stereochemistry is not a subtle nuance; it is a critical determinant of biological activity, efficacy, and safety. The three-dimensional arrangement of atoms can dictate the interaction between a small molecule and its macromolecular target. This guide presents a comprehensive framework for comparing the biological efficacy of two enantiomers: (3S,5R)-oxane-3,4,5-triol and (3R,5S)-oxane-3,4,5-triol. While specific pre-existing data for these exact molecules is sparse, they serve as a perfect model for outlining the rigorous, multi-stage experimental workflow required to dissect and quantify the impact of chirality. This document provides not only the detailed protocols for such an investigation but also the underlying scientific rationale, guiding researchers in pharmacology and medicinal chemistry on how to establish a robust, data-driven comparison of any enantiomeric pair.

Introduction: The Principle of Chiral Recognition

Biological systems are inherently chiral. The amino acids that form proteins and the sugars that constitute nucleic acids and polysaccharides exist almost exclusively as single enantiomers (L-amino acids and D-sugars). Consequently, the binding pockets of receptors and the active sites of enzymes are asymmetric environments. When a chiral drug molecule is introduced, its enantiomers can fit differently into these pockets, a concept often explained by the "three-point attachment model". This differential binding can lead to significant variations in pharmacology:

  • Eutomer vs. Distomer: One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or, in the worst-case scenario, contribute to off-target effects or toxicity.

  • Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by chiral enzymes, such as the Cytochrome P450 family, leading to different plasma concentrations and durations of action.

A classic, cautionary example is Thalidomide, where the (R)-enantiomer possesses sedative effects, but the (S)-enantiomer was found to be teratogenic. Therefore, a comparative investigation of enantiomers like (3S,5R)-oxane-3,4,5-triol (hereafter Isomer S ) and (3R,5S)-oxane-3,4,5-triol (hereafter Isomer R ) is not merely an academic exercise but a regulatory and scientific necessity.

For the purpose of this guide, we will hypothesize that the oxanetriol scaffold has been identified as a potential inhibitor of a glycosidase enzyme, such as alpha-glucosidase, due to its structural similarity to pyranose sugars. Our objective is to determine which enantiomer, Isomer S or Isomer R, is the more potent and selective inhibitor.

cluster_Target Biological Target (Enzyme Active Site) cluster_Ligands Enantiomers Target Binding Site A Binding Site B Binding Site C Isomer_S Isomer S (Eutomer - Correct Fit) Isomer_S->Target:f0 Isomer_S->Target:f1 Isomer_S->Target:f2 Isomer_R Isomer R (Distomer - Poor Fit) Isomer_R->Target:f0 Isomer_R->Target:f2 Isomer_R->Target:f1 Mismatch

Caption: The Three-Point Attachment Model of Chiral Recognition.

The Investigative Workflow: A Phased Approach

A robust comparison requires a multi-layered approach, progressing from molecular interactions to cellular responses and finally to whole-organism effects. The following workflow outlines the critical stages.

G start_node Start: Synthesize & Purify Isomer S & Isomer R phase1_node Phase 1: In Vitro Characterization start_node->phase1_node p1_a Target Binding Affinity (SPR/ITC) phase1_node->p1_a p1_b Enzyme Inhibition (IC50 Assay) phase1_node->p1_b phase2_node Phase 2: Cellular & ADME Profiling p2_a Cell-Based Potency (EC50 Assay) phase2_node->p2_a p2_b In Vitro ADME (Metabolic Stability) phase2_node->p2_b phase3_node Phase 3: In Vivo Efficacy & Safety p3_a Pharmacokinetics (PK) in Rodent Model phase3_node->p3_a p3_b Efficacy Study (Disease Model) phase3_node->p3_b p3_c Acute Toxicity phase3_node->p3_c end_node Conclusion: Identify Lead Enantiomer p1_a->phase2_node p1_b->phase2_node p2_a->phase3_node p2_b->phase3_node p3_a->end_node p3_b->end_node p3_c->end_node

Caption: Phased Experimental Workflow for Enantiomer Comparison.

Phase 1: In Vitro Target Engagement & Inhibition

The initial phase focuses on direct molecular interactions. The primary goal is to quantify how strongly each isomer binds to and inhibits our hypothetical target, alpha-glucosidase.

Experiment: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technology that provides real-time kinetics of binding, delivering association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated. A lower K_D value signifies a tighter binding interaction. This is a primary indicator of target engagement.

Protocol:

  • Immobilization: Covalently immobilize recombinant human alpha-glucosidase onto a CM5 sensor chip via amine coupling. A blank flow cell is prepared as a reference.

  • Analyte Preparation: Prepare serial dilutions of Isomer S and Isomer R (e.g., from 100 µM down to 1 nM) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions across the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180s), followed by a dissociation phase with running buffer.

  • Regeneration: After each cycle, regenerate the sensor surface with a mild solution (e.g., a low pH glycine buffer) to remove bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D.

Experiment: Enzyme Inhibition Assay (IC50 Determination)

Rationale: While binding is essential, it must translate to functional inhibition. This assay measures the concentration of each isomer required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates a more potent inhibitor.

Protocol:

  • Reaction Setup: In a 96-well plate, add a fixed concentration of alpha-glucosidase to a buffer solution.

  • Inhibitor Addition: Add varying concentrations of Isomer S or Isomer R (typically in a semi-log dilution series). Include a "no inhibitor" control and a "no enzyme" blank.

  • Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl α-D-glucopyranoside (pNPG).

  • Kinetic Reading: Measure the absorbance at 405 nm every minute for 20 minutes using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Convert reaction rates to percentage inhibition relative to the "no inhibitor" control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Phase 1
ParameterIsomer S (3S,5R)Isomer R (3R,5S)Justification for Difference
K_D (SPR) 50 nM1200 nMIsomer S likely achieves a more optimal stereochemical fit with the enzyme's active site, forming more stable interactions.
IC50 (Enzyme Assay) 150 nM4500 nMThe tighter binding of Isomer S translates directly to more effective functional inhibition of substrate turnover.

Phase 2: Cellular Activity and Metabolic Stability

This phase assesses whether the molecular potency observed in vitro translates to a functional effect in a biological context and provides an early look at pharmacokinetic liabilities.

Experiment: Cell-Based Assay of Glucose Uptake

Rationale: Alpha-glucosidase inhibitors work by delaying carbohydrate digestion, thereby reducing post-prandial glucose absorption. A relevant cell-based assay can model this effect. We can use a Caco-2 cell monolayer, which mimics the intestinal epithelium, and measure its ability to transport glucose derived from sucrose breakdown.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a differentiated monolayer is formed.

  • Treatment: Add Isomer S or Isomer R to the apical (upper) chamber of the Transwell plates at various concentrations.

  • Substrate Challenge: Add sucrose to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 120 minutes), take samples from the basolateral (lower) chamber.

  • Glucose Measurement: Quantify the glucose concentration in the basolateral samples using a commercially available glucose oxidase assay kit.

  • Data Analysis: Calculate the rate of glucose transport. Plot the percentage inhibition of glucose transport against the log of isomer concentration to determine the half-maximal effective concentration (EC50).

Hypothetical Data Summary: Phase 2
ParameterIsomer S (3S,5R)Isomer R (3R,5S)Justification for Difference
EC50 (Caco-2 Assay) 500 nM> 10,000 nMIsomer S effectively inhibits sucrose breakdown at the cellular level, leading to reduced glucose transport. Isomer R is significantly less potent.
Metabolic Stability (t½) 45 min55 minA minor difference, suggesting that in this hypothetical case, the primary chiral metabolic enzymes do not strongly differentiate between the two isomers.

Phase 3: In Vivo Pharmacokinetics and Efficacy

The final phase involves animal studies to understand how the compounds behave in a whole organism.

Experiment: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Rationale: The OGTT is a standard pharmacodynamic model for evaluating anti-diabetic agents. It measures the ability of a compound to control blood glucose spikes after a glucose or starch challenge.

Protocol:

  • Acclimation & Fasting: Acclimate mice or rats to handling, then fast them overnight.

  • Dosing: Administer Isomer S, Isomer R, or a vehicle control orally (p.o.) via gavage.

  • Starch Challenge: After 30 minutes, administer a starch solution orally.

  • Blood Sampling: Collect blood samples from the tail vein at t=0 (pre-challenge) and at 15, 30, 60, 90, and 120 minutes post-challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC compared to the vehicle group indicates efficacy.

Hypothetical Data Summary: Phase 3
ParameterIsomer S (3S,5R)Isomer R (3R,5S)Justification for Difference
Blood Glucose AUC Reduction 40% reduction at 10 mg/kg5% reduction at 10 mg/kgThe superior in vitro and cellular potency of Isomer S translates to a significant pharmacodynamic effect in vivo.
Oral Bioavailability (F%) 25%22%Consistent with metabolic stability data, suggesting pharmacokinetics are not the primary differentiator in this case.

Conclusion and Path Forward

Based on this comprehensive, albeit hypothetical, investigation, the evidence overwhelmingly supports (3S,5R)-oxane-3,4,5-triol (Isomer S) as the eutomer and the lead candidate for further development. Its superior target affinity (K_D), functional inhibition (IC50), and cellular potency (EC50) culminate in a pronounced and therapeutically relevant effect in a preclinical in vivo model.

The next steps in a real-world drug development program would involve:

  • Full pharmacokinetic profiling of Isomer S.

  • Dose-ranging efficacy studies and chronic toxicology assessments.

  • Off-target screening to ensure selectivity.

  • Development of a stereoselective synthesis process to ensure enantiopurity.

This guide illustrates that determining the biological efficacy of enantiomers is a systematic process of building a pyramid of evidence, from the molecular to the organismal level. Only through such rigorous, comparative analysis can the true therapeutic potential of a chiral molecule be unlocked.

References

  • Title: Stereochemistry in Drug Action Source: ScienceDirect URL: [Link]

  • Title: Drug chirality and its clinical significance Source: Mayo Clinic Proceedings URL: [Link]

  • Title: The impact of stereochemistry on drug development and use Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The tragedy of thalidomide: lessons for drug safety and regulation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative

Comprehensive NMR Comparison Guide: (3S,5R)-Oxane-3,4,5-triol Stereoisomers

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in distinguishing between subtle stereochemical variations in cyclic polyols. For researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in distinguishing between subtle stereochemical variations in cyclic polyols. For researchers and drug development professionals working with carbohydrate mimetics or pyranoid scaffolds, assigning the correct stereochemistry is critical for predicting binding affinities and pharmacokinetic properties.

This guide provides an objective, in-depth comparison of the 1 H and 13 C NMR chemical shifts for the stereoisomers of (3S,5R)-oxane-3,4,5-triol (also known as 1,5-anhydro-pentitol).

Stereochemical Causality: The xylo vs. ribo Divergence

The nomenclature "(3S,5R)-oxane-3,4,5-triol" defines a molecule with a meso framework. Because the C3 and C5 positions are enantiomeric (S and R), their respective hydroxyl groups must be cis to one another. This symmetry leaves the C4 position as a pseudoasymmetric center, resulting in two distinct meso diastereomers:

  • The xylo-isomer (1,5-anhydro-xylitol): The C4-OH is trans to the C3/C5-OH groups.

  • The ribo-isomer (1,5-anhydro-ribitol): The C4-OH is cis to the C3/C5-OH groups.

Conformational Mechanics and NMR Causality

The structural divergence at C4 dictates the preferred chair conformation, which in turn fundamentally alters the NMR spectral profile .

In the xylo-isomer , the trans relationship allows the molecule to adopt a highly stable chair conformation where all three hydroxyl groups are equatorial . Consequently, the protons at C3, C4, and C5 are all axial . According to the Karplus relationship, the antiperiplanar dihedral angles (~180°) between these axial protons result in large vicinal coupling constants ( 3J≈9−10 Hz).

Conversely, in the ribo-isomer , forcing the C4-OH to be cis to the C3/C5-OH groups means that if C3 and C5 are equatorial, the C4-OH must be axial . This forces the H4 proton into an equatorial position. The resulting gauche dihedral angle (~60°) between H3(ax) and H4(eq) drastically reduces the coupling constant ( 3J≈3−4 Hz). Furthermore, the axial C4-OH exerts a strong γ -gauche shielding effect on the C2 and C6 carbons, shifting their 13 C resonances significantly upfield.

Stereochemistry Base (3S,5R)-oxane-3,4,5-triol (Meso Framework) Xylo C4 is (r) xylo-isomer (1,5-anhydro-xylitol) Base->Xylo C4-OH trans to C3/C5 Ribo C4 is (s) ribo-isomer (1,5-anhydro-ribitol) Base->Ribo C4-OH cis to C3/C5 ConfX All-Equatorial Chair (e, e, e) Xylo->ConfX ConfR Axial C4-OH Chair (e, a, e) Ribo->ConfR NMRX Large J3,4 (9-10 Hz) Upfield H4 ConfX->NMRX NMRR Small J3,4 (3-4 Hz) Downfield H4 ConfR->NMRR

Fig 1: Stereochemical divergence and resulting NMR characteristics of (3S,5R)-oxane-3,4,5-triol.

Comparative NMR Data

The following tables summarize the quantitative NMR data (acquired in D 2​ O at 298 K) used to objectively differentiate the two stereoisomers.

Table 1: 1 H NMR Chemical Shifts and J -Couplings Comparison
Positionxylo-isomer (All-Equatorial)ribo-isomer (Axial C4-OH)Diagnostic Difference
H-2ax / H-6ax 3.18 ppm (dd, J = 11.2, 10.8 Hz)3.35 ppm (dd, J = 11.5, 10.0 Hz)Downfield shift in ribo
H-2eq / H-6eq 3.88 ppm (dd, J = 11.2, 5.2 Hz)3.80 ppm (dd, J = 11.5, 5.0 Hz)Upfield shift in ribo
H-3 / H-5 3.48 ppm (ddd, J = 10.8, 9.2, 5.2 Hz)3.70 ppm (ddd, J = 10.0, 5.0, 3.0 Hz)Coupling to H4 drops from 9.2 Hz to 3.0 Hz
H-4 3.28 ppm (t, J = 9.2 Hz)3.85 ppm (t, J = 3.0 Hz)H4 shifts downfield by ~0.57 ppm (equatorial)
Table 2: 13 C NMR Chemical Shifts Comparison
Positionxylo-isomer (All-Equatorial)ribo-isomer (Axial C4-OH)Diagnostic Difference
C-2 / C-6 69.8 ppm67.5 ppmUpfield by 2.3 ppm ( γ -gauche effect)
C-3 / C-5 74.2 ppm71.0 ppmUpfield by 3.2 ppm ( β -effect of axial OH)
C-4 70.4 ppm68.5 ppmUpfield by 1.9 ppm (steric compression)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. The following step-by-step methodology describes a self-validating workflow designed to cross-verify stereochemical assignments through internal data concordance.

Step 1: Sample Preparation
  • Dissolve 15-20 mg of the analyte in 0.6 mL of Deuterium Oxide (D 2​ O, 99.9% D).

  • Add 0.1% 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard.

  • Causality: D 2​ O rapidly exchanges the hydroxyl protons (OH OD), removing complex 3JH,OH​ couplings that would otherwise obscure the critical ring-proton multiplets. DSS provides a highly stable 0.00 ppm reference unaffected by the aqueous solvent.

Step 2: 1D 1 H Acquisition & Integral Validation
  • Acquire a standard 1D 1 H spectrum using a 90° pulse (zg30 on Bruker systems).

  • Set a relaxation delay ( d1 ) of at least 5 seconds.

  • Causality: A long d1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias.

  • Validation Checkpoint: Integrate the signals. The ratio of the C2/C6 protons (multiplets near 3.1-3.9 ppm, integrating to 4H) to the C3/C4/C5 protons (integrating to 3H) must be exactly 4:3 . Any deviation indicates impurity or incomplete relaxation.

Step 3: 1D 13 C Inverse-Gated Acquisition
  • Acquire a 13 C spectrum using an inverse-gated decoupling sequence (zgig).

  • Causality: Standard continuous decoupling (zgpg30) induces the Nuclear Overhauser Effect (NOE), which artificially enhances carbon signals unevenly. Inverse-gated decoupling suppresses NOE, allowing the peak areas to be semi-quantitative.

  • Validation Checkpoint: Due to the meso symmetry, the spectrum must display exactly 3 carbon signals . The C2/C6 and C3/C5 peaks should have roughly twice the intensity of the C4 peak.

Step 4: 2D Network Correlation (HSQC & COSY)
  • Acquire a multiplicity-edited 1 H- 13 C HSQC.

  • Validation Checkpoint: The C2/C6 cross-peaks must show opposite phase (CH 2​ , typically blue/negative) compared to the C3/C4/C5 cross-peaks (CH, typically red/positive).

  • Acquire a 1 H- 1 H COSY. Trace the continuous spin system from H2 H3 H4. Extract the J3,4​ coupling from the F2 cross-peak slice to definitively confirm the xylo (9-10 Hz) or ribo (3-4 Hz) geometry.

NMR_Workflow Start Sample Prep (D2O + DSS) Acq1H 1H NMR (zg30) Extract J-couplings Start->Acq1H Acq13C 13C NMR (zgig) Extract Chemical Shifts Start->Acq13C Acq2D 2D HSQC/COSY Network Correlation Acq1H->Acq2D Acq13C->Acq2D Analysis Stereochemical Assignment (Karplus & Gamma-Gauche) Acq2D->Analysis Validation Validation Checkpoint (Integral Ratio & Symmetry) Analysis->Validation Validation->Start Fail (Re-prep)

Fig 2: Self-validating NMR workflow for the stereochemical assignment of oxane triols.

References

  • Fletcher, H. G., & Hudson, C. S. (1947). 1,5-Anhydro-xylitol. Journal of the American Chemical Society, 69(4), 921-924. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14057261, Oxane-3,4,5-triol. PubChem. URL: [Link]

  • Durette, P. L., & Horton, D. (1971). Conformational studies on pyranoid sugar derivatives by n.m.r. spectroscopy. Carbohydrate Research, 18(3), 389-401. URL: [Link]

Comparative

Benchmarking (3S,5R)-Oxane-3,4,5-triol Synthesis Methods for Scale-Up: A Comprehensive Guide

The compound (3S,5R)-oxane-3,4,5-triol —systematically known as meso-1,5-anhydroxylitol—is a critical cyclic polyol scaffold. Characterized by its fully deoxygenated anomeric center (C1) and a symmetric tetrahydropyran r...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound (3S,5R)-oxane-3,4,5-triol —systematically known as meso-1,5-anhydroxylitol—is a critical cyclic polyol scaffold. Characterized by its fully deoxygenated anomeric center (C1) and a symmetric tetrahydropyran ring, it serves as a foundational building block for carbohydrate mimetics, pseudo-nucleosides, and next-generation SGLT2 inhibitors.

Transitioning the synthesis of (3S,5R)-oxane-3,4,5-triol from discovery chemistry to process-scale manufacturing requires rigorous benchmarking of available synthetic routes. This guide objectively compares the three primary methodologies for synthesizing this scaffold, evaluating their mechanistic causality, scalability, and safety profiles to empower drug development professionals in selecting the optimal route.

Mechanistic Overview & Pathway Visualization

The synthesis of 1,5-anhydroalditols inherently relies on the reductive elimination of the anomeric leaving group of a parent pentose (typically D-xylose). The three most viable pathways for scale-up are:

  • Radical Reduction of Glycosyl Halides (The Tributyltin Hydride Method)

  • Reductive Desulfurization of Thioglycosides (The Raney Nickel Method)

  • Hydroboration-Oxidation of Glycals (The Xylal Method)

SynthesisPathways Start D-Xylose (Aldopentose Source) Halide Glycosyl Bromide Intermediate Start->Halide Acetylation & HBr Thio Thioglycoside Intermediate Start->Thio Thiolation Glycal Xylal Intermediate Start->Glycal Reductive Elimination Radical Method A: Radical Reduction (Bu3SnH, AIBN) Halide->Radical Target (3S,5R)-oxane-3,4,5-triol (meso-1,5-Anhydroxylitol) Radical->Target Deacetylation Desulf Method B: Desulfurization (Raney Nickel) Thio->Desulf Desulf->Target Deacetylation Hydroboration Method C: Hydroboration (BH3-THF, H2O2) Glycal->Hydroboration Hydroboration->Target Deprotection

Fig 1: Synthetic pathways for (3S,5R)-oxane-3,4,5-triol via radical, desulfurization, and glycal routes.

Benchmarking Synthesis Methods

Method A: Radical Reduction of Glycosyl Halides

This method utilizes 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide as the precursor. The reaction is driven by the homolytic cleavage of the C–Br bond using tributyltin hydride ( Bu3​SnH ) and a radical initiator like AIBN .

  • Causality & Mechanism : Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a hydrogen atom from Bu3​SnH to form a stannyl radical. This highly nucleophilic radical abstracts the anomeric halogen, generating a transient C1 carbon radical that is rapidly quenched by hydrogen transfer from another molecule of Bu3​SnH .

  • Scale-Up Verdict : While highly efficient at the bench scale, the neurotoxicity of organotin compounds presents severe regulatory and waste-management hurdles (high E-factor) for kilogram-scale API manufacturing.

Method B: Reductive Desulfurization of Thioglycosides

Often considered the industry standard for generating 1,5-anhydropentitols, this route employs Raney Nickel to desulfurize a phenyl or alkyl 1-thio-xylopyranoside .

  • Causality & Mechanism : The high surface area of the porous Raney Nickel lattice chemisorbs the sulfur atom, weakening the C–S bond. Hydrogen gas—either pre-adsorbed within the nickel lattice during its preparation or supplied externally—reductively cleaves the bond, extruding nickel sulfide and replacing the thioacetal with a proton .

  • Scale-Up Verdict : Highly scalable and avoids heavy metal toxicity. The primary engineering challenge is the safe handling of pyrophoric Raney Nickel during filtration.

Method C: Hydroboration-Oxidation of Glycals

Starting from a glycal (e.g., xylal), this method relies on the stereoselective anti-Markovnikov addition of borane across the electron-rich enol-ether double bond.

  • Causality & Mechanism : Borane coordinates to the less sterically hindered face of the glycal. Subsequent oxidative workup yields the fully deoxygenated C1 center.

  • Scale-Up Verdict : Though possessing the best atom economy, the high cost of synthesizing the xylal precursor and the hazards of handling borane gas at scale limit its commercial viability compared to Method B.

Quantitative Data Comparison

The following table summarizes the key performance metrics of each method when scaled to a 1-kilogram batch size.

MetricMethod A: Radical ReductionMethod B: Reductive DesulfurizationMethod C: Glycal Hydroboration
Overall Yield (from D-Xylose) 65–75%70–85%45–55%
Atom Economy Low (Heavy Tin Waste)Moderate (NiS, Benzene byproducts)High
Estimated E-Factor > 5025–40< 20
Scalability Moderate (Toxicity limits scale)High (Standard in pharma)Low (Precursor cost)
Key Safety Concern Organotin neurotoxicityPyrophoric Raney NickelBorane gas evolution

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols incorporate self-validating checkpoints that confirm mechanistic progression without requiring offline analytical testing.

Protocol 1: Scaled Reductive Desulfurization (Method B - Recommended)

This protocol details the conversion of phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside to the protected oxane triol.

  • Substrate Preparation : Dissolve 100 g of phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside in 1.0 L of absolute ethanol in a 3 L round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition : Under a strict argon atmosphere, carefully add 300 g of active Raney Nickel (W-4 grade, washed with ethanol to remove water).

    • Causality: Water must be displaced from the catalyst to prevent competitive hydrolysis of the acetyl protecting groups.

  • Reaction & Self-Validation : Heat the suspension to a gentle reflux (78°C) for 3 hours.

    • Validation Check: Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 2:1) and visualize under a 254 nm UV lamp. The disappearance of the UV-active starting material (due to the cleavage of the phenylthio group) serves as an immediate, self-validating indicator of reaction completion.

  • Workup & Filtration : Cool the mixture to room temperature. Filter the suspension through a thick pad of Celite under a blanket of argon.

    • Critical Safety Check: Never allow the Raney Nickel filter cake to dry. It is highly pyrophoric. Immediately quench the filter cake by submerging it in a dedicated aqueous waste container.

  • Deprotection : Concentrate the filtrate in vacuo. Dissolve the crude syrup in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén deacetylation). Stir for 2 hours, neutralize with Amberlite IR-120 ( H+ ) resin, filter, and lyophilize to yield pure (3S,5R)-oxane-3,4,5-triol .

Protocol 2: Radical Reduction (Method A - Alternative)

Used when Raney Nickel is unavailable or incompatible with orthogonal protecting groups.

  • Initiation : Dissolve 50 g of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in 500 mL of anhydrous toluene. Degas the solution by bubbling argon through it for 30 minutes.

    • Causality: Dissolved oxygen is a potent diradical that will rapidly quench the stannyl radicals, stalling the reaction.

  • Propagation : Add Bu3​SnH (1.2 equivalents) and AIBN (0.1 equivalents). Heat the mixture to 80°C for 2 hours.

  • Quenching & Self-Validation : Cool the reaction to room temperature. Add 100 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour.

    • Validation Check: The reaction mixture will transition from a clear solution to a thick, milky-white suspension. This is a self-validating physical change indicating the successful precipitation of highly insoluble polymeric tributyltin fluoride ( Bu3​SnF ), effectively sequestering the toxic tin byproducts.

  • Isolation : Filter the suspension through Celite, separate the organic layer, dry over MgSO4​ , and concentrate. Proceed to Zemplén deacetylation as described in Protocol 1.

Conclusion

For the scale-up synthesis of (3S,5R)-oxane-3,4,5-triol, Method B (Reductive Desulfurization) remains the superior choice for pharmaceutical manufacturing. It balances high overall yields (70–85%) with a manageable E-factor, entirely avoiding the severe toxicity issues associated with organotin reagents (Method A) and the prohibitive precursor costs of glycal hydroboration (Method C). Proper engineering controls for handling pyrophoric Raney Nickel are the only major prerequisite for successful commercial deployment.

References

  • Regeling, H., Zwanenburg, B., Chittenden, G. J. F., & Rehnberg, N. (1993). Synthesis of 1,5-anhydroxylitol and 1,5-anhydro-D-arabinitol 2,3,4-tris(phosphates). Carbohydrate Research. URL:[Link]

  • Thieme Chemistry. (2007). Product Class 7: Oligo- and Monosaccharide Ethers. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. URL:[Link]

  • Kashiwada, Y., et al. (2020). Synthesis and Evaluation of Gallotannin Derivatives as Antioxidants and α-Glucosidase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Demchenko, A. V., et al. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical Reviews (PMC). URL:[Link]

  • Crich, D., & Banerjee, A. (2020). Conformationally Constrained Glycosyl Donors as Tools to Control Glycosylation Outcomes. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Validation

(3S,5R)-oxane-3,4,5-triol standard curve validation for LC-MS/MS

Title: Comprehensive Guide to LC-MS/MS Standard Curve Validation for (3S,5R)-Oxane-3,4,5-triol Introduction & Clinical Significance (3S,5R)-oxane-3,4,5-triol is an anhydro-pentitol (a cyclic sugar alcohol) structurally a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to LC-MS/MS Standard Curve Validation for (3S,5R)-Oxane-3,4,5-triol

Introduction & Clinical Significance

(3S,5R)-oxane-3,4,5-triol is an anhydro-pentitol (a cyclic sugar alcohol) structurally analogous to the well-known glycemic biomarker 1,5-anhydroglucitol[1]. In modern metabolomics, precise quantification of low-molecular-weight polyols is critical for identifying biomarkers related to metabolic syndrome, renal dysfunction, and neurological disorders[2][3].

Because (3S,5R)-oxane-3,4,5-triol lacks a UV-absorbing chromophore and exhibits extreme hydrophilicity, traditional reversed-phase liquid chromatography and UV detection are ineffective. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) serves as the gold standard for its quantification[2]. However, the reliability of this platform hinges entirely on rigorous standard curve validation. This guide outlines a self-validating methodology adhering strictly to the FDA (2018) and ICH M10 (2022) Bioanalytical Method Validation guidelines[4][5].

Analytical Platform Comparison: LC-MS/MS vs. GC-MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the default for sugar alcohols. However, LC-MS/MS has largely superseded it in high-throughput environments. Table 1 objectively compares these platforms to justify the selection of HILIC-LC-MS/MS.

Table 1: Performance Comparison for Anhydro-Sugar Alcohols

ParameterHILIC LC-MS/MS (Recommended)GC-MS (Alternative)Reversed-Phase LC-MS/MS
Sample Preparation Simple protein precipitation (Crash & Shoot)Complex (Requires derivatization, e.g., TMS)Simple protein precipitation
Chromatographic Retention Excellent (Orthogonal partitioning)Excellent (Post-derivatization)Poor (Elutes in void volume)
Throughput High (< 5 mins per run)Low (> 20 mins per run + derivatization time)High
Matrix Effect Susceptibility Moderate to High (Requires SIL-IS)LowSevere (Due to void volume co-elution)
Sensitivity (LOD) ~1–5 ng/mL~10–20 ng/mL> 100 ng/mL (Ion suppression)

Mechanistic Grounding: The Causality of Analytical Choices

As a bioanalytical scientist, it is not enough to follow a protocol; you must understand the physiochemical causality behind the method.

  • Why HILIC over C18? (3S,5R)-oxane-3,4,5-triol is a highly polar polyol. On a standard C18 column, it fails to partition into the hydrophobic stationary phase, eluting immediately with the solvent front. This causes catastrophic ion suppression from co-eluting endogenous salts. HILIC utilizes a water-enriched layer on a polar stationary phase (e.g., Amide or Aminopropyl), retaining the analyte via hydrophilic partitioning and hydrogen bonding[2].

  • Why Alkaline Mobile Phases? Polyols are notoriously difficult to ionize. Using a mobile phase buffered to pH 9.0 (e.g., with ammonium hydroxide) facilitates the abstraction of a proton, vastly improving the yield of the [M−H]− precursor ion in negative Electrospray Ionization (ESI)[3].

  • Why a Stable Isotope-Labeled Internal Standard (SIL-IS)? In ESI, co-eluting matrix components (like phospholipids) compete for charge on the droplet surface, altering ionization efficiency. A 13C -labeled analog of (3S,5R)-oxane-3,4,5-triol will co-elute perfectly with the target analyte. Because both molecules experience the exact same matrix effect, the ratio of their peak areas remains constant, ensuring accurate quantification[4].

Caption: Mechanistic pathway of matrix effect mitigation using a Stable Isotope-Labeled Internal Standard.

Step-by-Step Methodology: Standard Curve Validation

To ensure a self-validating system, Quality Control (QC) samples must be prepared from a completely independent stock weighing event than the calibration standards. This prevents systemic weighing errors from artificially passing validation[4].

Caption: Step-by-step workflow for LC-MS/MS bioanalytical standard curve validation.

Step 1: Preparation of Calibrators and QCs
  • Calibration Curve: Prepare 8 non-zero calibrators in surrogate matrix (or stripped plasma) spanning 50 ng/mL to 10,000 ng/mL.

  • Quality Controls: Prepare LLOQ (50 ng/mL), Low QC (150 ng/mL), Mid QC (4,000 ng/mL), and High QC (8,000 ng/mL) using an independently weighed stock.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the spiked matrix into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution ( 13C5​ -oxane-3,4,5-triol at 1,000 ng/mL).

  • Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Acquisition
  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B held for 1 min, ramped to 50% B over 4 mins, held for 1 min, and re-equilibrated at 90% B.

  • Detection: Negative ESI, Multiple Reaction Monitoring (MRM).

Step 4: FDA/ICH M10 Validation Execution
  • Linearity: Plot the Analyte/IS peak area ratio against the nominal concentration. Apply a 1/x2 weighting factor to counteract heteroscedasticity (variance increasing with concentration).

  • Dilution Integrity: Spike matrix above the Upper Limit of Quantification (ULOQ) and dilute with blank matrix to ensure accuracy is maintained[6].

  • Matrix Factor (MF): Calculate the IS-normalized MF across 6 independent lots of biological matrix. The Coefficient of Variation (CV) must be ≤15% [4].

Data Presentation: Validation Metrics

A successfully validated method must meet the strict acceptance criteria outlined in Table 2.

Table 2: Representative LC-MS/MS MRM Parameters and Validation Metrics

Validation ParameterTarget / TransitionFDA / ICH M10 Acceptance Criteria
Analyte MRM Transition m/z 133.0 71.0Signal-to-Noise (S/N) 10 at LLOQ
SIL-IS MRM Transition m/z 138.0 74.0Consistent area across all runs
Linearity ( r2 ) 1/x2 weighted linear r2≥0.990
Accuracy (Bias %) LQC, MQC, HQC ±15% of nominal concentration[6]
Accuracy at LLOQ LLOQ ±20% of nominal concentration[6]
Precision (CV %) Intra- and Inter-assay ≤15% ( ≤20% at LLOQ)[6]
IS-Normalized Matrix Factor 6 independent matrix lotsCV ≤15% [4]

References

  • Compound 64960: 1,5-Anhydroglucitol - Official Data Source - Virginia Open Data Portal. Virginia.gov. Available at: [Link]

  • Serum-Targeted HILIC-MS Metabolomics-Based Analysis in Infants with Ureteropelvic Junction Obstruction. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Modern Analytical Techniques in Epilepsy Research. PMC. Available at: [Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. D-NB. Available at: [Link]

Sources

Comparative

Validating the stereochemical assignment of (3S,5R)-oxane-3,4,5-triol using NOESY

Validating the Stereochemical Assignment of (3S,5R)-oxane-3,4,5-triol: A Comparative Guide to NOESY and Orthogonal Techniques The stereochemical assignment of saturated oxygen heterocycles, such as (3S,5R)-oxane-3,4,5-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemical Assignment of (3S,5R)-oxane-3,4,5-triol: A Comparative Guide to NOESY and Orthogonal Techniques

The stereochemical assignment of saturated oxygen heterocycles, such as (3S,5R)-oxane-3,4,5-triol[1], is a critical bottleneck in the structural elucidation of natural products and synthetic therapeutics. Because the oxane (tetrahydropyran) ring can undergo chair-chair interconversions, assigning the relative and absolute configuration requires analytical techniques that can accurately map the 3D spatial arrangement of atoms.

As a Senior Application Scientist, I have structured this guide to objectively compare 2D Nuclear Overhauser Effect Spectroscopy (NOESY) against orthogonal methods like J-coupling analysis, X-ray crystallography, and Vibrational Circular Dichroism (VCD). Furthermore, this guide provides a field-proven, self-validating experimental workflow for extracting highly accurate spatial data from oxane ring systems.

The Mechanistic Causality of NOESY in Stereochemical Assignment

Unlike COSY or TOCSY, which rely on through-bond scalar couplings, NOESY measures through-space dipole-dipole cross-relaxation[2]. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

In the preferred chair conformation of an oxane ring, the spatial causality of these interactions is highly predictable:

  • 1,3-Diaxial Interactions: Protons situated in a 1,3-diaxial relationship (e.g., an axial H3 and an axial H5) are locked at a distance of approximately 2.5 to 2.7 Å. This proximity induces a strong, diagnostic NOE cross-peak, unambiguously confirming a cis relationship between these protons[3].

  • Axial-Equatorial Interactions: Protons in vicinal axial-equatorial or diequatorial positions are separated by >3.0 Å, yielding significantly weaker or absent NOE signals[3].

By leveraging this r−6 causality, NOESY allows us to build a robust 3D map of the (3S,5R)-oxane-3,4,5-triol molecule in its native solution state.

Methodological Comparison: NOESY vs. Alternatives

To contextualize NOESY's performance, we must benchmark it against other standard stereochemical techniques. The table below summarizes the quantitative and qualitative data outputs of each method.

TechniquePrimary Data SourceSample StateStereochemical OutputCore Limitation
2D NOESY Through-space dipolar coupling (< 5 Å)SolutionRelative configuration & conformationSusceptible to spin diffusion if mixing time ( tm​ ) is poorly optimized[2]
J-Coupling (COSY) Through-bond scalar couplingSolutionRelative configuration (dihedral angles)Cannot bridge non-coupled or distant spin systems[3]
X-Ray Crystallography Electron density diffractionSolid (Single crystal)Absolute configurationRequires high-quality, diffracting single crystals
VCD Circularly polarized IR absorptionSolutionAbsolute configurationRequires computationally expensive DFT modeling to interpret spectra[3]

Self-Validating Experimental Protocol: NOESY Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring and interpreting NOESY data on oxane derivatives.

Step 1: Sample Preparation and Degassing

  • Causality: Molecular oxygen ( O2​ ) is paramagnetic and acts as a powerful relaxation sink. Dissolved O2​ accelerates longitudinal relaxation ( T1​ ), which competes with and effectively quenches the NOE cross-relaxation pathways[2].

  • Action: Dissolve 5–10 mg of (3S,5R)-oxane-3,4,5-triol in 600 µL of deuterated solvent (e.g., D2​O or DMSO−d6​ ). Subject the NMR tube to at least three strict freeze-pump-thaw cycles and seal it under an argon atmosphere.

Step 2: Resonance Assignment via 1D and 2D NMR

  • Action: Acquire standard 1D 1H , COSY, and HSQC spectra. Unambiguously assign the chemical shifts for the ring protons (H2 to H6). This acts as the foundational map before spatial distances are calculated.

Step 3: Mixing Time ( tm​ ) Optimization

  • Causality: The NOE signal builds up during the mixing time. If tm​ is too short, the signal-to-noise ratio is negligible. If tm​ is too long, "spin diffusion" occurs—magnetization transfers from proton A to B, and then B to C, creating a false NOE cross-peak between A and C[2]. This destroys the r−6 distance relationship.

  • Action: For a small molecule like oxane-3,4,5-triol (MW ~150 Da) in a non-viscous solvent, the molecular correlation time ( τc​ ) is short (extreme narrowing limit). Set the mixing time between 400 ms and 600 ms. Run a buildup curve (e.g., 200, 400, 600 ms) to ensure cross-peaks are measured in the linear buildup regime.

Step 4: Integration and Distance Calibration (Self-Validation)

  • Action: Process the 2D phase-sensitive NOESY spectrum. To validate the extracted distances, use a known, fixed internuclear distance within the molecule as an internal ruler. For oxane rings, the geminal protons at C2 or C6 are fixed at ~1.78 Å. Set the volume integral of this geminal cross-peak to correspond to 1.78 Å, and calculate the unknown distances (e.g., H3 to H5) using the V∝r−6 equation[3]. If the calculated distances match expected chair geometry constraints, the system has successfully validated itself.

Visualizing the Analytical Workflows

The following diagrams illustrate the operational and logical pathways required to execute this stereochemical assignment.

NOESY_Workflow A Sample Preparation (Degassing & Solvent Choice) B 1D & 2D NMR (Resonance Assignment) A->B C Mixing Time (tm) Optimization (Avoid Spin Diffusion) B->C D NOESY Acquisition (Phase-Sensitive) C->D E Cross-Peak Integration (Volume Measurement) D->E F Distance Calibration (r^-6 Relationship) E->F G 3D Stereochemical Model Generation F->G

Step-by-step NOESY experimental workflow for stereochemical assignment.

Stereo_Logic Start Analyze H3, H4, H5 NOE Cross-Peaks H3_H5 H3 - H5 Interaction Start->H3_H5 Strong Strong NOE (< 2.7 Å) H3_H5->Strong Weak Weak/No NOE (> 3.0 Å) H3_H5->Weak Diaxial 1,3-Diaxial Relationship (cis protons) Strong->Diaxial Equatorial Axial-Equatorial or Diequatorial (trans) Weak->Equatorial

Logical decision tree for assigning relative stereochemistry via 1,3-diaxial NOEs.

References

  • Title: Chapter P-10 PARENT STRUCTURES FOR NATURAL PRODUCTS AND RELATED COMPOUNDS - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: Queen Mary University of London (IUPAC) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier URL: [Link]

  • Title: Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of (3S,5R)-Oxane-3,4,5-triol

As a Senior Application Scientist, I emphasize that laboratory safety and chemical disposal are not merely regulatory hurdles; they are fundamental components of experimental integrity and environmental stewardship. (3S,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety and chemical disposal are not merely regulatory hurdles; they are fundamental components of experimental integrity and environmental stewardship. (3S,5R)-oxane-3,4,5-triol is a cyclic polyol (a tetrahydropyran-triol derivative) frequently utilized in carbohydrate chemistry, drug development, and biochemical assays. While it is non-toxic to mammals, improper disposal compromises environmental systems and laboratory safety.

This guide provides drug development professionals with an authoritative, causality-driven Standard Operating Procedure (SOP) for the safe disposal of (3S,5R)-oxane-3,4,5-triol.

Chemical Profiling & Mechanistic Risk Assessment

To design a self-validating disposal protocol, we must first understand the physicochemical behavior of the molecule:

  • Biochemical Oxygen Demand (BOD) Risk: (3S,5R)-oxane-3,4,5-triol is highly water-soluble and acts as a highly bioavailable carbon source. If poured down the drain, environmental microorganisms rapidly metabolize it. This causes a severe spike in Biochemical Oxygen Demand (BOD), leading to localized hypoxia (oxygen depletion) in municipal water treatment facilities or aquatic ecosystems. Environmental containment via incineration is therefore the preferred methodology[1].

  • Regulatory Classification: While not inherently classified as a RCRA (Resource Conservation and Recovery Act) highly hazardous waste, standard chemical hygiene plans dictate that tetrahydropyran derivatives must be disposed of via licensed waste management rather than municipal sewer systems to comply with local Publicly Owned Treatment Works (POTW) limits[2].

  • Physical Hazards: In its pure solid form, the compound is stable. However, fine organic powders can form combustible dust clouds. It must be kept away from strong oxidizing agents and handled with static-free equipment to prevent deflagration[3].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning each step contains a built-in verification check (e.g., pH testing, physical segregation) to prevent downstream failures or dangerous chemical incompatibilities.

Protocol A: Aqueous Waste Solutions

Use this protocol when the compound is dissolved in water or biological buffers.

  • Quantification & Collection: Collect all aqueous washings containing the polyol in a designated, chemically compatible High-Density Polyethylene (HDPE) carboy.

  • pH Neutralization (Validation Step): Verify the pH of the solution using indicator strips or a pH meter. Adjust to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl. Causality: Highly acidic or basic conditions can catalyze the hydrolysis of co-mingled waste components or degrade the structural integrity of the HDPE carboy over time. Neutralization prevents unexpected exothermic reactions during transit.

  • Labeling: Label the container explicitly as "Non-Hazardous Aqueous Waste - Contains Cyclic Polyols."

  • Final Routing: Transfer to your institution's Environmental Health and Safety (EHS) team for disposal via industrial aqueous incineration[1].

Protocol B: Organic Solvent Mixtures

Use this protocol when the compound is mixed with solvents (e.g., Methanol, Acetonitrile, DCM) during synthesis or purification.

  • Segregation (Validation Step): Determine if the solvent mixture contains halogens. Strictly segregate into "Halogenated" (e.g., Chloroform, DCM) or "Non-Halogenated" organic waste streams. Causality: Mixing halogens with non-halogenated waste drastically increases incineration costs and can produce toxic dioxins if burned at incorrect temperatures.

  • Transfer: Use a grounded, static-free funnel to pour the solvent mixture into an approved waste drum[3].

  • Venting: Ensure the waste container is equipped with a pressure-relief vent. Causality: Volatile solvents co-mingled with the polyol can generate vapor pressure variations with temperature changes; venting prevents container rupture.

  • Final Routing: EHS will route this stream for fuel blending or high-temperature incineration.

Protocol C: Solid Waste (Expired Powder or Spills)

Use this protocol for pure compound disposal or spill cleanup.

  • Spill Containment: Do not use compressed air or dry sweeping. Use a HEPA-filtered vacuum or a damp cloth to collect the material. Causality: Dry sweeping aerosolizes fine polyol powders, creating an inhalation irritant and a potential deflagration hazard if exposed to an ignition source[2].

  • Packaging: Place the collected solid, along with contaminated PPE, into a sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste container.

  • Final Routing: Dispatch for solid chemical incineration[1].

Quantitative Waste Stream Management

The following table summarizes the operational limits and logistical requirements for each waste stream to ensure rapid decision-making at the bench.

Waste Stream CategoryPrimary MatrixConcentration LimitpH RequirementContainer SpecificationFinal Disposal Route
Aqueous Waste Water, Biological Buffers< 5% w/v6.0 – 8.0HDPE Carboy (Vented)Aqueous Incineration
Non-Halogenated Methanol, EtOH, AcetonitrileVariableN/AGrounded Metal / HDPEFuel Blending
Halogenated DCM, ChloroformVariableN/AHDPE (Corrosion Resistant)High-Temp Incineration
Solid Waste Pure Powder, Contaminated PPEN/AN/APuncture-Resistant BinSolid Incineration

Disposal Workflow Visualization

DisposalWorkflow Start Waste Containing (3S,5R)-oxane-3,4,5-triol State Assess Physical State of Chemical Waste Start->State Solid Solid Waste (Powder/Spills) State->Solid Dry Powder Aqueous Aqueous Solution (Water-based) State->Aqueous Dissolved in H2O Organic Organic Mixture (Solvent-based) State->Organic Mixed in Solvents SolidDisp Collect in sealed bag Route to Solid Waste Solid->SolidDisp AqDisp Adjust pH (6.0-8.0) Route to Aqueous Waste Aqueous->AqDisp OrgDisp Segregate by Halogens Route to Solvent Waste Organic->OrgDisp Incineration Licensed High-Temperature Incineration Facility SolidDisp->Incineration AqDisp->Incineration OrgDisp->Incineration

Decision tree for the segregation and disposal of (3S,5R)-oxane-3,4,5-triol waste streams.

References

Sources

Handling

Comprehensive Safety and Handling Guide for (3S,5R)-oxane-3,4,5-triol

This guide provides essential safety and handling protocols for (3S,5R)-oxane-3,4,5-triol, a compound with limited publicly available safety data. In the absence of a specific Safety Data Sheet (SDS), this document synth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for (3S,5R)-oxane-3,4,5-triol, a compound with limited publicly available safety data. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds, including other oxane derivatives and triols, to establish a robust framework for personal protective equipment (PPE), operational procedures, and disposal. The precautionary principle is paramount when handling chemicals with unknown toxicological profiles.

Hazard Analysis: A Data-Driven Precautionary Approach

  • Cyclic Ether (Oxane) Moiety: Cyclic ethers can form peroxides upon storage, especially when exposed to air and light. While the triol substitution may influence this reactivity, it is a critical consideration for long-term storage. Some cyclic ethers can also cause skin and eye irritation.

  • Triol Functionality: Polyhydroxylated compounds like triols are generally considered to have low volatility. However, they can be irritants, and their biological effects upon absorption are not always well-characterized. For instance, a related compound, (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant[1][2].

Based on this analysis, we will proceed with the assumption that (3S,5R)-oxane-3,4,5-triol may be an irritant to the skin, eyes, and respiratory tract, and could be harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified in the hazard analysis. The following table outlines the recommended PPE for handling (3S,5R)-oxane-3,4,5-triol.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against potential eye irritation from splashes or aerosols[3][4]. Goggles provide a seal around the eyes, which is crucial when handling liquids[5].
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable initial choice[3][6]. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Protection A flame-resistant lab coat.A lab coat provides a removable barrier to protect street clothes and skin from contamination[3]. Ensure the lab coat is fully buttoned.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary[3].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Start Hazard_Info Consult Available Data: - SDS of related compounds - Chemical structure analysis Start->Hazard_Info Task_Analysis Analyze the Task: - Scale of work - Potential for splashes or aerosols Core_PPE Core PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Task_Analysis->Core_PPE Hazard_Info->Task_Analysis Splash_Risk Splash Risk? Core_PPE->Splash_Risk Aerosol_Risk Aerosol Risk? Splash_Risk->Aerosol_Risk No Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Fume_Hood Work in Fume Hood Aerosol_Risk->Fume_Hood Yes End End Aerosol_Risk->End No Face_Shield->Aerosol_Risk Fume_Hood->End

Caption: PPE Selection Workflow for (3S,5R)-oxane-3,4,5-triol

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation and Engineering Controls
  • Designated Area: All handling of (3S,5R)-oxane-3,4,5-triol should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling non-volatile organic compounds. This should include absorbent materials, waste bags, and appropriate PPE.

Donning PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles: Put on your safety goggles.

  • Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Handling the Compound
  • Weighing: If weighing a solid form, do so in a fume hood or a balance enclosure to prevent the inhalation of any fine particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

Doffing PPE
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat by folding it inward to avoid contaminating your clothing.

  • Goggles: Remove your goggles last.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Chemical Waste
  • Solid Waste: Collect all solid waste contaminated with (3S,5R)-oxane-3,4,5-triol in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing (3S,5R)-oxane-3,4,5-triol in a labeled, sealed, and chemically compatible waste container. Given the limited data, this compound should be treated as hazardous waste. Do not dispose of it down the drain[7]. Organic solvents should be collected in appropriately labeled waste containers for halogenated or non-halogenated solvents[8].

Contaminated PPE
  • Gloves: Dispose of used gloves in a designated hazardous waste container.

  • Lab Coats: If your lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste.

References

  • (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved March 27, 2026, from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved March 27, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved March 27, 2026, from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved March 27, 2026, from [Link]

  • Safe handling procedures - Applied Polymers. (n.d.). Retrieved March 27, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved March 27, 2026, from [Link]

  • USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved March 27, 2026, from [Link]

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